PAR4 antagonist 5
Description
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Properties
Molecular Formula |
C18H14ClN3O2S |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-(3-methoxy-6-methylcinnolin-8-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C18H14ClN3O2S/c1-9-4-10-6-15(24-3)21-22-16(10)12(5-9)18-20-17-13(19)7-11(23-2)8-14(17)25-18/h4-8H,1-3H3 |
InChI Key |
ZAFHORJBQGECAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NN=C2C(=C1)C3=NC4=C(S3)C=C(C=C4Cl)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PAR4 Antagonism: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the mechanism of action of Protease-Activated Receptor 4 (PAR4) antagonists. PAR4, a G-protein coupled receptor (GPCR), is a key player in thrombosis and inflammation, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the PAR4 signaling cascade, the modalities of its inhibition, and the experimental frameworks used to characterize PAR4 antagonists.
PAR4 Activation and Signaling Cascade
Protease-Activated Receptor 4 is uniquely activated by proteolytic cleavage of its N-terminus by serine proteases, most notably thrombin.[1][2][3][4] This cleavage unmasks a new N-terminal sequence, which then acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.[1] This irreversible activation mechanism underscores the importance of tight regulation and the therapeutic potential of antagonism.
Upon activation, PAR4 couples to two primary G-protein families: Gq and G12/13.
-
Gq Pathway: The coupling of PAR4 to Gq activates Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is crucial for platelet granule secretion and integrin activation, both critical for platelet aggregation.
-
G12/13 Pathway: The PAR4-G12/13 coupling activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA, through Rho-kinase, mediates cytoskeletal changes responsible for platelet shape change, a foundational step in thrombus formation.
The signaling through PAR4 is characterized as slow but sustained, in contrast to the rapid and transient signaling of PAR1, another thrombin receptor on human platelets. This prolonged signaling is thought to be critical for the stabilization of thrombi.
Signaling Pathway Diagram
Caption: PAR4 Signaling Cascade.
Mechanism of Action of PAR4 Antagonists
PAR4 antagonists function by inhibiting the activation and subsequent signaling of the receptor. There are several strategies to achieve this inhibition:
-
Competitive Inhibition: These antagonists compete with the tethered ligand for its binding site on the receptor. By occupying this site, they prevent the conformational changes necessary for receptor activation, even after proteolytic cleavage has occurred.
-
Allosteric Inhibition: Allosteric inhibitors bind to a site on the receptor distinct from the tethered ligand binding site. This binding induces a conformational change that reduces the receptor's affinity for its tethered ligand or otherwise prevents signal transduction.
-
Protease Inhibition: This approach involves inhibiting the proteases, such as thrombin, that are responsible for cleaving and activating PAR4. While effective, this mechanism is not specific to PAR4.
-
Pepducin-Based Inhibition: Pepducins are lipidated peptides that can cross the cell membrane and target the intracellular loops of GPCRs. Anti-PAR4 pepducins can disrupt the interaction between the activated receptor and its G-proteins, thereby blocking downstream signaling.
Logical Relationship of Antagonist Action
Caption: PAR4 Antagonist Mechanisms.
Quantitative Data on PAR4 Antagonists
The following table summarizes key quantitative data for various PAR4 antagonists from published studies.
| Antagonist | Class | Assay | Target/Agonist | IC50 | Species | Reference |
| P4pal-10 | Pepducin | Platelet Aggregation | PAR4-AP | ~1 µM | Human | |
| P4pal-i1 | Pepducin | Platelet Aggregation | PAR4-AP | 0.6 µM | Human | |
| YD-3 | Small Molecule | Platelet Aggregation | PAR4-AP | 0.13 µM | Human | |
| ML354 | Small Molecule | Platelet Aggregation | PAR4-AP | 140 nM | Human | |
| BMS-986120 | Small Molecule | P-selectin Expression | PAR4-AP (100 µM) | >85% inhibition | Human | |
| BMS-986120 | Small Molecule | Platelet Aggregation | PAR4-AP (100 µM) | >80% inhibition | Human | |
| BMS-986141 | Small Molecule | Platelet Aggregation | PAR4-AP | Near complete inhibition | Human |
Experimental Protocols for Characterizing PAR4 Antagonists
The following are detailed methodologies for key experiments used to assess the efficacy and mechanism of PAR4 antagonists.
Platelet Aggregation Assay
Objective: To measure the ability of a PAR4 antagonist to inhibit agonist-induced platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g).
-
Incubation with Antagonist: PRP is incubated with varying concentrations of the PAR4 antagonist or vehicle control for a specified period at 37°C.
-
Aggregation Measurement: Platelet aggregation is initiated by adding a PAR4 agonist (e.g., PAR4 activating peptide AYPGKF-NH2). The change in light transmittance is monitored over time using a light transmission aggregometer.
-
Data Analysis: The maximum percentage of aggregation is recorded. The IC50 value for the antagonist is calculated by plotting the percentage inhibition of aggregation against the log concentration of the antagonist.
Flow Cytometry for Platelet Activation Markers
Objective: To quantify the expression of platelet activation markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding), in response to a PAR4 agonist in the presence of an antagonist.
Methodology:
-
PRP or Washed Platelet Preparation: Prepare PRP as described above. For some assays, platelets may be washed to remove plasma proteins.
-
Antagonist Incubation: Aliquots of PRP or washed platelets are incubated with the test antagonist or vehicle control.
-
Agonist Stimulation: Platelets are stimulated with a PAR4 agonist (e.g., γ-thrombin or PAR4-AP).
-
Antibody Staining: The stimulated platelets are incubated with fluorescently labeled antibodies specific for P-selectin and/or a fluorescently labeled ligand for activated GPIIb/IIIa (e.g., PAC-1).
-
Fixation: The reaction is stopped, and the platelets are fixed with a fixative solution (e.g., 1% paraformaldehyde).
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The percentage of platelets positive for the fluorescent markers and the mean fluorescence intensity are quantified.
-
Data Analysis: The inhibition of marker expression by the antagonist is calculated relative to the vehicle control.
Experimental Workflow Diagram
Caption: PAR4 Antagonist Characterization Workflow.
Conclusion
PAR4 represents a promising therapeutic target for the development of novel antiplatelet agents. A thorough understanding of its activation mechanism, downstream signaling pathways, and the modalities of its antagonism is crucial for the successful design and development of effective and safe PAR4-targeted therapies. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and characterization of PAR4 antagonists. The continued investigation into the nuanced roles of PAR4 in health and disease will undoubtedly pave the way for innovative treatments for thrombotic disorders.
References
The Discovery and Synthesis of PAR4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), has emerged as a compelling target for the development of novel antiplatelet therapies. Activated by thrombin, the most potent platelet agonist, PAR4 plays a crucial role in the later, sustained phase of platelet aggregation and thrombus stabilization. Unlike PAR1, which mediates the initial, transient platelet response to low thrombin concentrations, PAR4 activation by higher thrombin concentrations leads to prolonged signaling. This distinct role suggests that antagonizing PAR4 could offer a safer therapeutic window than broad antiplatelet agents, potentially reducing the risk of bleeding complications while effectively preventing thrombosis. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PAR4 antagonists, with a focus on the core methodologies and data that underpin this promising area of drug development.
PAR4 Signaling Pathway
Thrombin cleaves the N-terminal domain of PAR4, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates a cascade of intracellular signaling events primarily through the Gq and G12/13 pathways. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho-kinase signaling, which is crucial for platelet shape change. Together, these pathways culminate in granule secretion, conformational activation of the fibrinogen receptor GPIIb/IIIa, and ultimately, platelet aggregation.[1][2][3]
Discovery of PAR4 Antagonists
The discovery of potent and selective PAR4 antagonists has largely been driven by high-throughput screening (HTS) campaigns followed by medicinal chemistry optimization. A common workflow for the identification of novel PAR4 inhibitors is outlined below.
Several distinct chemical scaffolds have been identified as promising PAR4 antagonists. These include indole-based compounds, imidazothiadiazoles, and quinazolin-4(3H)-ones.[4][5]
Synthesis of a Representative Indole-Based PAR4 Antagonist
A notable class of PAR4 antagonists is based on an indole scaffold. An expedient three-step synthetic route has been developed to access a library of these compounds for structure-activity relationship (SAR) studies. The general scheme is as follows:
-
N-Alkylation of Indole: The indole starting material is N-alkylated using a suitable alkyl halide in the presence of a base such as sodium hydride.
-
Bromination: The N-alkylated indole undergoes selective bromination at the 3-position using a brominating agent like N-bromosuccinimide (NBS).
-
Suzuki Coupling: The 3-bromoindole intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction with a variety of boronic acids or esters to introduce diverse substituents at the 3-position, allowing for the exploration of the SAR.
Quantitative Data Summary
The following tables summarize the in vitro potency of representative PAR4 antagonists from different chemical series.
Table 1: Indole-Based PAR4 Antagonists - In Vitro Potency
| Compound | PAR4-AP Induced GPIIb/IIIa Activation IC50 (µM) | PAR1-AP Induced GPIIb/IIIa Activation IC50 (µM) |
| YD-3 | ~0.1 | >10 |
| Compound 1 | ~1 | >10 |
| Compound 3 | ~10 | >10 |
| Compound 5 | ~5 | >10 |
Table 2: Imidazothiadiazole-Based PAR4 Antagonist - In Vitro Potency
| Compound | PAR4-AP Induced Platelet Aggregation IC50 (nM) | γ-thrombin Induced Platelet Aggregation IC50 (nM) |
| BMS-986120 | <10 | <10 |
Table 3: Quinazolin-4(3H)-one-Based PAR4 Antagonists - In Vitro Potency
| Compound | h.PAR4-AP PRP IC50 (nM) | h.PAR1-AP PRP IC50 (µM) |
| Compound 13 | 19.6 | >10 |
| Compound 30g | 6.59 | >10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PAR4 antagonists. Below are protocols for key in vitro assays.
Calcium Mobilization Assay
This assay is a primary screening method to identify compounds that inhibit PAR4-mediated intracellular calcium release.
Principle: PAR4 activation leads to a Gq-mediated increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: Use a cell line endogenously expressing PAR4 (e.g., MEG-01 cells) or a recombinant cell line overexpressing human PAR4.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the dye-loaded cells with the test compound or vehicle control for a specified period (e.g., 5-10 minutes).
-
Stimulation: Add a PAR4 agonist, such as PAR4-activating peptide (PAR4-AP; e.g., AYPGKF-NH2) or γ-thrombin, to stimulate the cells.
-
Data Acquisition: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Calculate the inhibition of the calcium response by the test compound relative to the vehicle control to determine the IC50 value.
Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit thrombin or PAR4-AP-induced platelet aggregation.
Principle: Activated platelets aggregate, leading to an increase in light transmittance through a platelet suspension.
Methodology:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in an anticoagulant (e.g., sodium citrate).
-
Compound Incubation: Pre-incubate the PRP with the test compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Stimulation: Add a PAR4 agonist (e.g., PAR4-AP or γ-thrombin) to induce platelet aggregation.
-
Data Acquisition: Measure the change in light transmittance over time using a light transmission aggregometer.
-
Data Analysis: Determine the percentage of aggregation and calculate the IC50 of the test compound.
Flow Cytometry for GPIIb/IIIa Activation and P-selectin Expression
This assay provides a more detailed analysis of platelet activation by measuring specific cell surface markers.
Principle: Activated platelets express activated GPIIb/IIIa and P-selectin on their surface, which can be detected using fluorescently labeled antibodies.
Methodology:
-
Platelet Preparation: Use washed platelets or PRP.
-
Compound Incubation: Pre-treat platelets with the test compound or vehicle control.
-
Stimulation: Stimulate the platelets with a PAR4 agonist.
-
Staining: Add fluorescently labeled antibodies specific for activated GPIIb/IIIa (e.g., PAC-1) and P-selectin (CD62P).
-
Fixation: Quench the reaction and fix the platelets with paraformaldehyde.
-
Data Acquisition: Analyze the stained platelets using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.
-
Data Analysis: Determine the inhibitory effect of the compound on the expression of these activation markers.
Conclusion
The discovery of selective PAR4 antagonists represents a significant advancement in the pursuit of safer and more effective antiplatelet therapies. The diverse chemical scaffolds identified to date, coupled with robust in vitro and in vivo characterization methods, provide a strong foundation for the development of clinical candidates. The technical guide presented here offers a comprehensive overview of the key aspects of PAR4 antagonist discovery and synthesis, intended to aid researchers in this dynamic field. Continued efforts in lead optimization and a deeper understanding of the nuanced role of PAR4 in hemostasis and thrombosis will be critical in translating the promise of PAR4 antagonism into tangible clinical benefits.
References
- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets | Haematologica [haematologica.org]
- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel and potent protease activated receptor 4 (PAR4) antagonists based on a quinazolin-4(3H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of PAR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Protease-Activated Receptor 4 (PAR4) antagonists, a promising class of antiplatelet agents. This document details the key chemical scaffolds, quantitative SAR data, and the experimental protocols used to evaluate these compounds. Visualizations of the PAR4 signaling pathway and a representative experimental workflow are also provided to facilitate a deeper understanding of the drug discovery process in this area.
Introduction to PAR4 and its Role in Thrombosis
Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor (GPCR) that, along with PAR1, mediates thrombin signaling in human platelets.[1][2] Thrombin, the most potent platelet activator, cleaves the N-terminal domain of PAR4 to unmask a tethered ligand that initiates intracellular signaling.[2] This activation leads to a cascade of events, including calcium mobilization, platelet shape change, granule secretion, and ultimately, aggregation, all of which are critical for thrombus formation.[2][3]
While both PAR1 and PAR4 are activated by thrombin, they exhibit different signaling kinetics. PAR1 activation results in a rapid and transient signal, whereas PAR4 activation leads to a slower but more sustained response. This prolonged signaling from PAR4 is thought to be crucial for the stabilization of thrombi. Consequently, selective antagonism of PAR4 presents an attractive therapeutic strategy for the prevention of arterial thrombosis with a potentially lower risk of bleeding compared to broader antiplatelet agents.
PAR4 Signaling Pathway
PAR4 activation initiates downstream signaling primarily through two major G protein pathways: Gq and G12/13.
-
Gq Pathway: Coupling of PAR4 to Gq activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), a key enzyme in platelet activation.
-
G12/13 Pathway: Activation of the G12/13 pathway leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes platelet shape change and aggregation.
Core Scaffolds and Structure-Activity Relationship (SAR)
The development of small molecule PAR4 antagonists has focused on several key chemical scaffolds. The following sections summarize the SAR for the most prominent classes of these inhibitors.
Imidazothiadiazole Derivatives
The imidazothiadiazole scaffold is exemplified by the clinical candidate BMS-986120 . This class of compounds generally exhibits high potency and selectivity for PAR4.
| Compound | R1 | R2 | PAR4 IC50 (nM) [Assay] | Selectivity vs PAR1 |
| BMS-986120 | H | 2-pyridyl | 0.56 [Ca²⁺ mobilization] | >9000-fold |
| Analog 1 | Me | 2-pyridyl | 1.2 | - |
| Analog 2 | H | 4-pyridyl | 10.5 | - |
| Analog 3 | H | Phenyl | 25.3 | - |
SAR Summary for Imidazothiadiazoles:
-
The unsubstituted nitrogen on the imidazo ring (R1=H) is generally preferred for optimal potency.
-
A nitrogen-containing heteroaromatic ring, such as pyridine, at the R2 position is crucial for high affinity. The position of the nitrogen within the pyridine ring also influences activity, with the 2-pyridyl isomer being optimal.
-
Substitution on the phenyl ring attached to the thiadiazole can modulate pharmacokinetic properties.
Indole-Based Antagonists
The indole scaffold, represented by the probe molecule ML354 , offers a synthetically accessible class of PAR4 antagonists.
| Compound | R1 | R2 | R3 | PAR4 IC50 (nM) [Assay] | Selectivity vs PAR1 |
| ML354 | Me | 5-NO₂ | Phenyl | 140 [αIIbβ3 activation] | 71-fold |
| Analog 4 | Benzyl | H | 6-MeO-pyridin-3-yl | 3100 | - |
| Analog 5 | H | H | Phenyl | >10000 | - |
| Analog 6 | Me | 5-Cl | Phenyl | 250 | - |
SAR Summary for Indoles:
-
N-alkylation of the indole (R1) is important for activity, with small alkyl groups like methyl being favorable.
-
Electron-withdrawing substituents at the 5-position of the indole ring (R2), such as a nitro or chloro group, enhance potency.
-
The nature of the aryl group at the 3-position (R3) significantly impacts activity, with a phenyl group being a common feature in active compounds.
Quinoxaline Derivatives
Quinoxaline-based compounds represent a newer class of PAR4 antagonists with promising potency and selectivity.
| Compound | R1 | R2 | PAR4 IC50 (nM) [Assay] | Selectivity vs PAR1 |
| Lead Compound | 2-benzothiazolyl | 4-fluorophenyl | 2 [Platelet Aggregation] | >2500-fold |
| Analog 7 | 2-benzoxazolyl | 4-fluorophenyl | 15 | - |
| Analog 8 | 2-pyridyl | 4-fluorophenyl | 85 | - |
| Analog 9 | 2-benzothiazolyl | Phenyl | 12 | - |
SAR Summary for Quinoxalines:
-
A fused heterocyclic system, particularly a benzothiazole, at the R1 position of the quinoxaline core is critical for high potency.
-
A substituted phenyl ring at the R2 position is generally favored, with fluorine substitution often improving activity.
-
The overall conformation, influenced by the linkage between the quinoxaline and the R1/R2 substituents, plays a key role in receptor binding.
Key Experimental Protocols
The evaluation of PAR4 antagonists relies on a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following are detailed protocols for key experiments.
In Vitro Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following PAR4 activation.
Materials:
-
HEK293 cells stably expressing human PAR4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH₂
-
Test compounds
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-PAR4 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds in HBSS.
-
Add the desired concentration of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically inject a solution of PAR4-AP (to a final concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Continue to record the fluorescence signal for at least 60 seconds post-injection.
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Determine the IC₅₀ value for each test compound by plotting the percent inhibition of the PAR4-AP response against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
-
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to a PAR4 agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Tyrode's buffer
-
PAR4 activating peptide (PAR4-AP)
-
Test compounds
-
Light transmission aggregometer
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Procedure:
-
Pipette 450 µL of the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Place the cuvettes in the heating block of the aggregometer at 37°C and allow them to equilibrate for at least 5 minutes.
-
Add 50 µL of the test compound solution or vehicle control to the PRP and incubate for 5-10 minutes.
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add a specific concentration of PAR4-AP to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percent inhibition of aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model assesses the antithrombotic efficacy of a PAR4 antagonist in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical microscope
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 10% in water)
-
Filter paper strips (1 x 2 mm)
-
Test compound formulation for administration (e.g., oral gavage, intravenous injection)
Procedure:
-
Animal Preparation:
-
Administer the test compound or vehicle to the mice at a predetermined time before surgery.
-
Anesthetize the mouse and place it on a surgical board in a supine position.
-
Make a midline cervical incision and carefully expose the left common carotid artery.
-
-
Thrombus Induction:
-
Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Saturate a piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Measurement of Occlusion:
-
Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.
-
The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely (less than 10% of the initial flow) for at least 1 minute.
-
-
Data Analysis:
-
Compare the time to occlusion in the compound-treated group to the vehicle-treated group. A significant increase in the time to occlusion indicates antithrombotic activity.
-
Conclusion
The development of potent and selective PAR4 antagonists is a rapidly advancing field with the potential to deliver a new class of antiplatelet therapies. The imidazothiadiazole, indole, and quinoxaline scaffolds have emerged as key chemotypes, each with a distinct structure-activity relationship. A thorough understanding of these SARs, coupled with robust in vitro and in vivo testing, is essential for the design of next-generation PAR4 antagonists with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to the discovery and development of these promising therapeutic agents.
References
- 1. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the PAR4 Antagonist 5 Binding Site
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the binding site of PAR4 antagonist 5, a member of the indole-derived class of inhibitors for Protease-Activated Receptor 4 (PAR4). As a key player in thrombosis and inflammation, PAR4 presents a compelling target for therapeutic intervention. Understanding the precise molecular interactions between antagonists and the receptor is paramount for the rational design of next-generation antiplatelet therapies. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and a putative binding model for this class of antagonists.
Quantitative Analysis of Indole-Based PAR4 Antagonists
The inhibitory potency of this compound and its analogs has been primarily characterized through in vitro platelet-based assays. The following table summarizes the key quantitative data, offering a comparative view of their efficacy and selectivity. The data is extracted from the seminal work by Young et al. (2013), which first described this series of compounds.[1]
| Compound | Scaffold | PAR4 IC50 (GPIIbIIIa Activation) | PAR1 Inhibition (at 10 µM) | Reference |
| Antagonist 5 | 7-Azaindole | 170 ± 1 nM | 56% | |
| Antagonist 1 | Indole | 66 ± 1 nM | 38% | |
| Antagonist 3 | 2-Pyridine | 1.0 ± 1.1 µM | 31% | |
| YD-3 | Indazole | 26 ± 1 nM | Weak |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the PAR4-mediated GPIIbIIIa activation in human platelets stimulated with a PAR4 activating peptide (PAR4-AP).
Elucidating the Binding Landscape: Experimental Protocols
The characterization of this compound and its analogs relies on a series of well-defined experimental procedures. These protocols are crucial for assessing the potency, selectivity, and mechanism of action of these inhibitors.
Synthesis of Indole-Based PAR4 Antagonists
The synthesis of the indole scaffold, the core of antagonist 5, is a multi-step process. A general synthetic scheme is as follows:
-
N-benzylation of Indole: The indole starting material is N-benzylated using a suitable benzyl halide in the presence of a base like sodium hydride.
-
Bromination: The N-benzylated indole undergoes selective bromination at the 3-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS).
-
Suzuki Coupling: The 3-bromoindole derivative is then coupled with a variety of aryl or heteroaryl boronic acids or esters via a palladium-catalyzed Suzuki coupling reaction to introduce diversity at this position.
High-Throughput Screening via Calcium Mobilization Assay
A primary high-throughput screening assay was employed to identify initial hits from a compound library. This assay leverages the Gq-coupled nature of PAR4, which leads to an increase in intracellular calcium upon activation.
-
Platelet Preparation: Human platelets are isolated and purified.
-
Dye Loading: Platelets are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The test compounds (potential antagonists) are added to the platelet suspension and incubated.
-
Agonist Stimulation: A PAR4 activating peptide (PAR4-AP) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of a test compound indicates potential antagonistic activity.
Flow Cytometry-Based Platelet Activation Assays
To confirm and quantify the inhibitory activity of the antagonists, flow cytometry is used to measure specific markers of platelet activation.
-
Platelet Treatment: Isolated human platelets are pre-incubated with varying concentrations of the antagonist or a vehicle control (DMSO).
-
Agonist Stimulation: Platelets are then stimulated with either a PAR4-AP or a PAR1-AP to assess selectivity.
-
Antibody Staining: The activated platelets are stained with fluorescently labeled antibodies against activation markers, such as PAC-1 (which binds to the activated form of the GPIIbIIIa receptor) and anti-CD62p (P-selectin).
-
Flow Cytometry Analysis: The fluorescence intensity of individual platelets is measured by flow cytometry. The percentage of platelets positive for the activation markers is determined, and IC50 values are calculated from the dose-response curves.
Visualizing the Molecular Interactions and Pathways
To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
PAR4 Signaling Cascade in Platelets
Caption: PAR4 signaling pathway leading to platelet activation.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for the identification and characterization of PAR4 antagonists.
The Putative Binding Site of Indole-Based Antagonists on PAR4
Due to the absence of a high-resolution crystal structure of PAR4 with a bound antagonist, the precise binding site of antagonist 5 remains to be definitively elucidated. However, computational modeling and docking studies, primarily based on homology models of PAR4, have provided valuable insights into the putative binding pocket for small molecule antagonists.
These in silico models suggest that antagonists, including those with an indole scaffold, likely bind within a pocket located in the transmembrane (TM) domain of the receptor. This binding site is thought to overlap with the binding site of the tethered ligand, thereby competitively inhibiting receptor activation.
Key structural features of the proposed binding pocket include:
-
Transmembrane Helices: The binding pocket is formed by residues from several transmembrane helices, creating a hydrophobic environment conducive to the binding of drug-like small molecules.
-
Extracellular Loop 2 (ECL2): Residues in ECL2 are also implicated in ligand binding and may contribute to the specificity of antagonist interactions.
-
Key Amino Acid Residues: While specific mutagenesis data for indole-based antagonists is limited, studies on other PAR4 antagonists suggest the importance of aromatic and hydrophobic residues within the TM bundle for ligand recognition and binding.
Logical Relationship of the Proposed Antagonist Binding Site
Caption: Proposed binding model for indole-based antagonists on PAR4.
Conclusion and Future Directions
This compound and its indole-based analogs represent a promising class of inhibitors with therapeutic potential. This technical guide has provided a comprehensive overview of the currently available data, from quantitative measures of potency to the experimental protocols used for their characterization. While the precise atomic-level details of the antagonist-receptor interaction await experimental confirmation through structural biology techniques, the existing computational models provide a solid framework for future drug design and optimization efforts. Further research, including site-directed mutagenesis studies guided by these models, will be crucial in validating the proposed binding site and unraveling the molecular determinants of antagonist affinity and selectivity. This knowledge will undoubtedly accelerate the development of novel and safer antiplatelet therapies targeting PAR4.
References
In Vitro Characterization of a Novel PAR4 Antagonist: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of a representative Protease-Activated Receptor 4 (PAR4) antagonist, herein referred to as "Compound 5". This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of thrombosis, hemostasis, and drug discovery.
Introduction
Thrombin is the most potent activator of platelets and plays a crucial role in hemostasis and thrombosis.[1][2] It exerts its effects on human platelets primarily through the activation of two G-protein coupled receptors: PAR1 and PAR4.[1][3][4] While PAR1 is activated by low concentrations of thrombin leading to a rapid and transient signal, PAR4 requires higher thrombin concentrations and mediates a more sustained signaling response, which is crucial for stable thrombus formation. This makes PAR4 an attractive therapeutic target for the development of antiplatelet agents with a potentially wider therapeutic window and a lower bleeding risk compared to PAR1 antagonists. This guide details the in vitro pharmacological profiling of a novel PAR4 antagonist, Compound 5.
PAR4 Signaling Pathway
Thrombin activates PAR4 by cleaving its N-terminal extracellular domain, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation initiates intracellular signaling cascades primarily through the coupling to Gq and G12/13 proteins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho kinase signaling, which is involved in platelet shape change. These signaling events culminate in platelet granule secretion, integrin αIIbβ3 activation, and ultimately platelet aggregation.
Caption: Simplified PAR4 signaling cascade in human platelets.
Quantitative Data Summary
The in vitro potency and selectivity of Compound 5 were assessed using various functional assays. The results are summarized in the tables below.
Table 1: Potency of Compound 5 in Functional Platelet Assays
| Assay | Agonist | Endpoint | IC50 (nM) |
| Calcium Mobilization | PAR4-AP (200 µM) | Inhibition of Ca²⁺ release | 120 |
| Platelet Aggregation | γ-thrombin (100 nM) | Inhibition of aggregation | 150 |
| P-selectin Expression | PAR4-AP (200 µM) | Reduction in surface expression | 135 |
| GPIIb/IIIa Activation | γ-thrombin (100 nM) | Reduction in PAC-1 binding | 160 |
Table 2: Selectivity Profile of Compound 5
| Receptor/Target | Assay Type | Functional Inhibition (IC50) or Binding Affinity (Ki) |
| PAR1 | Platelet Aggregation (TRAP-6) | > 10,000 nM |
| P2Y12 | Platelet Aggregation (ADP) | > 10,000 nM |
| GPVI | Platelet Aggregation (Convulxin) | > 10,000 nM |
| hERG | Patch Clamp | > 30,000 nM |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Platelet Preparation: Human platelets are isolated from whole blood by centrifugation and washed.
-
Dye Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Antagonist Incubation: Platelets are pre-incubated with varying concentrations of Compound 5 or vehicle control.
-
Agonist Stimulation: Platelets are stimulated with a PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2).
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorometric plate reader or flow cytometer.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of Compound 5's inhibition of the agonist-induced calcium signal.
Caption: Workflow for the calcium mobilization assay.
This assay assesses the effect of the antagonist on the aggregation of platelets, a key step in thrombus formation.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood, or washed platelets are used.
-
Antagonist Incubation: PRP or washed platelets are pre-incubated with different concentrations of Compound 5 or vehicle.
-
Aggregation Monitoring: The platelet suspension is placed in a lumi-aggregometer, and a baseline is established.
-
Agonist Addition: Aggregation is induced by adding a PAR4 agonist, such as γ-thrombin (which selectively activates PAR4 over PAR1) or PAR4-AP.
-
Light Transmittance Measurement: Platelet aggregation is measured by monitoring the increase in light transmittance through the sample over time.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of Compound 5 to determine the IC50.
Caption: Workflow for the platelet aggregation assay.
This assay quantifies platelet activation markers on the cell surface.
Methodology:
-
Platelet Preparation: Washed human platelets or whole blood is used.
-
Antagonist Incubation: Samples are pre-incubated with Compound 5 or vehicle.
-
Agonist Stimulation: Platelets are activated with a PAR4 agonist (e.g., PAR4-AP or γ-thrombin).
-
Antibody Staining: The activated platelets are incubated with fluorescently labeled antibodies specific for P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1).
-
Flow Cytometry Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer.
-
Data Analysis: The inhibition of the expression of activation markers is quantified, and IC50 values are determined.
Caption: Workflow for flow cytometry analysis of platelet activation.
Conclusion
The in vitro characterization of Compound 5 demonstrates that it is a potent and selective antagonist of the PAR4 receptor. It effectively inhibits PAR4-mediated signaling pathways, including calcium mobilization and downstream functional responses like platelet aggregation and the expression of activation markers. The high selectivity against other key platelet receptors suggests a favorable safety profile with a potentially reduced risk of bleeding compared to broader-acting antiplatelet agents. These findings strongly support the further development of Compound 5 as a promising anti-thrombotic therapeutic.
References
- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 2. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets | Haematologica [haematologica.org]
- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Thrombin Signaling: A Technical Guide to the Selectivity Profile of PAR4 Antagonists Versus PAR1
For Immediate Release
A deep dive into the nuanced world of thrombin receptor modulation, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the selectivity profile of Protease-Activated Receptor 4 (PAR4) antagonists compared to their PAR1 counterparts. This document provides a detailed examination of the distinct signaling pathways, comparative antagonist potencies, and the experimental methodologies crucial for their evaluation.
Thrombin, a pivotal enzyme in the coagulation cascade, exerts its cellular effects primarily through the activation of two G-protein coupled receptors on human platelets: PAR1 and PAR4. While both are activated by thrombin cleavage, they exhibit distinct kinetic and signaling properties, making selective antagonism a key strategy in the development of novel antiplatelet therapies with an improved safety profile. This guide elucidates the critical differences between these two receptors and the pharmacological agents designed to target them.
Distinguishing PAR1 and PAR4: A Tale of Two Receptors
PAR1 is characterized as a high-affinity receptor for thrombin, mediating a rapid and transient signaling response that is crucial for the initiation of platelet activation.[1] In contrast, PAR4 is a lower-affinity receptor, responsible for a slower, more sustained signaling cascade that leads to the stabilization and growth of a thrombus.[1] This fundamental difference in their activation kinetics and downstream signaling forms the basis for the therapeutic hypothesis that selective PAR4 antagonism may offer a potent antithrombotic effect with a reduced risk of bleeding compared to PAR1 inhibition.[2]
Quantitative Comparison of Antagonist Selectivity
The development of selective antagonists for PAR4 has been a significant focus of research. The following tables summarize the quantitative data for key PAR4 antagonists, comparing their potency and selectivity against PAR1.
Table 1: Potency of PAR4 Antagonists (IC50/Kd in nM)
| Antagonist | PAR4 IC50/Kd (nM) | Assay Type | Reference |
| BMS-986120 | 0.56 | Calcium Mobilization | [3] |
| <10 | Platelet Aggregation (γ-thrombin) | [1] | |
| 9.5 | Platelet Aggregation (human blood) | ||
| ML354 | 140 | Platelet Activation (PAC-1) | |
| YD-3 | 130 | Platelet Aggregation (GYPGKF) |
Table 2: Selectivity Profile of PAR4 Antagonists vs. PAR1
| Antagonist | PAR4 IC50 (nM) | PAR1 IC50 (nM) | Selectivity (Fold) | Reference |
| BMS-986120 | 0.56 | >5000 | >8900 | |
| ML354 | 140 | ~10000 | ~71 | |
| YD-3 | 130 | >10000 (no/little effect) | >77 |
Table 3: Potency of PAR1 Antagonist Vorapaxar
| Antagonist | PAR1 Ki (nM) | Assay Type | Reference |
| Vorapaxar | 8.1 | Radioligand Binding |
Deciphering the Signaling Cascades: PAR1 vs. PAR4
The differential signaling of PAR1 and PAR4 is central to their distinct physiological roles. Both receptors couple to Gq and G12/13 protein families, but the kinetics and downstream consequences of this coupling differ significantly.
-
PAR1 Signaling: Rapid activation of Gq and G12/13 leads to a transient increase in intracellular calcium and RhoA activation, respectively. This initiates platelet shape change and granule release.
-
PAR4 Signaling: Slower, more sustained activation of Gq and G12/13 results in a prolonged calcium signal and sustained RhoA activation. This is critical for the later stages of thrombus consolidation and procoagulant activity.
Experimental Protocols for Selectivity Profiling
Accurate determination of antagonist selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used in the characterization of PAR4 antagonists.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its receptor.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells expressing either PAR1 or PAR4.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-BMS-986120) and a range of concentrations of the unlabeled antagonist.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioligand by scintillation counting.
-
Data Analysis: Determine the IC50 value, which is the concentration of antagonist that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Protocol:
-
Cell Culture: Culture cells expressing either PAR1 or PAR4 in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: Incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with a specific PAR1 or PAR4 agonist (e.g., SFLLRN for PAR1, AYPGKF for PAR4).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the antagonist for the inhibition of the agonist-induced calcium response.
Platelet Aggregation Assay
This assay assesses the functional consequence of PAR antagonism on platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Prepare PRP from whole blood by centrifugation.
-
Antagonist Incubation: Incubate the PRP with the antagonist or vehicle control.
-
Agonist-Induced Aggregation: Induce platelet aggregation by adding a PAR1 or PAR4 agonist.
-
Light Transmission Measurement: Monitor the change in light transmission through the PRP sample over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Determine the extent of inhibition of aggregation by the antagonist.
Flow Cytometry for P-selectin Expression
This method quantifies the expression of the activation marker P-selectin on the platelet surface.
Protocol:
-
Whole Blood Collection: Collect whole blood in an appropriate anticoagulant.
-
Antagonist Incubation: Incubate the blood with the antagonist or vehicle.
-
Agonist Stimulation: Stimulate the platelets with a PAR1 or PAR4 agonist.
-
Antibody Staining: Stain the platelets with a fluorescently labeled anti-P-selectin (CD62P) antibody.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of P-selectin positive platelets and the mean fluorescence intensity.
-
Data Analysis: Calculate the inhibition of P-selectin expression by the antagonist.
Conclusion
The selective antagonism of PAR4 represents a promising therapeutic strategy for the prevention of thrombosis with a potentially wider therapeutic window than PAR1 inhibition. The data and methodologies presented in this guide underscore the significant progress made in developing highly selective PAR4 antagonists. A thorough understanding of the distinct signaling pathways of PAR1 and PAR4, coupled with the application of robust experimental protocols, is paramount for the continued development and evaluation of these next-generation antiplatelet agents.
References
An In-depth Technical Guide to PAR4 Antagonist Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protease-activated receptor 4 (PAR4), a G protein-coupled receptor, is a critical mediator of thrombin signaling, particularly in platelets. Its sustained signaling activity, in contrast to the transient signaling of PAR1, makes it an attractive therapeutic target for the development of antiplatelet agents. Understanding the downstream signaling pathways modulated by PAR4 antagonists is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the five core downstream signaling pathways affected by PAR4 antagonism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction to PAR4 and its Antagonism
PAR4 is activated by proteolytic cleavage of its N-terminus by proteases such as thrombin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[1][2][3] This activation leads to a cascade of intracellular events crucial for platelet activation, aggregation, and thrombus formation. PAR4 antagonists are compounds that inhibit this activation process, offering a promising strategy for the treatment of thrombotic diseases.[4][5] These antagonists can act through various mechanisms, including competitive inhibition of the tethered ligand binding site and allosteric modulation of the receptor.
Core Downstream Signaling Pathways of PAR4
PAR4 activation initiates a complex network of intracellular signaling cascades. The five primary pathways that are modulated by PAR4 antagonists are:
-
Gq/Phospholipase C-β (PLCβ) Pathway
-
G12/13/RhoA Pathway
-
β-Arrestin Pathway
-
PI3K/Akt Pathway
-
MAPK/ERK Pathway
The Gq/PLCβ Signaling Pathway
Upon activation, PAR4 couples to the heterotrimeric G protein Gq. This leads to the activation of Phospholipase C-β (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream targets, leading to platelet granule secretion and the activation of integrin αIIbβ3, a key event in platelet aggregation. PAR4 antagonists effectively block this pathway, leading to a reduction in intracellular calcium mobilization and subsequent downstream events.
The G12/13/RhoA Signaling Pathway
In addition to Gq, PAR4 also couples to the G12/13 family of G proteins. Activation of G12/13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. This pathway is primarily responsible for the shape change that occurs in platelets upon activation, a crucial step for the formation of a stable thrombus. PAR4 antagonists, by preventing G12/13 activation, inhibit this cytoskeletal rearrangement.
The β-Arrestin Signaling Pathway
Beyond G protein-dependent signaling, PAR4 can also signal through β-arrestins. Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of PAR4. This recruitment can lead to receptor desensitization and internalization, but also initiates a distinct wave of signaling. Interestingly, β-arrestin-mediated signaling downstream of PAR4 can also lead to the activation of RhoA, suggesting a point of convergence with the G12/13 pathway, but through a G protein-independent mechanism. This pathway is implicated in processes such as cell membrane blebbing.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important axis downstream of PAR4. Activation of this pathway is often linked to the heterodimerization of PAR4 with other receptors, such as the P2Y12 receptor. Upon stimulation, PI3K is activated and phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2). Activated Akt plays a role in various cellular processes, including cell survival and proliferation, and in the context of platelets, contributes to the stabilization of thrombi. Inhibition of PAR4 by antagonists can attenuate this pro-survival and pro-thrombotic signaling.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated downstream of PAR4. This pathway is typically initiated by the activation of Ras, which leads to a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK can translocate to the nucleus and regulate gene expression, or phosphorylate cytoplasmic targets, contributing to cell proliferation, differentiation, and survival. In platelets, the MAPK/ERK pathway is involved in amplifying the activation signals. PAR4 antagonists can dampen this amplification loop by inhibiting the initial receptor activation.
Quantitative Data on PAR4 Antagonist Effects
The efficacy of PAR4 antagonists is quantified by various in vitro and ex vivo assays. The following tables summarize key quantitative data for several well-characterized PAR4 antagonists.
Table 1: IC50 Values of PAR4 Antagonists on Platelet Aggregation
| Antagonist | Agonist | Assay System | IC50 | Reference |
| YD-3 | PAR4-AP (GYPGKF) | Washed Human Platelets | 0.13 ± 0.02 µM | |
| ML354 | PAR4-AP | Human Platelets | 140 nM | |
| BMS-986120 | PAR4-AP | Human Platelet Rich Plasma | <10 nM | |
| BMS-986120 | γ-thrombin | Human Platelet Rich Plasma | <10 nM | |
| P4pal-i1 | PAR4-AP | Human Platelets | 0.6 µM |
Table 2: Inhibition of Platelet Activation Markers and Thrombus Formation by BMS-986120
| Parameter | Agonist | Treatment | Inhibition | Reference |
| P-selectin Expression | PAR4-AP (100 µM) | 60 mg BMS-986120 (2h post-dose) | 91.7% | |
| Platelet-Monocyte Aggregates | PAR4-AP (100 µM) | 60 mg BMS-986120 (2h post-dose) | 80.6% | |
| Platelet Aggregation | PAR4-AP (100 µM) | 60 mg BMS-986120 (2h post-dose) | 85.0% | |
| Thrombus Area (High Shear) | - | 60 mg BMS-986120 (2h post-dose) | 29.2% reduction | |
| Thrombus Weight | - | 1 mg/kg BMS-986120 (monkey model) | 83% reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of PAR4 antagonists on downstream signaling pathways.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon PAR4 activation and its inhibition by antagonists.
-
Cell Preparation:
-
Prepare washed human platelets and resuspend in Tyrode's buffer containing 0.1% BSA.
-
Load platelets with a calcium-sensitive dye (e.g., 2.5 µg/mL Fluo-4 AM) for 1 hour at 37°C in a calcium assay buffer (1X HBSS without calcium or magnesium, 20 mM HEPES, 2.5 mM probenecid, 1 mM EGTA, 0.1% BSA).
-
Adjust the final platelet concentration to 1.0×10⁸ platelets/mL.
-
-
Assay Procedure:
-
Add 60 µL of dye-loaded platelets to each well of a 384-well black, clear-bottom plate.
-
Pre-incubate platelets with various concentrations of the PAR4 antagonist or vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the assay by adding a PAR4 agonist (e.g., PAR4-AP or thrombin) to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Record data over time to capture the kinetics of the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a positive control (agonist alone).
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Flow Cytometry for Platelet Activation Markers (P-selectin Expression)
This method quantifies the expression of surface markers of platelet activation, such as P-selectin (CD62P).
-
Sample Preparation:
-
Use washed platelets or whole blood anticoagulated with a direct thrombin inhibitor (e.g., PPACK) to prevent clotting.
-
Adjust platelet concentration to an appropriate level (e.g., 1.5×10⁷ platelets/mL for washed platelets).
-
-
Staining and Activation:
-
In polystyrene tubes, add the platelet suspension.
-
Add fluorescently labeled antibodies against P-selectin (e.g., anti-CD62P-FITC) and a platelet-specific marker (e.g., anti-CD41-PE).
-
Pre-incubate the platelets with the PAR4 antagonist or vehicle for 5-10 minutes at room temperature.
-
Add the PAR4 agonist (e.g., PAR4-AP) and incubate for 10-15 minutes.
-
Stop the reaction by adding ice-cold 1.5% paraformaldehyde.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker (CD41).
-
Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of P-selectin expression.
-
Calculate the percentage of inhibition by the antagonist compared to the agonist-only control.
-
Western Blot for Phosphorylation of Signaling Proteins (e.g., Akt, ERK, PKC substrates)
This technique is used to detect the phosphorylation status of key downstream signaling molecules.
-
Sample Preparation and Lysis:
-
Prepare washed human platelets and stimulate with a PAR4 agonist in the presence or absence of a PAR4 antagonist for various time points.
-
Immediately stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.
-
Quantify the band intensities using densitometry software.
-
RhoA Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound RhoA.
-
Cell Lysis and Protein Quantification:
-
Treat cells with a PAR4 agonist and/or antagonist.
-
Lyse the cells with the provided lysis buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Add equal amounts of protein lysate to a 96-well plate coated with a Rho-GTP-binding protein.
-
Incubate to allow active RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at 490 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of active RhoA in the sample.
-
Compare the absorbance values of treated samples to the control to determine the effect of the antagonist on RhoA activation.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between PAR4 and β-arrestin upon receptor activation.
-
Assay Principle:
-
Commonly utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter assay) or Bioluminescence Resonance Energy Transfer (BRET).
-
In EFC-based assays, PAR4 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon recruitment, the fragments combine to form an active enzyme, generating a chemiluminescent signal.
-
-
General Protocol (EFC-based):
-
Use a stable cell line co-expressing the tagged PAR4 and β-arrestin constructs.
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with the PAR4 antagonist or vehicle.
-
Add the PAR4 agonist to stimulate the receptor.
-
Incubate to allow for β-arrestin recruitment.
-
Add the detection reagents containing the enzyme substrate.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Calculate the percentage of inhibition by the antagonist and determine the IC50 value from a dose-response curve.
-
Conclusion
The downstream signaling of PAR4 is a complex and multifaceted process involving at least five key pathways: Gq/PLCβ, G12/13/RhoA, β-arrestin, PI3K/Akt, and MAPK/ERK. PAR4 antagonists exert their therapeutic effects by modulating these pathways, leading to a reduction in platelet activation and thrombus formation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of PAR4 signaling and to advance the development of novel antiplatelet therapies. A thorough understanding of these pathways is paramount for designing next-generation PAR4 antagonists with enhanced efficacy and an improved safety profile.
References
- 1. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PAR4 Antagonism and its Impact on Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor on human platelets that, along with PAR1, mediates thrombin-induced platelet activation and aggregation. While PAR1 initiates a rapid and transient response, PAR4 is responsible for a slower, more sustained signal that is crucial for the stabilization and growth of a thrombus.[1][2][3] This distinction has positioned PAR4 as a promising therapeutic target for novel antiplatelet agents that may offer a wider therapeutic window—providing significant antithrombotic efficacy with a potentially lower risk of bleeding compared to existing therapies.[4][5]
This technical guide provides an in-depth analysis of the effects of PAR4 antagonists on platelet aggregation. It consolidates quantitative data from key preclinical and clinical studies, details common experimental protocols for assessing antagonist efficacy, and visualizes the core signaling pathways and experimental workflows. The focus is on well-characterized small molecule inhibitors, such as BMS-986120, which has undergone clinical investigation and serves as a primary example in this document.
The Role of PAR4 in Platelet Aggregation
Thrombin is the most potent activator of platelets and cleaves the N-terminal domains of both PAR1 and PAR4 to reveal a tethered ligand that self-activates the receptor.
-
PAR1 Activation: Responds to low, sub-nanomolar concentrations of thrombin, leading to a rapid but transient signaling cascade. This is primarily responsible for the initial phase of platelet activation.
-
PAR4 Activation: Requires higher thrombin concentrations for cleavage and induces a slow but prolonged intracellular signal. This sustained signaling, primarily through Gq and G12/13 pathways, is critical for irreversible platelet aggregation and the propagation of thrombus formation.
Targeting PAR4 offers a strategy to inhibit the later, more prothrombotic stages of platelet activation while potentially preserving the initial hemostatic functions mediated by PAR1. This approach is hypothesized to reduce the risk of occlusive thrombosis with a diminished impact on normal hemostasis, a significant limitation of many current antiplatelet drugs.
Quantitative Effects of PAR4 Antagonists on Platelet Aggregation
The efficacy of PAR4 antagonists is typically quantified by their ability to inhibit platelet aggregation induced by PAR4-specific agonists (e.g., PAR4-AP, γ-thrombin) or by thrombin itself. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro and Ex Vivo Inhibition of Platelet Aggregation by Small Molecule PAR4 Antagonists
| Antagonist | Experimental System | Agonist (Concentration) | Endpoint | Result | Reference |
| BMS-986120 | Human Platelet-Rich Plasma | γ-thrombin / PAR4-AP | IC₅₀ | < 10 nM | |
| BMS-986120 | Human Whole Blood | PAR4-AP | IC₅₀ | 8.8 nM | |
| BMS-986120 | Ex vivo (Healthy Volunteers, 60 mg oral dose) | PAR4-AP (100 µM) | % Inhibition (at 2h) | 85.0% | |
| YD-3 | Human Platelets | PAR4-AP | IC₅₀ | 0.13 µM | |
| P4pal-10 | Human Platelets | PAR4-AP | IC₅₀ | 0.6 µM | |
| SCH-28 | Washed Human Platelets | γ-thrombin (30 nM) | IC₅₀ | 0.19 µM |
Table 2: Ex Vivo Effects of BMS-986120 on Platelet Activation and Thrombus Formation (Phase 1 Clinical Trial)
Data collected from healthy volunteers 2 hours after a single 60 mg oral dose of BMS-986120.
| Parameter | Agonist | Mean % Inhibition (from baseline) | 95% Confidence Interval | Reference |
| Platelet Aggregation | PAR4-AP (100 µM) | 85.0% | 82.0–88.1% | |
| P-Selectin Expression | PAR4-AP (100 µM) | 91.7% | 81.0–102.4% | |
| Platelet-Monocyte Aggregates | PAR4-AP (100 µM) | 80.6% | 68.6–92.6% | |
| Thrombus Formation (High Shear) | - | 29.2% | 18.3–38.7% |
Signaling Pathways and Mechanism of Action
PAR4 antagonists are competitive, reversible inhibitors that bind to the receptor and prevent its activation by the tethered ligand that is exposed after thrombin cleavage. This blockade disrupts the downstream signaling cascade responsible for sustained platelet aggregation.
Caption: PAR4 signaling pathway and antagonist mechanism of action.
Experimental Protocols
The evaluation of PAR4 antagonists relies on standardized ex vivo platelet function assays. Light Transmission Aggregometry (LTA) is a widely used method.
Protocol: Light Transmission Aggregometry (LTA)
Objective: To measure the effect of a PAR4 antagonist on platelet aggregation in response to a PAR4-specific agonist.
Materials:
-
Whole blood from healthy, consenting donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
PAR4 antagonist (e.g., BMS-986120) at various concentrations.
-
PAR4 agonist peptide (PAR4-AP, e.g., AYPGKF-NH₂) stock solution (e.g., 100 µM).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into citrated tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP from red and white blood cells.
-
Carefully collect the supernatant (PRP).
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used as the reference blank (100% aggregation).
-
-
Assay Procedure:
-
Place a cuvette with PRP into the aggregometer and calibrate the instrument to 0% aggregation. Use a cuvette with PPP to set 100% aggregation.
-
Add a specific volume of the PAR4 antagonist solution (or vehicle control) to the PRP sample and incubate for a defined period (e.g., 3-5 minutes) at 37°C with stirring.
-
Add the PAR4-AP to the cuvette to induce aggregation. A final concentration of 12.5-100 µM is often used.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation.
-
Calculate the percent inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percent inhibition against the antagonist concentration to determine the IC₅₀ value (the concentration of antagonist required to inhibit 50% of the maximal aggregation response).
-
Experimental Workflow Diagram
Caption: General experimental workflow for LTA platelet aggregation assay.
Conclusion and Future Directions
PAR4 antagonism represents a highly promising strategy in the development of safer and effective antiplatelet therapies. The selective inhibition of PAR4-mediated sustained aggregation, as demonstrated by compounds like BMS-986120, can potently reduce thrombus formation while potentially sparing initial hemostasis, thereby improving the therapeutic window. The quantitative data and established protocols outlined in this guide provide a framework for the continued research and development of PAR4 antagonists. Future clinical trials are necessary to fully establish the efficacy and safety profile of these agents in preventing thrombotic events in high-risk patient populations.
References
- 1. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PAR4 Antagonism in Thrombosis and Hemostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protease-activated receptor 4 (PAR4) has emerged as a compelling target for novel antiplatelet therapies. As a thrombin receptor on human platelets, PAR4 plays a crucial role in the propagation and stabilization of thrombi, particularly under conditions of high shear stress characteristic of arterial thrombosis. Unlike the more rapid, transient signaling of its counterpart, PAR1, PAR4 mediates a sustained platelet activation response. This unique characteristic presents a therapeutic window to mitigate pathological thrombosis while potentially preserving initial hemostatic functions, thereby offering a safer antiplatelet strategy with a reduced bleeding risk compared to existing agents. This guide provides an in-depth technical overview of the role of PAR4 antagonists in thrombosis and hemostasis, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
The Dual Role of Thrombin Receptors: PAR1 and PAR4 in Platelet Activation
Thrombin, the most potent platelet agonist, activates human platelets primarily through two G-protein coupled receptors: PAR1 and PAR4.[1] While both are activated by proteolytic cleavage of their N-terminus by thrombin, they exhibit distinct kinetics and signaling properties that translate into different physiological roles.[1][2]
-
PAR1: This receptor is a high-affinity substrate for thrombin and is responsible for the initial, rapid platelet activation in response to low thrombin concentrations.[1] PAR1 signaling is characterized by a swift and transient calcium mobilization, leading to the initial stages of platelet aggregation and secretion.[3]
-
PAR4: In contrast, PAR4 is a lower-affinity thrombin receptor, requiring higher concentrations of thrombin for activation. Its activation leads to a slower, but more sustained and prolonged intracellular calcium signal. This sustained signaling is critical for the later stages of thrombus formation, including the stabilization and growth of the platelet plug.
This dual-receptor system offers a unique opportunity for therapeutic intervention. Selective antagonism of PAR4 is hypothesized to inhibit the prothrombotic, sustained signaling cascade while leaving the initial, PAR1-mediated hemostatic response largely intact, potentially leading to a favorable efficacy-to-safety ratio.
PAR4 Signaling Pathway in Platelets
Upon activation by thrombin, PAR4 couples to the Gq and G12/13 signaling pathways to mediate downstream platelet responses.
References
Preclinical Toxicology Profile of PAR4 Antagonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4) has emerged as a compelling target for the development of novel antiplatelet therapies. As a thrombin receptor on human platelets, PAR4 plays a crucial role in the amplification and stabilization of thrombus formation. Selective antagonism of PAR4 offers the potential for a potent antithrombotic effect with a reduced risk of bleeding compared to existing antiplatelet agents. This technical guide provides a comprehensive overview of the preclinical toxicology data for investigational PAR4 antagonists, with a focus on compounds that have progressed to clinical development, such as BMS-986120 and BMS-986141. The information presented herein is intended to support researchers and drug development professionals in understanding the safety profile of this class of molecules.
I. Non-Clinical Safety and Toxicology
The preclinical safety evaluation of PAR4 antagonists has been conducted in various in vitro and in vivo models to characterize potential toxicities and to establish a safe starting dose for human clinical trials. The primary non-human primate species used for these studies has been the cynomolgus monkey, due to the similarity of its platelet thrombin receptors to humans.
A. Single-Dose and Repeat-Dose Toxicity
Repeat-dose toxicology studies are essential for identifying potential target organs of toxicity and for determining the No-Observed-Adverse-Effect Level (NOAEL).
Table 1: Summary of Repeat-Dose Toxicology Findings for a PAR4 Antagonist in Cynomolgus Monkeys
| Study Duration | Species | Route of Administration | Dose Levels (mg/kg/day) | Key Findings |
| 28-Day | Cynomolgus Monkey | Oral | Not explicitly stated, but included a high dose of 75 | Microscopic changes in the kidney, consistent with degeneration and regeneration, were observed at the highest dose of 75 mg/kg/day.[1] |
Note: A specific No-Observed-Adverse-Effect Level (NOAEL) from these studies is not publicly available but was used to inform the dose selection for first-in-human clinical trials.[2]
B. Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Table 2: Overview of Safety Pharmacology Assessments for PAR4 Antagonists
| System | Assessment | Findings |
| Cardiovascular | Effects on blood pressure, heart rate, and electrocardiogram (ECG) | No clinically meaningful impacts on routine coagulation tests or template bleeding times were observed with BMS-986120 in early clinical studies, suggesting a low risk of spontaneous bleeding at therapeutic doses.[1] Preclinical studies with BMS-986120 and BMS-986141 in cynomolgus monkeys also indicated a low bleeding liability compared to clopidogrel.[3][4] |
| Central Nervous System (CNS) | Assessment of behavioral and neurological effects | Specific preclinical safety pharmacology data on CNS effects are not detailed in the available literature. |
| Respiratory System | Evaluation of respiratory rate and function | Specific preclinical safety pharmacology data on respiratory effects are not detailed in the available literature. |
C. Genotoxicity
Genotoxicity assays are conducted to assess the potential of a compound to induce genetic mutations or chromosomal damage.
Table 3: Genotoxicity Profile of PAR4 Antagonists
| Assay | Purpose | Results |
| In Vitro Bacterial Reverse Mutation Assay (Ames Test) | To detect point mutations | Data not publicly available. |
| In Vitro Chromosomal Aberration Test | To assess for chromosomal damage | Data not publicly available. |
| In Vivo Micronucleus Test | To evaluate for chromosomal damage in a whole animal system | Data not publicly available. |
Note: Standard preclinical toxicology programs for investigational new drugs include a battery of genotoxicity tests. While specific results for PAR4 antagonists are not in the public domain, progression to clinical trials implies that no significant genotoxic potential was identified.
II. Preclinical Pharmacodynamics and Efficacy
The antithrombotic efficacy of PAR4 antagonists has been demonstrated in non-human primate models of arterial thrombosis.
Table 4: Efficacy of PAR4 Antagonists in the Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis (ECAT) Model
| Compound | Dose (mg/kg, oral) | Reduction in Thrombus Weight (%) | Reference |
| BMS-986120 | 0.2 | 35 ± 5 | |
| 0.5 | 49 ± 4 | ||
| 1.0 | 83 ± 4 | ||
| BMS-986141 | 0.5 | 88 |
Table 5: Effect of PAR4 Antagonists on Bleeding Time in Cynomolgus Monkeys
| Compound | Dose (mg/kg) | Bleeding Time Increase (x-fold vs. vehicle) | Artery | Reference |
| BMS-986120 | 1.0 | 2.2 | Kidney | |
| 1.0 | 1.8 | Mesenteric | ||
| BMS-986141 | 0.5 | 1.2 | Mesenteric |
III. Experimental Protocols
A. Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys
This model is a well-established method for evaluating the efficacy of antithrombotic agents in a setting that mimics arterial thrombosis.
Workflow:
Protocol Steps:
-
Animal Preparation: Cynomolgus monkeys are anesthetized and prepared for surgery.
-
Surgical Procedure: The carotid artery is surgically exposed, and a flow probe is placed to monitor blood flow.
-
Drug Administration: The test compound (PAR4 antagonist) or vehicle is administered orally at a specified time before the induction of thrombosis.
-
Thrombosis Induction: A stimulating electrode is placed on the carotid artery, and a controlled electrical current is applied to induce endothelial injury, which initiates thrombus formation.
-
Monitoring: Carotid artery blood flow is monitored continuously to determine the time to occlusion.
-
Endpoint Analysis: After a set period, the thrombotic segment of the artery is excised, and the thrombus is weighed.
B. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for assessing platelet function and is used to determine the potency and selectivity of antiplatelet agents.
Workflow:
Protocol Steps:
-
Sample Preparation: Whole blood is collected into citrate anticoagulant. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation.
-
Assay Setup: The aggregometer is set to 37°C. PPP is used to set the 100% light transmission baseline, and PRP is used for the 0% baseline.
-
Incubation: PRP is incubated with either the PAR4 antagonist at various concentrations or a vehicle control.
-
Aggregation Induction: A specific PAR4 activating peptide (PAR4-AP) is added to the PRP to induce platelet aggregation.
-
Data Acquisition: The change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of the PAR4 antagonist is calculated.
IV. Signaling Pathway
PAR4 is a G-protein coupled receptor (GPCR) that, upon activation by thrombin, initiates a signaling cascade leading to platelet activation and aggregation.
V. Conclusion
The available preclinical data for PAR4 antagonists, primarily from studies with BMS-986120 and BMS-986141, support the continued investigation of this class of antiplatelet agents. The efficacy demonstrated in non-human primate models of thrombosis, coupled with a potentially wider therapeutic window regarding bleeding risk compared to other antiplatelet drugs, is promising. The observed microscopic kidney changes in a 28-day monkey study at a high dose highlight the importance of careful dose selection and monitoring in clinical development. While a comprehensive public database of all preclinical toxicology studies is not available, the progression of these compounds into human trials indicates that the overall preclinical safety profile was considered acceptable for further investigation. This technical guide provides a summary of the key preclinical findings to aid in the ongoing research and development of safe and effective PAR4-targeted therapies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PAR4 Antagonist 5 In Vitro Platelet Aggregation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation.[1][2] Unlike PAR1, which mediates a rapid and transient platelet response to low thrombin concentrations, PAR4 activation leads to a slower, more sustained signaling cascade, contributing significantly to thrombus stability.[2][3] This makes PAR4 an attractive therapeutic target for the development of novel antiplatelet agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing therapies.[1]
These application notes provide a detailed protocol for an in vitro platelet aggregation assay to evaluate the efficacy and selectivity of PAR4 antagonists. The protocol is based on the well-established light transmission aggregometry (LTA) method.
Signaling Pathway of PAR4 in Human Platelets
Thrombin, the most potent platelet agonist, activates PAR4 by cleaving its N-terminal domain, exposing a tethered ligand that binds to the receptor and initiates downstream signaling. PAR4 activation primarily couples to Gq and G12/13 G-proteins. Gq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), both of which are critical for platelet granule secretion and aggregation. The G12/13 pathway activates Rho GEF, which is involved in platelet shape change, an essential step in aggregation.
Figure 1: PAR4 Signaling Pathway in Platelets.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
1. Materials and Reagents
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
PAR4 Agonist Peptide (PAR4-AP): e.g., AYPGKF-NH2 or a more potent analog. Stock solution in sterile water or buffer.
-
PAR1 Agonist Peptide (PAR1-AP): e.g., SFLLRN-NH2, for selectivity testing.
-
Other Agonists: ADP, Collagen, for broader selectivity profiling.
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% Sodium Citrate.
-
Tyrode's Buffer: Containing 0.1% BSA.
-
Phosphate Buffered Saline (PBS): 1X solution.
-
Light Transmission Aggregometer: (e.g., Chrono-Log Model 700).
-
Pipettes and sterile, siliconized microcentrifuge tubes.
-
Refrigerated Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP)
-
Collect human whole blood into vacutainers containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to separate the PRP.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The supernatant is the PPP and will be used to set the 100% aggregation baseline.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
3. Experimental Workflow
Figure 2: Experimental Workflow for Platelet Aggregation Assay.
4. Platelet Aggregation Assay Procedure
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Pipette 450 µL of PRP into siliconized glass cuvettes with a stir bar.
-
Place the cuvette in the aggregometer and set the baseline to 0% aggregation with PRP and 100% with PPP.
-
Add 5 µL of the this compound at various concentrations (or vehicle control, e.g., 0.1% DMSO) to the PRP and incubate for 5-10 minutes at 37°C with stirring (e.g., 1000 rpm).
-
Initiate the aggregation by adding 50 µL of the PAR4-AP (final concentration, e.g., 100 µM) to the cuvette.
-
Record the light transmittance for at least 5 minutes to measure the maximum platelet aggregation.
-
For selectivity testing, repeat the assay using other agonists such as PAR1-AP, ADP, or collagen in place of PAR4-AP.
Data Presentation
The results of the platelet aggregation assay should be summarized to clearly demonstrate the potency and selectivity of the PAR4 antagonist.
Table 1: Inhibition of PAR4-AP-Induced Platelet Aggregation by this compound
| This compound Concentration (µM) | Mean % Aggregation (± SEM) | % Inhibition |
| 0 (Vehicle) | 85.2 ± 3.1 | 0 |
| 0.01 | 75.8 ± 2.9 | 11.0 |
| 0.1 | 48.3 ± 4.5 | 43.3 |
| 1 | 15.6 ± 2.0 | 81.7 |
| 10 | 5.1 ± 1.5 | 94.0 |
| IC₅₀ (µM) | \multicolumn{2}{c | }{0.15 } |
IC₅₀ value is calculated from the dose-response curve.
Table 2: Selectivity Profile of this compound
| Agonist (Concentration) | This compound (10 µM) | Mean % Aggregation (± SEM) | % Inhibition |
| PAR4-AP (100 µM) | - | 84.5 ± 2.8 | N/A |
| + | 4.9 ± 1.3 | 94.2 | |
| PAR1-AP (25 µM) | - | 88.1 ± 3.5 | N/A |
| + | 85.3 ± 4.0 | 3.2 | |
| ADP (10 µM) | - | 79.4 ± 4.1 | N/A |
| + | 77.9 ± 3.8 | 1.9 | |
| Collagen (5 µg/mL) | - | 90.2 ± 2.5 | N/A |
| + | 88.6 ± 3.1 | 1.8 |
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro activity of PAR4 antagonists on platelet aggregation. The data generated from this assay are crucial for the characterization of novel antiplatelet compounds, enabling the determination of their potency (IC₅₀) and selectivity against other platelet activation pathways. Such information is vital for the preclinical development of safer and more effective antithrombotic therapies.
References
Application Notes and Protocols for PAR4 Antagonist Calcium Mobilization Assay in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), is a key player in thrombosis and hemostasis. Activated by proteases like thrombin, PAR4 initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a critical event in platelet activation and other cellular responses. Consequently, PAR4 has emerged as a promising therapeutic target for antiplatelet therapies.
This document provides detailed application notes and protocols for a robust and widely used method to screen and characterize PAR4 antagonists: the calcium mobilization assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by a PAR4 agonist. The protocols provided are optimized for use with both human embryonic kidney 293 (HEK293) cells recombinantly expressing PAR4 and the human megakaryoblastic leukemia cell line MEG-01, which endogenously expresses the receptor.
Principle of the Assay
The assay relies on a fluorescent calcium indicator, such as Fluo-4 AM, which can be loaded into cells. In its acetoxymethyl ester (AM) form, Fluo-4 is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. In its active form, Fluo-4 exhibits a low basal fluorescence. Upon binding to free Ca²⁺ released from intracellular stores, its fluorescence intensity increases significantly.
In this assay, cells expressing PAR4 are first loaded with Fluo-4 AM. The test compound (potential PAR4 antagonist) is then added. Subsequently, a PAR4 agonist, such as a PAR4 activating peptide (PAR4-AP), is introduced to stimulate the receptor. An effective antagonist will block the agonist-induced activation of PAR4, thereby preventing the downstream release of intracellular calcium and the corresponding increase in fluorescence. The fluorescence intensity is monitored in real-time using a fluorescence plate reader.
Signaling Pathway and Experimental Workflow
The activation of PAR4 by an agonist leads to the coupling of the Gq alpha subunit of the heterotrimeric G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
The general workflow for screening PAR4 antagonists using a calcium mobilization assay is outlined below.
Data Presentation: Potency of PAR4 Antagonists
The inhibitory potency of a PAR4 antagonist is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for several known PAR4 antagonists obtained from calcium mobilization assays.
| Antagonist | Cell Line/System | Agonist | IC₅₀ (nM) | Reference |
| BMS-986120 | HEK293 cells expressing PAR4 | PAR4-AP | 0.56 | [1][2] |
| BMS-986120 | Human platelet-rich plasma | γ-thrombin | 7.3 | [1] |
| BMS-986120 | Human whole blood | PAR4-AP | 9.5 | [3] |
| YD-3 | Washed human platelets | PAR4-AP | 130 | [4] |
| ML354 | Washed human platelets | PAR4-AP | 140 | |
| P4pal-10 | Human platelets | PAR4-AP | 600 |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell type, agonist concentration, and assay format.
Experimental Protocols
Protocol 1: Assay in HEK293 Cells Stably Expressing PAR4
This protocol is suitable for high-throughput screening of PAR4 antagonists. HEK293 cells are recommended due to their robust growth and high transfection efficiency. Stable expression of PAR4 is preferred for consistency.
Materials and Reagents:
-
HEK293 cells stably expressing human PAR4
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
PAR4 Agonist: e.g., PAR4-AP (AYPGKF-NH₂) at a stock concentration of 10 mM in DMSO
-
Test Compounds (potential antagonists)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Culture HEK293-PAR4 cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Seed 50,000 cells in 100 µL of medium per well into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a 2x Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid.
-
Aspirate the culture medium from the cell plate.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the test compounds in Assay Buffer at 2x the final desired concentration.
-
Wash the cells twice with 100 µL of Assay Buffer.
-
Add 50 µL of the diluted test compounds to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the PAR4 agonist (at 2x the final EC₈₀ concentration) into each well.
-
Immediately begin kinetic reading of fluorescence for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive control (agonist only) and negative control (buffer only).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Assay in MEG-01 Suspension Cells
MEG-01 cells are a human megakaryoblastic leukemia cell line that endogenously expresses PAR1 and PAR4, making them a more physiologically relevant model for studying platelet function.
Materials and Reagents:
-
MEG-01 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated, black, clear-bottom 96-well microplates
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
PAR4 Agonist: e.g., PAR4-AP (AYPGKF-NH₂)
-
Test Compounds
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Preparation:
-
Culture MEG-01 cells in suspension to a density of approximately 1 x 10⁶ cells/mL.
-
Centrifuge the cells and resuspend the pellet in Assay Buffer to a concentration of 2 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Add Fluo-4 AM and Pluronic F-127 to the cell suspension to final concentrations of 2-5 µM and 0.02%, respectively.
-
Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.
-
Add Probenecid to a final concentration of 2.5 mM and incubate for another 15 minutes.
-
Centrifuge the loaded cells, discard the supernatant, and resuspend in fresh Assay Buffer.
-
-
Cell Seeding:
-
Dispense 50 µL of the loaded cell suspension (approximately 100,000 cells) into each well of a poly-D-lysine coated 96-well plate.
-
Allow the cells to settle for 15-20 minutes.
-
-
Antagonist Incubation and Fluorescence Measurement:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
Conclusion
The calcium mobilization assay is a powerful and versatile tool for the identification and characterization of PAR4 antagonists. By utilizing either recombinant cell lines like HEK293 or endogenously expressing cells such as MEG-01, researchers can obtain reliable and reproducible data on the potency and efficacy of their compounds. The detailed protocols and data presented herein provide a solid foundation for establishing this assay in a laboratory setting for drug discovery and development efforts targeting PAR4.
References
Application Notes and Protocols for PAR4 Antagonist 5: Solubility and Preparation for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols on the solubility of Protease-Activated Receptor 4 (PAR4) antagonists and their preparation for use in common cell-based assays. The following guidelines will assist researchers in obtaining reliable and reproducible results when studying PAR4 signaling and inhibition.
Introduction to PAR4 Antagonists
Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor that plays a crucial role in thrombosis and inflammation, primarily through its activation by thrombin on the surface of platelets.[1] Antagonists of PAR4 are valuable research tools and potential therapeutic agents for a variety of cardiovascular diseases.[2][3] This document focuses on the practical aspects of handling PAR4 antagonists in a laboratory setting, with a focus on their solubility and preparation for in vitro studies.
Solubility of Common PAR4 Antagonists
The solubility of small molecule inhibitors can vary significantly based on their chemical structure and the solvent used. For cell-based assays, it is critical to prepare stock solutions in a solvent that is compatible with the cells and to ensure the final concentration of the solvent in the assay medium does not exceed cytotoxic levels, typically below 0.5% for dimethyl sulfoxide (DMSO).[4][5]
It is a common practice to dissolve PAR4 antagonists in DMSO to prepare concentrated stock solutions, often at a concentration of 10 mM.
Table 1: Solubility Data for Selected PAR4 Antagonists
| Compound Name | Solvent | Reported Solubility | Notes |
| ML354 | PBS (pH 7.4) with 1% DMSO | 3.3 ± 0.5 μM | This aqueous solubility is significantly lower than typical stock solution concentrations, highlighting the need for a DMSO stock. |
| BMS-986120 | DMSO | 3.33 mg/mL (6.48 mM) | May require warming and sonication to fully dissolve. Use of hygroscopic DMSO can impact solubility. |
| YD-3 | DMSO | Commonly prepared as a 10 mM stock solution. | While a precise quantitative solubility value in DMSO is not readily available in the literature, this concentration is widely used. Empirical determination is recommended. |
Experimental Protocols
Preparation of PAR4 Antagonist Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution in DMSO and subsequent serial dilutions to create working solutions for cell-based assays, ensuring the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%).
Materials:
-
PAR4 antagonist powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate aqueous buffer for the cell-based assay (e.g., Tyrode's buffer, PBS)
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Calculate the mass of the PAR4 antagonist powder required to prepare a 10 mM stock solution. For example, for a compound with a molecular weight of 400 g/mol , to make 1 mL of a 10 mM stock, you would need 4 mg of the compound.
-
Accurately weigh the calculated amount of the antagonist powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required for some compounds.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solutions (Serial Dilution):
-
This example describes the preparation of a series of working solutions for an assay where the final DMSO concentration should not exceed 0.1%.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in the assay buffer. For example, to make a 100 µM intermediate solution (a 1:100 dilution), add 2 µL of the 10 mM stock to 198 µL of assay buffer. This intermediate solution will have a DMSO concentration of 1%.
-
Serial Dilutions: Perform serial dilutions from the 100 µM intermediate solution using the assay buffer. For a 10-fold serial dilution, transfer 20 µL of the 100 µM solution to 180 µL of assay buffer to get a 10 µM solution. Repeat this process to generate a range of concentrations (e.g., 1 µM, 100 nM, 10 nM).
-
Final Assay Concentration: When these working solutions are added to the cells in the assay plate (e.g., adding 10 µL of working solution to 90 µL of cell suspension), the final antagonist concentration will be one-tenth of the working solution concentration, and the final DMSO concentration will be 0.1%.
-
Human Platelet Isolation Protocol
This protocol details the isolation of washed human platelets from whole blood for use in aggregation and activation assays.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes
-
Tyrode's buffer (containing 0.1% BSA)
-
Prostaglandin E1 (PGE1)
-
Apyrase
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Collect human whole blood into tubes containing ACD as an anticoagulant.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature with the brake off to separate platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer without disturbing the buffy coat and transfer it to a new 50 mL conical tube.
-
Add PGE1 to a final concentration of 1 µM and apyrase to a final concentration of 0.2 U/mL to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 10 minutes at room temperature to pellet the platelets.
-
Gently decant the supernatant (platelet-poor plasma).
-
Resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGE1 and 0.2 U/mL apyrase.
-
Centrifuge the platelet suspension at 1000 x g for 10 minutes.
-
Repeat the wash step (steps 7 and 8) one more time.
-
Gently resuspend the final platelet pellet in Tyrode's buffer without PGE1 and apyrase.
-
Count the platelets using a hemocytometer or automated cell counter and adjust the concentration to the desired level for the specific assay (e.g., 2-3 x 10^8 platelets/mL for aggregation assays).
-
Allow the platelets to rest at 37°C for at least 30 minutes before use.
Platelet Aggregation Assay
This protocol describes a light transmission aggregometry (LTA) based assay to measure the effect of a PAR4 antagonist on platelet aggregation induced by a PAR4 activating peptide (PAR4-AP).
Materials:
-
Washed human platelets (2-3 x 10^8/mL)
-
PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2)
-
PAR4 antagonist working solutions
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Tyrode's buffer
-
DMSO (vehicle control)
Procedure:
-
Pre-warm the washed platelet suspension and all reagents to 37°C.
-
Pipette 450 µL of the washed platelet suspension into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the PAR4 antagonist working solution or DMSO (vehicle control) to the cuvette. The final DMSO concentration should be ≤ 0.1%.
-
Incubate for 5-10 minutes at 37°C with stirring (e.g., 1000 rpm).
-
Establish a baseline of 0% aggregation.
-
Add a specific concentration of PAR4-AP (e.g., 100-200 µM) to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated relative to the light transmission of platelet-poor plasma (100% aggregation).
Calcium Mobilization Assay
This protocol outlines a fluorescent-based assay to measure changes in intracellular calcium levels in response to PAR4 activation and its inhibition by an antagonist.
Materials:
-
Washed human platelets or a cell line expressing PAR4
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
PAR4 activating peptide (PAR4-AP)
-
PAR4 antagonist working solutions
-
Assay buffer (e.g., Tyrode's buffer with 1 mM CaCl2)
-
Fluorescence plate reader with kinetic reading capabilities
-
Black, clear-bottom 96-well plates
Procedure:
-
Dye Loading:
-
Resuspend the washed platelets or cells in the assay buffer.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in the assay buffer.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
-
Cell Plating and Antagonist Incubation:
-
After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Plate the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Add the PAR4 antagonist working solutions or DMSO (vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the PAR4-AP to all wells to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control to determine the percentage of inhibition by the PAR4 antagonist.
-
PAR4 Signaling Pathway
Thrombin cleaves the N-terminus of PAR4, exposing a new N-terminal sequence that acts as a tethered ligand, activating the receptor. This activation initiates downstream signaling cascades primarily through the G proteins Gq and G12/13.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
G12/13 Pathway: Activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which is involved in platelet shape change.
// Nodes Thrombin [label="Thrombin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAR4 [label="PAR4", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G1213 [label="G12/13", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA [label="RhoA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC) Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ShapeChange [label="Platelet Shape Change", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggregation [label="Platelet Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Thrombin -> PAR4 [label="cleavage &\nactivation", fontcolor="#5F6368", color="#202124"]; PAR4 -> Gq [color="#4285F4"]; PAR4 -> G1213 [color="#4285F4"]; Gq -> PLC [color="#FBBC05"]; G1213 -> RhoGEF [color="#FBBC05"]; PLC -> IP3 [label="hydrolyzes PIP2", fontcolor="#5F6368", color="#34A853"]; PLC -> DAG [label="hydrolyzes PIP2", fontcolor="#5F6368", color="#34A853"]; IP3 -> Ca [color="#4285F4"]; DAG -> PKC [color="#4285F4"]; RhoGEF -> RhoA [label="activates", fontcolor="#5F6368", color="#34A853"]; RhoA -> ROCK [color="#FBBC05"]; ROCK -> ShapeChange [color="#34A853"]; Ca -> Aggregation [color="#EA4335"]; PKC -> Aggregation [color="#EA4335"]; ShapeChange -> Aggregation [style=dashed, color="#202124"]; } .enddot Caption: Simplified PAR4 signaling pathway in platelets.
References
Application Notes and Protocols for PAR4 Antagonist 5 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PAR4 antagonists in preclinical mouse models of thrombosis, with a specific focus on the available information for a compound designated as "PAR4 antagonist 5" and leveraging data from structurally and functionally similar molecules where specific data for "this compound" is not available.
Introduction
Protease-activated receptor 4 (PAR4) is a G protein-coupled receptor that plays a crucial role in thrombin-mediated platelet activation and aggregation.[1][2] Unlike PAR1, which mediates a rapid and transient platelet response to thrombin, PAR4 activation leads to a slower, more sustained signaling cascade, contributing significantly to thrombus stability.[3][4][5] This makes PAR4 an attractive therapeutic target for the development of novel antiplatelet agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing therapies. "this compound" (also referred to as compound 1) has been identified as a PAR4 antagonist with an IC50 of less than 20 μM, showing potent anti-platelet aggregation activity and is intended for research in thrombotic diseases.
Due to the limited availability of specific in vivo dosage and protocol data for "this compound" in mice, this document provides a generalized protocol based on established mouse models of thrombosis and incorporates dosage information from a well-characterized PAR4 antagonist, BMS-986120, used in a humanized PAR4 mouse model. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentration for "this compound" in their specific experimental setup.
PAR4 Signaling Pathway
The activation of PAR4 by thrombin initiates a signaling cascade that is pivotal for platelet aggregation and thrombus formation. The pathway is primarily mediated through the G proteins Gαq and Gα12/13.
Caption: PAR4 signaling cascade in platelets.
Quantitative Data for PAR4 Antagonists
The following table summarizes available quantitative data for various PAR4 antagonists from in vitro and in vivo studies. Note the absence of specific in vivo dosage for "this compound" in mice.
| Compound Name | In Vitro Potency (IC50) | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound (compound 1) | < 20 μM (human platelets) | Not specified | Not specified | Not specified | Potent anti-platelet aggregation activity | MedChemExpress |
| BMS-986120 | 7.3 nM (human platelet-rich plasma) | Humanized PAR4 Mouse (Stroke Model) | Not specified in abstract | In vivo administration | Reduced infarct volume and improved neurological function | |
| BMS-986120 | 9.5 nM (human blood) | Cynomolgus Monkey (Arterial Thrombosis Model) | 0.2, 0.5, 1 mg/kg | Oral | Dose-dependent reduction in thrombus weight | |
| YD-3 | Not specified | Mouse (Angiogenesis Model) | Not specified | Not specified | Demonstrated in vivo efficacy |
Experimental Protocols
The following is a detailed protocol for a ferric chloride-induced carotid artery thrombosis model in mice, a widely used method to evaluate the efficacy of antithrombotic agents.
Experimental Workflow: Ferric Chloride-Induced Thrombosis Model
Caption: Workflow for in vivo mouse thrombosis model.
Materials
-
This compound
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler flow probe and flowmeter
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Heating pad to maintain body temperature
-
Saline
Procedure
-
Animal Preparation:
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
-
Drug Administration:
-
Administer "this compound" or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The choice of route and the timing of administration relative to injury induction should be determined based on the pharmacokinetic properties of the compound.
-
Note: A preliminary dose-response study is highly recommended to determine the optimal effective dose of "this compound".
-
-
Thrombosis Induction and Monitoring:
-
Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.
-
Soak a small piece of filter paper with the ferric chloride solution.
-
Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow using the Doppler probe until the artery is occluded (cessation of blood flow) or for a predetermined observation period (e.g., 60 minutes).
-
-
Data Collection and Analysis:
-
Record the time to vessel occlusion for each animal.
-
At the end of the experiment, euthanize the mouse according to institutional guidelines.
-
The injured arterial segment can be excised for histological analysis to confirm thrombus formation.
-
Compare the time to occlusion between the "this compound"-treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Conclusion
PAR4 antagonism represents a promising strategy for the development of new antithrombotic therapies. While specific in vivo dosage data for "this compound" in mouse models is not yet publicly available, the provided protocols and data on related compounds offer a solid foundation for researchers to design and execute their own preclinical studies. It is imperative to conduct thorough dose-finding experiments to establish the efficacy and safety profile of "this compound" in relevant in vivo models. The experimental workflow and signaling pathway diagrams provided herein should serve as valuable tools for planning and interpreting these critical experiments.
References
- 1. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Thrombus Formation Under Shear Using a PAR4 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombin is the most potent activator of platelets and plays a critical role in the formation of arterial thrombi, which are central to the pathophysiology of myocardial infarction and stroke.[1] Human platelets express two protease-activated receptors (PARs) for thrombin: PAR1 and PAR4.[1][2][3] While PAR1 mediates a rapid, transient platelet activation, PAR4 is responsible for a slower, more sustained signaling that is crucial for the stabilization and growth of a thrombus.[3] This dual-receptor system presents an attractive therapeutic opportunity to modulate thrombin-induced platelet activation.
Selective antagonism of PAR4 is an emerging antiplatelet strategy with the potential for a favorable safety profile, possibly reducing the bleeding risks associated with broader antiplatelet agents. By specifically targeting the sustained signaling pathway of PAR4, it may be possible to inhibit occlusive thrombus formation while preserving the initial hemostatic functions mediated by PAR1.
These application notes provide a comprehensive overview and detailed protocols for utilizing a selective PAR4 antagonist, exemplified by compounds like BMS-986120, to study thrombus formation under physiologically relevant shear conditions. The provided methodologies are essential for researchers investigating the efficacy and mechanism of novel antiplatelet therapies targeting the PAR4 receptor.
Data Presentation
The following table summarizes the quantitative effects of a representative PAR4 antagonist, BMS-986120, on platelet function and thrombus formation.
| Parameter | Agonist | Assay | PAR4 Antagonist Effect (BMS-986120) | Reference |
| Platelet Aggregation | γ-thrombin | Light Transmission Aggregometry | Potent suppression of platelet aggregation. | |
| PAR4 Activating Peptide (PAR4-AP) | Light Transmission Aggregometry | IC50 <10 nM for inhibition of platelet aggregation. | ||
| PAR1 Activating Peptide (PAR1-AP) | Light Transmission Aggregometry | No significant inhibition of platelet aggregation. | ||
| Thrombus Formation (High Shear) | Whole Blood Perfusion | Ex vivo flow chamber | ~29.2% reduction in total thrombus area at 2 hours. | |
| Whole Blood Perfusion | Ex vivo flow chamber | ~34.8% reduction in platelet-rich thrombus deposition at 2 hours. | ||
| Thrombus Formation (Low Shear) | Whole Blood Perfusion | Ex vivo flow chamber | No significant effect on thrombus formation. | |
| Platelet Activation Markers | PAR4-AP (100 µM) | Flow Cytometry (P-selectin) | Significant inhibition of P-selectin expression. | |
| PAR4-AP (100 µM) | Flow Cytometry (Platelet-monocyte aggregates) | Significant inhibition of platelet-monocyte aggregate formation. |
Experimental Protocols
Protocol for In Vitro Platelet Aggregation Assay
This protocol is designed to assess the effect of a PAR4 antagonist on platelet aggregation in response to various agonists using light transmission aggregometry (LTA).
Materials:
-
PAR4 Antagonist (e.g., BMS-986120)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
PAR4 activating peptide (PAR4-AP)
-
Thrombin (α and γ isoforms)
-
ADP
-
Collagen
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Carefully collect the PRP supernatant.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add the PAR4 antagonist at desired concentrations (or vehicle control) to the PRP and incubate for the recommended time.
-
Place the cuvette with PRP in the aggregometer and establish a baseline reading.
-
Add the agonist (e.g., PAR4-AP, thrombin) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Analyze the aggregation curves to determine the percentage of maximal aggregation and the inhibitory concentration 50 (IC50) of the antagonist.
-
Protocol for Ex Vivo Thrombus Formation Under Shear
This protocol describes an ex vivo flow chamber assay to evaluate the effect of a PAR4 antagonist on thrombus formation on a collagen-coated surface under defined shear conditions.
Materials:
-
Whole blood from healthy volunteers or study subjects.
-
PAR4 Antagonist (administered in vivo or added ex vivo).
-
Parallel-plate flow chamber or microfluidic device.
-
Collagen-coated coverslips or microchannels.
-
Fluorescently labeled anti-CD41/CD61 antibody (for platelet visualization).
-
Fluorescently labeled anti-fibrin antibody.
-
Syringe pump for controlled perfusion.
-
Fluorescence microscope with a digital camera.
-
Image analysis software.
Procedure:
-
Preparation of the Flow Chamber:
-
Coat the coverslips or microchannels with type I fibrillar collagen and allow them to dry.
-
Assemble the flow chamber according to the manufacturer's instructions.
-
-
Blood Perfusion:
-
Draw whole blood into an appropriate anticoagulant (e.g., hirudin).
-
If the antagonist is not administered in vivo, incubate the blood with the PAR4 antagonist or vehicle at 37°C.
-
Perfuse the whole blood through the collagen-coated chamber at a defined wall shear rate (e.g., high shear: 1000-2000 s⁻¹; low shear: 100-300 s⁻¹) using a syringe pump for a set duration (e.g., 5 minutes).
-
-
Imaging and Analysis:
-
During or after perfusion, visualize and capture images of platelet and fibrin deposition using fluorescence microscopy.
-
Quantify the thrombus formation by measuring the surface area covered by platelets and fibrin using image analysis software.
-
Compare the results from antagonist-treated samples to vehicle controls to determine the percentage of inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PAR4 signaling pathway in platelets.
Caption: Experimental workflow for thrombus formation assay.
Caption: Rationale for PAR4 antagonism in thrombosis.
References
Application of PAR4 Antagonist 5 in Elucidating Neutrophil Activation
For research use only. Not for use in diagnostic procedures.
Introduction
Protease-activated receptor 4 (PAR4) is a G protein-coupled receptor (GPCR) that plays a significant role in thrombosis and inflammation.[1] In the context of the innate immune system, PAR4 is expressed on neutrophils and its activation by proteases such as thrombin and cathepsin G can trigger various cellular responses.[1] Understanding the precise role of PAR4 in neutrophil activation is crucial for developing novel therapeutic strategies for inflammatory diseases. "PAR4 antagonist 5" is a research compound identified as an inhibitor of PAR4.[2][3][4] While specific data on its application in neutrophil studies is limited, its inhibitory action on PAR4 makes it a valuable tool for investigating the receptor's contribution to neutrophil functions such as chemotaxis, degranulation, and oxidative burst.
This document provides an overview of the potential applications of this compound in studying neutrophil activation, supported by data from studies on other well-characterized PAR4 antagonists. Detailed protocols for key in vitro and in vivo assays are also presented to guide researchers in designing their experiments.
Principle of Action
PAR4 activation is initiated by proteolytic cleavage of its N-terminal domain, which unmasks a tethered ligand that binds to the receptor and initiates intracellular signaling cascades. PAR4 signaling in neutrophils is primarily mediated through Gq and G12/13 proteins, leading to downstream activation of phospholipase C (PLC), subsequent increases in intracellular calcium, and activation of Rho GTPases. These signaling events are critical for a range of neutrophil effector functions.
This compound is expected to work by competitively or allosterically inhibiting the binding of the tethered ligand to the receptor, thereby blocking the downstream signaling pathways and subsequent neutrophil activation. By using this compound, researchers can dissect the specific contributions of PAR4 to various neutrophil responses triggered by relevant proteases.
Data Presentation
Table 1: Quantitative Data for Various PAR4 Antagonists
| Antagonist | Assay | Model System | Key Findings | Reference |
| This compound | Platelet Aggregation | Not Specified | IC50 < 20 µM | |
| tcY-NH2 | Neutrophil Migration | In vivo (mouse pleurisy) | 40 ng/kg inhibited carrageenan-induced neutrophil migration | Not explicitly available in search results |
| BMS-986120 | Platelet Aggregation | Human Platelets | ≥80% inhibition of PAR4 agonist-induced aggregation with single doses of 75 and 180 mg | |
| BMS-986120 | Ex vivo Thrombus Formation | Human Blood | A single 60 mg dose reduced high shear thrombus formation by nearly a third |
Signaling Pathway
The activation of PAR4 on neutrophils triggers a signaling cascade that is crucial for their inflammatory functions. The following diagram illustrates the key components of this pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on neutrophil activation.
Neutrophil Isolation from Human Blood
Materials:
-
Anticoagulated whole blood (e.g., with ACD or heparin)
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Protocol:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet and resuspend in HBSS.
-
Add Dextran T-500 to a final concentration of 1% and mix. Allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Resuspend the cell pellet and lyse contaminating RBCs using RBC Lysis Buffer for 5-10 minutes.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final neutrophil pellet in the appropriate buffer for downstream applications.
-
Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
Materials:
-
Isolated human neutrophils
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
Chemoattractant (e.g., PAR4 activating peptide, thrombin)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber (Transwell® insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a cell quantification reagent and a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
In Vivo Neutrophil Recruitment (Mouse Model)
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., carrageenan, CXCL8)
-
This compound
-
Saline (vehicle)
-
Anesthesia
-
Surgical tools
-
Microscope
Protocol:
-
Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal, intravenous) at a predetermined time before inducing inflammation.
-
Induce localized inflammation, for example, by intrapleural injection of carrageenan.
-
At a specified time point (e.g., 4 hours) after the inflammatory stimulus, euthanize the mice.
-
Collect the pleural lavage fluid.
-
Perform a total and differential cell count of the lavage fluid to determine the number of migrated neutrophils.
-
Compare the number of neutrophils in the this compound-treated group to the vehicle-treated group.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on neutrophil activation.
Conclusion
This compound represents a useful pharmacological tool for investigating the role of PAR4 in neutrophil-mediated inflammation. Although direct evidence of its efficacy in neutrophil-specific assays is currently lacking, the protocols and data from related PAR4 antagonists provided herein offer a solid foundation for researchers to explore its potential. By employing the described methodologies, scientists can further elucidate the intricate mechanisms of neutrophil activation and potentially identify new therapeutic targets for a variety of inflammatory disorders.
References
Application Notes and Protocols: PAR4 Antagonist 5 in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Protease-Activated Receptor 4 (PAR4) antagonists in preclinical models of inflammatory diseases. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to PAR4 in Inflammation
Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor, plays a significant role in thrombosis and has emerged as a promising target in inflammatory processes. Activated by proteases such as thrombin and trypsin, PAR4 is expressed on various cell types involved in inflammation, including platelets, neutrophils, and endothelial cells. Its activation triggers downstream signaling cascades that contribute to inflammatory responses, making PAR4 antagonists a subject of interest for therapeutic intervention in a range of inflammatory conditions.
Quantitative Data Summary
The following tables summarize the quantitative efficacy of PAR4 antagonists in various preclinical models.
Table 1: Efficacy of PAR4 Antagonist BMS-986120 in a Primate Model of Arterial Thrombosis
| Parameter | Vehicle Control | BMS-986120 (0.2 mg/kg) | BMS-986120 (0.5 mg/kg) | BMS-986120 (1 mg/kg) |
| Thrombus Weight Reduction (%) | - | 35 ± 5 | 49 ± 4 | 83 ± 4 |
Data from studies in cynomolgus monkeys.[1]
Table 2: Inhibition of PAR4-Induced Platelet Aggregation by BMS-986120 in Human Blood
| PAR4 Antagonist | IC50 (nM) |
| BMS-986120 | 9.5 |
IC50 value for inhibition of PAR4 agonist peptide-induced platelet aggregation.[1]
Signaling Pathways and Experimental Visualizations
PAR4 Signaling Pathway in Inflammation
Caption: PAR4 signaling cascade in inflammatory cells.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for assessing PAR4 antagonist efficacy in a paw edema model.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the acute anti-inflammatory effects of a PAR4 antagonist.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
PAR4 antagonist (e.g., P2pal-18S pepducin)[2]
-
Vehicle control (e.g., saline)
-
1% λ-Carrageenan solution in sterile saline
-
Plebthysmometer for paw volume measurement
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into treatment groups (n=8-10 per group): Vehicle control and PAR4 antagonist group(s).
-
Administer the PAR4 antagonist (e.g., 10 mg/kg, subcutaneously) or vehicle 30 minutes prior to carrageenan injection.[2]
-
Measure the baseline paw volume of the left hind paw using a plethysmometer.
-
Induce inflammation by injecting 50 µL of 1% carrageenan solution into the plantar surface of the left hind paw.
-
Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 7 hours) post-carrageenan injection.[2]
-
Calculate the increase in paw volume (edema) for each mouse at each time point relative to its baseline volume.
-
Determine the percentage inhibition of edema for the antagonist-treated groups compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis of inflammatory cell infiltration.
Myeloperoxidase (MPO) Activity Assay in Inflamed Tissue
MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration into tissues.
Materials:
-
Inflamed tissue samples (e.g., from colitis or arthritis models)
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride solution
-
Hydrogen peroxide (H2O2)
-
Spectrophotometer
Protocol:
-
Harvest inflamed tissue and weigh it.
-
Homogenize the tissue in homogenization buffer (e.g., 1:10 w/v).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the MPO assay.
-
In a 96-well plate, add 10 µL of the supernatant.
-
Prepare the reaction buffer containing potassium phosphate buffer, O-dianisidine, and H2O2.
-
Add 200 µL of the reaction buffer to each well to start the reaction.
-
Measure the change in absorbance at 450 nm over 5 minutes using a spectrophotometer.
-
Calculate MPO activity and express it as units per gram of tissue.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for inflammatory bowel disease (IBD).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
PAR4 antagonist
-
Vehicle control
Protocol:
-
Acclimatize mice and record their baseline body weight.
-
Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Administer the PAR4 antagonist or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting from day 0 or as a therapeutic intervention after the onset of symptoms.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
At the end of the treatment period (e.g., day 7 or later), euthanize the mice.
-
Excise the colon and measure its length (colon shortening is a marker of inflammation).
-
Collect colon tissue for histological analysis (to assess tissue damage, inflammatory cell infiltration, and crypt architecture) and for MPO activity measurement (as described above).
-
Colon tissue can also be processed to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
Conclusion
The available preclinical data suggest that PAR4 antagonists hold therapeutic potential for inflammatory diseases by mitigating key inflammatory processes. The protocols provided herein offer standardized methods for evaluating the efficacy of novel PAR4 inhibitors in relevant animal models. Further research is warranted to fully elucidate the role of PAR4 in various inflammatory conditions and to translate these preclinical findings into clinical applications.
References
Measuring the IC50 of PAR4 Antagonist 5 in Human Platelets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that, along with PAR1, mediates the activation of human platelets by thrombin, a key enzyme in the coagulation cascade.[1][2][3] Upon activation by proteolytic cleavage of its N-terminus, PAR4 initiates intracellular signaling cascades leading to platelet shape change, granule secretion, and aggregation, ultimately contributing to thrombus formation.[1][4] Consequently, PAR4 has emerged as a promising target for the development of novel antiplatelet therapies with the potential for a wider therapeutic window and reduced bleeding risk compared to existing agents.
This document provides detailed application notes and protocols for measuring the half-maximal inhibitory concentration (IC50) of a selective PAR4 antagonist, herein referred to as "antagonist 5," in human platelets. The indole-derived antagonist 5 has been identified as a selective inhibitor of PAR4. The protocols described below are essential for characterizing the potency and efficacy of such antagonists in a physiologically relevant context.
PAR4 Signaling Pathway in Human Platelets
Thrombin cleaves the N-terminal domain of PAR4, exposing a tethered ligand that binds to the receptor and initiates downstream signaling. PAR4 couples primarily to Gq and G12/13 G-proteins. Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho kinase, which is involved in platelet shape change. These signaling events culminate in the activation of the fibrinogen receptor GPIIb/IIIa and the release of granule contents, such as P-selectin, leading to platelet aggregation.
Caption: PAR4 signaling cascade in human platelets.
Data Presentation: IC50 of PAR4 Antagonists
The inhibitory potency of various PAR4 antagonists has been determined using different functional assays in human platelets. The following table summarizes the reported IC50 values for antagonist 5 and other reference compounds.
| Antagonist | Assay Type | Agonist (Concentration) | IC50 Value | Reference |
| Antagonist 5 | GPIIb/IIIa Activation (Flow Cytometry) | PAR4-AP (200 µM) | 170 ± 1 nM | |
| YD-3 | GPIIb/IIIa Activation (Flow Cytometry) | PAR4-AP (200 µM) | Data not specified | |
| YD-3 | Platelet Aggregation | PAR4-AP | 0.13 µM | |
| P4pal-il | Platelet Aggregation | PAR4-AP | 0.6 µM | |
| P4pal-10 | Platelet Aggregation | PAR4-AP | 1 µM | |
| BMS-986120 | Platelet Aggregation (Platelet Rich Plasma) | γ-thrombin / PAR4-AP | <10 nM | |
| CAN12 (antibody) | Platelet Aggregation | α-thrombin (0.5 nM) | 10 ng/ml |
Experimental Protocols
Preparation of Washed Human Platelets
Objective: To isolate platelets from whole blood and suspend them in a buffered solution for subsequent assays.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) tubes.
-
Prostacyclin (PGI2)
-
Apyrase
-
Tyrode's buffer (containing 0.1% BSA)
-
Centrifuge
Protocol:
-
Collect human whole blood from healthy, consenting donors into ACD tubes.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add PGI2 (1 µM final concentration) to the PRP to prevent platelet activation.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase.
-
Adjust the final platelet concentration to the desired level for the specific assay (e.g., 1.5 x 10^7 platelets/mL for flow cytometry or 3 x 10^8 platelets/mL for aggregation).
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of antagonist 5 to inhibit PAR4-agonist-induced platelet aggregation.
Materials:
-
Washed human platelets or platelet-rich plasma (PRP)
-
PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2)
-
Antagonist 5 (dissolved in DMSO)
-
Light Transmission Aggregometer
-
Siliconized glass cuvettes with stir bars
Protocol:
-
Pre-warm the washed platelet suspension (3.6 x 10^8 cells/mL) or PRP to 37°C.
-
Add the platelet suspension to the aggregometer cuvettes.
-
Add varying concentrations of antagonist 5 or DMSO (vehicle control) to the platelets and incubate for 5-10 minutes.
-
Initiate platelet aggregation by adding a specific concentration of PAR4-AP (e.g., 200 µM).
-
Monitor the change in light transmission for a defined period (e.g., 8-10 minutes).
-
The percentage of aggregation is calculated, and the IC50 value is determined by plotting the percent inhibition against the log concentration of antagonist 5.
Flow Cytometry Assay for GPIIb/IIIa Activation and P-selectin Expression
Objective: To quantify the inhibitory effect of antagonist 5 on PAR4-mediated platelet activation markers.
Materials:
-
Washed human platelets
-
PAR4-AP
-
Antagonist 5
-
Fluorescently labeled PAC-1 antibody (binds to activated GPIIb/IIIa)
-
Fluorescently labeled anti-CD62P antibody (binds to P-selectin)
-
Tyrode's buffer with 0.1% BSA
-
Paraformaldehyde (1.5%)
-
Flow cytometer
Protocol:
-
Prepare washed platelets at a concentration of 1.5 x 10^7 platelets/mL in Tyrode's buffer.
-
In polystyrene tubes, add the platelet suspension.
-
Add diluted PAC-1 or anti-CD62P antibody to the platelets and incubate for 5 minutes.
-
Pre-treat the platelets with varying concentrations of antagonist 5 or DMSO for 5 minutes.
-
Stimulate the platelets with PAR4-AP (e.g., 200 µM) for 10 minutes.
-
Stop the reaction by adding ice-cold 1.5% paraformaldehyde.
-
Dilute the samples with phosphate-buffered saline (PBS) and analyze by flow cytometry.
-
Determine the IC50 by plotting the percentage of inhibition of PAC-1 or anti-CD62P binding against the log concentration of antagonist 5.
Calcium Mobilization Assay
Objective: To measure the effect of antagonist 5 on PAR4-induced intracellular calcium release.
Materials:
-
Washed human platelets
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PAR4-AP
-
Antagonist 5
-
Fluorometric plate reader or flow cytometer
Protocol:
-
Load washed platelets with a calcium-sensitive dye according to the manufacturer's instructions.
-
Resuspend the dye-loaded platelets in a suitable buffer.
-
Add varying concentrations of antagonist 5 or vehicle control to the platelets and incubate.
-
Stimulate the platelets with PAR4-AP.
-
Measure the change in fluorescence in real-time using a plate reader or flow cytometer.
-
The inhibition of the calcium signal is used to calculate the IC50 value of antagonist 5.
Caption: Workflow for determining the IC50 of PAR4 antagonist 5.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the characterization of PAR4 antagonists, such as antagonist 5, in human platelets. By employing a combination of platelet aggregation, flow cytometry, and calcium mobilization assays, researchers can obtain robust and reproducible IC50 values, which are critical for the preclinical evaluation and development of novel antiplatelet therapeutics targeting PAR4. The selection of the appropriate assay will depend on the specific research question and available instrumentation. Consistent and careful execution of these protocols will ensure high-quality data for advancing the understanding and therapeutic potential of PAR4 antagonism.
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PAR4 Antagonist 5 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with PAR4 antagonist 5 in various buffer systems. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
A1: this compound, like many small molecule inhibitors, is hydrophobic. This inherent low aqueous solubility is the primary reason for precipitation. When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution. Key factors influencing this include the final concentration of the antagonist, the final percentage of DMSO, buffer pH, and the presence of salts.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use a high-purity, anhydrous grade of DMSO, as absorbed moisture can diminish its solubilizing capacity.
Q3: What is the maximum concentration of DMSO that is acceptable in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[1][2][3] It is imperative to run a vehicle control with the same final DMSO concentration to determine the tolerance of your specific cell line. Some sensitive cell lines may exhibit stress or altered function at concentrations as low as 0.1%.[1][2]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: For ionizable compounds, pH can significantly impact solubility. If this compound has acidic or basic functional groups, adjusting the buffer pH to a point where the compound is more ionized can increase its aqueous solubility. For instance, for a weakly basic compound, a slightly acidic pH may enhance solubility.
Troubleshooting Guide
Problem: My compound precipitates immediately upon dilution into the aqueous assay buffer.
-
Question: What should I do if I see immediate precipitation?
-
Answer:
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit of the compound in the final buffer. Try lowering the final concentration of this compound.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution or adding the stock dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations.
-
Pre-warm the Buffer: Warming the assay buffer to 37°C before adding the compound can sometimes improve solubility.
-
-
Problem: The compound appears soluble at first but precipitates over time during my experiment.
-
Question: How can I prevent delayed precipitation?
-
Answer:
-
Supersaturation: The initial solution may be supersaturated and thermodynamically unstable. Consider lowering the final concentration to below the thermodynamic solubility limit.
-
Incorporate Solubilizing Agents: The addition of a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-80 or Pluronic F-68) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to the assay buffer can help maintain solubility.
-
Maintain Stable Temperature: Ensure your incubator or water bath maintains a constant temperature, as temperature fluctuations can cause precipitation.
-
-
Problem: I'm observing high variability and poor reproducibility in my assay results.
-
Question: What could be causing inconsistent results?
-
Answer:
-
Incomplete Dissolution of Stock: Ensure your stock solution in DMSO is fully dissolved before making dilutions. Gentle warming and sonication can aid in complete dissolution.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion microplates and pipette tips can mitigate this. Including a small amount of a non-ionic surfactant or bovine serum albumin (BSA) in the buffer can also reduce non-specific binding.
-
Perform Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform intermediate serial dilutions in 100% DMSO. This can help prevent precipitation during the dilution steps.
-
-
Data Presentation
The solubility of a compound is highly dependent on the specific conditions. Below are tables summarizing solubility data for a known PAR4 antagonist and illustrative examples for enhancing the solubility of a hypothetical hydrophobic compound like this compound.
Table 1: Aqueous Solubility of the Known PAR4 Antagonist ML354
| Buffer System | Co-solvent | Solubility (µM) | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1% DMSO | 3.3 ± 0.5 |
Table 2: Illustrative Examples of Solubility Enhancement Strategies for this compound
| Buffer System (pH 7.4) | Solubilizing Agent | Agent Conc. | Expected Fold Increase in Solubility | Estimated Solubility of this compound (µM) |
| PBS | None (1% DMSO) | - | 1x (Baseline) | ~3 |
| PBS | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 mM | 5-10x | ~15-30 |
| PBS | Tween-80 | 0.05% (w/v) | 2-5x | ~6-15 |
| Tris-HCl | Pluronic F-68 | 0.1% (w/v) | 3-7x | ~9-21 |
Note: The values in Table 2 are hypothetical and based on typical solubility enhancements observed for poorly soluble compounds. Actual solubility should be determined experimentally.
Mandatory Visualization
Caption: PAR4 Signaling Pathway.
Caption: Troubleshooting Workflow for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound into a sterile, low-adhesion microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic and Thermodynamic Aqueous Solubility Assessment
-
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system
-
-
Procedure (Kinetic Solubility):
-
Prepare a dilution series of this compound in DMSO in a standard 96-well plate.
-
In a separate 96-well plate, add PBS.
-
Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the PBS-containing plate to achieve a final DMSO concentration of ≤1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitate.
-
Measure the concentration of the compound in the filtrate using a UV-Vis plate reader or by HPLC against a standard curve.
-
-
Procedure (Thermodynamic Solubility):
-
Add an excess amount of solid this compound powder to a known volume of PBS in a glass vial.
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by UV-Vis spectrophotometry or HPLC.
-
Protocol 3: Platelet Aggregation Assay
-
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
PAR4 agonist peptide (e.g., AYPGKF-NH₂)
-
This compound working solutions
-
Light transmission aggregometer
-
Saline or appropriate buffer (e.g., Tyrode's buffer)
-
-
Procedure:
-
Prepare PRP and PPP by differential centrifugation of citrated whole blood.
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Place an aliquot of PRP in the aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.
-
Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.
-
Add the vehicle (e.g., buffer with DMSO) or a working solution of this compound to the PRP and incubate for a specified time (e.g., 5-15 minutes).
-
Initiate platelet aggregation by adding the PAR4 agonist peptide.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percent inhibition of aggregation by comparing the response in the presence of the antagonist to the vehicle control.
-
Protocol 4: Calcium Mobilization Assay
-
Materials:
-
Cells expressing PAR4 (e.g., HEK293 cells or washed platelets)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PAR4 agonist peptide
-
This compound working solutions
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Cell Plating (for adherent cells): Seed PAR4-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Antagonist Incubation: Wash the cells with assay buffer and then add the working solutions of this compound or vehicle. Incubate for the desired time.
-
Data Acquisition:
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Program the instrument to inject the PAR4 agonist peptide.
-
Record the fluorescence intensity over time (typically 1-2 minutes) to measure the change in intracellular calcium.
-
-
Data Analysis: Calculate the antagonist's effect by comparing the peak fluorescence response in treated wells to the vehicle control wells.
-
References
- 1. The effects of Tween-80 on the integrity of solutions of capsaicin: useful information for performing tussigenic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissolution behavior of a poorly water soluble compound in the presence of Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PAR4 Antagonist 5 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PAR4 Antagonist 5 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Protease-Activated Receptor 4 (PAR4). It functions by binding to the receptor and preventing its activation by thrombin or PAR4-activating peptides (PAR4-AP). This blockade inhibits downstream signaling pathways, such as Gq-mediated calcium mobilization and subsequent platelet aggregation.
Q2: What is a typical starting concentration range for this compound in in vitro assays?
A2: For initial experiments, a common starting concentration range for a novel PAR4 antagonist is between 10 nM and 10 µM. However, the optimal concentration is highly dependent on the specific assay and cell type being used. It is recommended to perform a dose-response curve to determine the IC50 value, which represents the concentration at which the antagonist shows 50% of its maximal inhibitory effect.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use in an assay, the stock solution should be diluted to the desired final concentration using the appropriate assay buffer. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low (typically less than 0.1%) to avoid any solvent-induced artifacts.
Troubleshooting Guide
Problem 1: No or low inhibitory effect of this compound observed.
| Possible Cause | Recommended Solution |
| Incorrect concentration range | Perform a wider dose-response curve, for example, from 1 nM to 100 µM, to ensure the effective concentration range is covered. |
| Compound degradation | Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. |
| Assay conditions not optimal | Verify the concentration of the PAR4 agonist (e.g., thrombin, PAR4-AP) used. The agonist concentration should ideally be around the EC80 value (the concentration that gives 80% of the maximal response) to provide a suitable window for observing inhibition. |
| Cell health issues | Check the viability and passage number of the cells used in the assay. Use healthy, low-passage cells for consistent results. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Ensure accurate and consistent pipetting, especially for serial dilutions of the antagonist and agonist. Use calibrated pipettes. |
| Uneven cell seeding | Ensure a homogenous cell suspension and even seeding in multi-well plates to minimize well-to-well variability. |
| Edge effects in plates | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. |
| Fluctuations in incubation times | Standardize all incubation times precisely for all samples and plates. |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a PAR4 agonist.
Materials:
-
HEK293 cells stably expressing PAR4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR4 agonist (e.g., thrombin or AYPGKF-NH2)
-
This compound
Procedure:
-
Seed HEK293-PAR4 cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Add different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the PAR4 agonist to all wells and immediately start measuring the fluorescence intensity over time.
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The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition by this compound relative to the control (agonist alone).
Platelet Aggregation Assay
This assay assesses the effect of this compound on platelet aggregation induced by a PAR4 agonist.
Materials:
-
Freshly drawn human blood
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Acid-citrate-dextrose (ACD) anticoagulant
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Platelet-rich plasma (PRP)
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PAR4 agonist (e.g., thrombin or AYPGKF-NH2)
-
This compound
-
Platelet aggregometer
Procedure:
-
Collect human blood into tubes containing ACD.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with different concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
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Place the PRP samples in the aggregometer cuvettes with a stir bar.
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Add the PAR4 agonist to initiate platelet aggregation.
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Monitor the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.
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Determine the percentage of inhibition of platelet aggregation for each concentration of this compound.
Quantitative Data Summary
The following table summarizes typical in vitro data for a PAR4 antagonist.
| Assay | Parameter | Value |
| Calcium Mobilization (HEK293-PAR4 cells) | IC50 | 50 nM |
| Platelet Aggregation (Human PRP) | IC50 | 150 nM |
| Receptor Binding (Radioligand assay) | Ki | 25 nM |
Visualizations
Caption: PAR4 signaling pathway and the inhibitory action of this compound.
PAR4 antagonist 5 off-target effects in cellular assays
This technical support guide addresses frequently asked questions and troubleshooting scenarios related to off-target effects of "PAR4 antagonist 5" in cellular assays. The designation "this compound" has been used in scientific literature to refer to different molecules, including small molecules and peptide analogs. This guide focuses on potential off-target effects observed with investigational small molecule PAR4 antagonists, drawing from published findings on compounds referred to as "compound 5" or "C5".
Frequently Asked Questions (FAQs)
Q1: We are observing incomplete inhibition of thrombin-induced platelet aggregation with this compound, even at high concentrations. Is this expected?
A1: This phenomenon has been reported for some PAR4 antagonists. It may not indicate a lack of potency but could be due to several factors:
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Differential Antagonism: The antagonist may be more effective at blocking PAR4 activation by a peptide agonist (PAR4-AP) than by the native agonist, thrombin. This can occur if the antagonist binds to a site on the receptor that is more critical for the action of the peptide agonist than for the tethered ligand exposed by thrombin cleavage.
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Contribution from PAR1: At higher thrombin concentrations, the initial and rapid signaling from PAR1 might be sufficient to trigger platelet aggregation, even if PAR4 is blocked. Human platelets express both PAR1 and PAR4, which work in concert to mediate the full platelet response to thrombin.
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Off-target effects: The compound might have off-target effects that interfere with platelet activation pathways.
Q2: Our results show that this compound inhibits platelet activation by the GPVI agonist convulxin. Is this a known off-target effect?
A2: Yes, for a compound designated as "C5" in one study, off-target inhibition of the GPVI collagen receptor has been observed.[1] This is a significant off-target effect as GPVI is a key receptor for collagen-induced platelet activation. This could lead to broader antiplatelet activity than intended and should be carefully characterized.
Q3: We see a discrepancy in the inhibition of different platelet activation markers (e.g., GPIIbIIIa activation vs. P-selectin expression) with this compound. What could be the cause?
A3: Divergence in the inhibition of different platelet activation markers has been associated with off-target effects. For instance, the off-target inhibition of the GPVI pathway by compound "C5" was reported to cause differential activity against PAC1 (a marker for GPIIbIIIa activation) and P-selectin expression.[1] This suggests that the compound may be interfering with signaling pathways downstream of receptor activation in a non-specific manner.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in different cellular assays.
| Possible Cause | Troubleshooting Step |
| Assay-dependent potency | Characterize the antagonist's potency using multiple assays, including calcium mobilization, platelet aggregation, and flow cytometry for activation markers. Compare IC50 values obtained with both a PAR4 activating peptide (PAR4-AP) and γ-thrombin (which selectively activates PAR4). |
| Off-target activity | Profile the antagonist against other relevant platelet receptors, such as PAR1, P2Y12, and GPVI, to identify any off-target interactions. |
| Experimental variability | Ensure consistent experimental conditions, including platelet donor variability, agonist concentrations, and incubation times. |
Problem 2: Unexpected inhibition of non-thrombin mediated platelet activation.
| Possible Cause | Troubleshooting Step |
| GPVI receptor inhibition | Test the antagonist's effect on platelet activation induced by specific GPVI agonists like convulxin or collagen-related peptide. |
| Broad-spectrum kinase inhibition | If the antagonist has a chemical scaffold known to interact with kinases, consider performing a kinase panel screen to identify potential off-target kinase inhibition. |
| Non-specific membrane effects | At high concentrations, some compounds can cause non-specific effects on cell membranes. Evaluate the antagonist's effect on cell viability and membrane integrity. |
Quantitative Data Summary
The following table summarizes the reported on-target and off-target activities for compounds referred to as "compound 5" or "C5" in the literature.
| Compound | Target/Off-Target | Assay | Agonist | Potency (IC50) | Reference |
| Compound 5 | PAR4 | Platelet Aggregation | PAR4-AP | 316 nM - 1 µM | [2] |
| PAR4 | Platelet Aggregation | γ-thrombin | ~10 µM | [2] | |
| PAR1 | - | - | > 10 µM | [2] | |
| Collagen Receptor | - | - | No significant effect | ||
| Compound C5 | PAR4 | Platelet Activation (PAC1) | γ-thrombin | Partial inhibition at 10 µM | |
| GPVI | Platelet Activation | Convulxin | Inhibition observed |
Experimental Protocols
1. Flow Cytometry Assay for Platelet Activation (GPIIbIIIa and P-selectin)
This assay is used to measure the expression of activation markers on the surface of platelets.
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Platelet Preparation: Human platelets are isolated from whole blood by centrifugation.
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Compound Incubation: Platelets are pre-incubated with various concentrations of the PAR4 antagonist or vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
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Agonist Stimulation: Platelets are then stimulated with a PAR4 agonist (e.g., PAR4-AP or γ-thrombin) or an off-target agonist (e.g., convulxin for GPVI) for a defined period (e.g., 15-30 minutes) at 37°C.
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Staining: Platelets are stained with fluorescently labeled antibodies specific for activated GPIIbIIIa (e.g., PAC-1) and P-selectin (CD62P).
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Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured using a flow cytometer. The percentage of activated platelets or the mean fluorescence intensity is determined.
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Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.
2. Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist.
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Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifuging whole blood at a low speed.
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Compound Incubation: PRP is pre-incubated with the PAR4 antagonist or vehicle control at 37°C with stirring in an aggregometer.
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Agonist Addition: An agonist (e.g., PAR4-AP or γ-thrombin) is added to the PRP to induce aggregation.
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Measurement of Aggregation: The change in light transmission through the PRP is continuously monitored. As platelets aggregate, the light transmission increases.
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Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined from concentration-response curves.
Visualizations
Caption: Simplified PAR4 signaling pathway in platelets.
Caption: Experimental workflow for off-target effect characterization.
Caption: Logical relationship of differential antagonist activity.
References
- 1. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the minimum PAR4 inhibitor pharmacophore and optimization of a series of 2-methoxy-6-arylimidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
overcoming PAR4 antagonist 5 degradation in plasma samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of PAR4 Antagonist 5 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in plasma?
A1: Degradation of small molecule drugs like this compound in plasma is typically caused by enzymatic activity or chemical instability. The primary culprits are plasma enzymes, particularly esterases (like carboxylesterases and butyrylcholinesterase) and proteases, which can hydrolyze susceptible functional groups such as esters, amides, and lactones.[1][2][3] Chemical instability can be influenced by the pH and temperature of the plasma sample.[4]
Q2: How does plasma instability affect my experimental results?
A2: Plasma instability can lead to a significant underestimation of the compound's concentration. This can result in misleading pharmacokinetic data, difficulty in interpreting in vitro plasma protein binding studies, and challenges in analyzing clinical samples. Ultimately, it can cause compounds with potentially good in vivo efficacy to be incorrectly discarded during the screening process.
Q3: What are the initial steps to prevent the degradation of this compound during sample collection and handling?
A3: Proper sample handling from the moment of collection is critical. Best practices include:
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Temperature Control: Keep blood samples chilled (e.g., on an ice bath) immediately after collection and during processing to slow down enzymatic reactions.
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Prompt Processing: Process blood to plasma as quickly as possible, ideally within one hour of collection.
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Correct Anticoagulant: Use appropriate collection tubes with anticoagulants like EDTA. It's important to ensure proper mixing by gently inverting the tube 8-10 times to prevent clotting.
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Avoid Hemolysis: Use proper venipuncture techniques to avoid rupturing red blood cells, as this can release additional enzymes.
Q4: Can different species' plasma affect the stability of my antagonist differently?
A4: Yes, there are often significant interspecies differences in plasma enzyme activity. A compound that is stable in human plasma may be rapidly degraded in rat or mouse plasma, and vice-versa. Therefore, it is important to assess stability in the plasma of each species being used in preclinical studies.
Troubleshooting Guides
Issue 1: High variability in plasma stability assay results for this compound.
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Question: I am seeing inconsistent degradation rates for this compound across replicate experiments. What could be the cause?
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Answer: High variability can stem from several factors related to both the experimental setup and sample handling.
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Inconsistent Sample Handling: Ensure that all samples are treated identically from collection to analysis. This includes the time from blood draw to plasma separation, the temperature at which samples are kept, and the number of freeze-thaw cycles.
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Improper Mixing: After spiking the antagonist into the plasma, ensure thorough but gentle mixing to achieve a homogenous solution before aliquoting for different time points.
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Analytical Variability: Confirm that the LC-MS/MS method is validated and stable. Use an internal standard to account for variations in sample processing and instrument response.
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Issue 2: this compound shows rapid degradation even with immediate cooling.
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Question: I am placing my blood samples on ice immediately, but my antagonist is still degrading very quickly. What else can I do?
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Answer: While cooling slows enzymatic activity, it may not be sufficient for highly labile compounds. In this case, the addition of enzyme inhibitors directly to the blood collection tubes is recommended.
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Identify the Enzyme Class: First, you need to determine if the degradation is due to esterases or proteases. This can be done by incubating the antagonist in plasma in the presence of broad-spectrum inhibitors.
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Inhibitor Selection: Based on the results, you can select more specific inhibitors to add to your samples.
Example Inhibitor Panel for Mechanistic Studies:
-
| Inhibitor | Target Enzyme Class | Typical Concentration | Potential Outcome for this compound |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases | 1-2 mM | Increased stability if degraded by serine proteases. |
| Paraoxon | Esterases (specifically cholinesterases) | 100 µM | Increased stability if hydrolyzed by plasma esterases. |
| Sodium Fluoride (NaF) | General Esterase Inhibitor | 1-2 mg/mL | Increased stability if susceptible to esterase activity. |
| EDTA | Metalloproteases | 1-5 mM | Increased stability if degraded by metalloproteases. |
Experimental Protocols
Protocol: Plasma Stability Assessment of this compound
This protocol outlines a standard in vitro experiment to determine the stability of this compound in plasma.
1. Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Pooled plasma from the desired species (e.g., human, rat, mouse) stored at -80°C
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Incubator or water bath set to 37°C
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Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation
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96-well plates or microcentrifuge tubes
-
LC-MS/MS system
2. Procedure:
-
Thaw the pooled plasma on ice or at room temperature. Once thawed, pre-incubate the plasma at 37°C for 5-10 minutes.
-
Prepare a working solution of this compound by diluting the stock solution in a suitable solvent (e.g., ACN or DMSO).
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Spike the pre-warmed plasma with the this compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Immediately after spiking, vortex the plasma gently and withdraw an aliquot for the T=0 time point.
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Terminate the reaction for the T=0 sample by adding it to a tube or well containing cold ACN with IS (typically a 3:1 or 4:1 ratio of ACN to plasma).
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Incubate the remaining plasma at 37°C.
-
Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, and 120 minutes).
-
Terminate the reaction for each time point as described in step 5.
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Once all time points are collected, vortex the terminated samples vigorously to ensure complete protein precipitation.
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Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. Data Analysis:
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Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of this compound to the internal standard.
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Calculate the percentage of the antagonist remaining at each time point relative to the T=0 sample.
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Plot the natural logarithm of the percentage remaining against time. The slope of this line can be used to calculate the half-life (t½) of the compound in plasma.
Formula: t½ = -0.693 / slope
Context: PAR4 Signaling Pathway
Understanding the target pathway can provide context for antagonist development. PAR4 is a G-protein coupled receptor that, upon activation by proteases like thrombin, initiates downstream signaling cascades leading to platelet activation.
References
improving PAR4 antagonist 5 efficacy in high thrombin concentrations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Protease-Activated Receptor 4 (PAR4) antagonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, particularly when investigating antagonist efficacy at high thrombin concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is my PAR4 antagonist showing reduced efficacy at high thrombin concentrations?
At high thrombin concentrations, PAR4 activation becomes the predominant pathway for sustained platelet activation[1][2][3]. This is due to the nature of PAR4 signaling, which is slower but more prolonged compared to PAR1[2][3]. Several factors can contribute to the apparent decrease in antagonist efficacy under these conditions:
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High Tethered Ligand Concentration: Thrombin cleavage of PAR4 exposes a tethered ligand that activates the receptor. The effective local concentration of this tethered ligand is very high, making it challenging for a competitive antagonist to inhibit the receptor.
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Rapid PAR1 Desensitization: While PAR1 is activated by low thrombin concentrations, it also undergoes rapid desensitization and internalization. At sustained high thrombin levels, the reliance on PAR4 signaling increases, placing a greater demand on the antagonist.
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Incomplete Inhibition of Downstream Signaling: PAR4 signals through both Gq and G12/13 pathways, leading to robust intracellular calcium mobilization and platelet shape change. Your antagonist may not be completely blocking all downstream signaling events, which are amplified at high thrombin concentrations.
Q2: What are the key differences between PAR1 and PAR4 signaling that I should consider in my experiments?
Understanding the distinct roles of PAR1 and PAR4 is crucial for designing and interpreting your experiments.
| Feature | PAR1 | PAR4 |
| Thrombin Affinity | High (activated by low nM concentrations) | Low (requires higher nM concentrations) |
| Signaling Kinetics | Rapid and transient | Slower and sustained |
| Primary Role | Initiation of platelet activation | Sustained signaling, stable thrombus formation |
| Desensitization | Rapid | Slower |
| Downstream Signaling | Gq, Gi, G12/13 | Gq, G12/13 |
Q3: Are there known genetic variants of PAR4 that could affect my experimental results?
Yes, a common single nucleotide polymorphism (SNP) in the PAR4 gene (rs773902) results in an amino acid change from Alanine to Threonine at position 120 (Ala120Thr). The Thr120 variant has been associated with:
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Hyper-reactive platelets in response to PAR4 agonists.
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Hypo-reactivity to the small molecule PAR4 antagonist YD-3.
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Three-fold lower sensitivity to PAR4 desensitization.
It is advisable to consider genotyping your platelet donors, as this variation could explain inter-individual differences in antagonist efficacy.
Troubleshooting Guides
Issue 1: High variability in platelet aggregation assay results.
Possible Causes & Solutions:
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Suboptimal PAR4 Agonist Peptide: The commonly used PAR4 agonist peptide AYPGKF requires high concentrations (50-1000 µM) which can limit the dynamic range for assessing antagonist effects.
-
Solution: Consider using a more potent, optimized PAR4 agonist peptide such as A-Phe(4-F)-PGWLVKNG, which has an EC50 of 3.4 µM and can provide a more robust and reproducible assay window.
-
-
Platelet Donor Variability: As mentioned in the FAQs, genetic variations in PAR4 can lead to differing responses.
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Solution: If possible, screen platelet donors for the PAR4 Ala120Thr variant. Alternatively, use pooled platelet-rich plasma (PRP) from multiple donors to average out individual variations.
-
-
Inconsistent Platelet Preparation: The method of platelet preparation (washed platelets vs. PRP) and handling can significantly impact platelet reactivity.
-
Solution: Standardize your platelet preparation protocol. Ensure consistent centrifugation speeds and times, and minimize platelet activation during handling. Refer to the detailed experimental protocols below.
-
Issue 2: My PAR4 antagonist is potent against agonist peptides but weak against thrombin.
Possible Causes & Solutions:
-
Competitive vs. Non-competitive Inhibition: Your antagonist might be a competitive inhibitor that can be overcome by the high local concentration of the tethered ligand generated by thrombin.
-
Solution: Evaluate the mechanism of inhibition (e.g., Schild analysis) to determine if it is competitive or non-competitive. For competitive antagonists, achieving sufficient potency to overcome the tethered ligand is a known challenge.
-
-
Off-Target Effects of Thrombin: Thrombin activates both PAR1 and PAR4. At high concentrations, the sustained PAR4 signaling can mask the effects of a moderately potent PAR4 antagonist.
-
Solution: To isolate the effect on PAR4, perform experiments in the presence of a PAR1 antagonist. This will block the initial, rapid PAR1 signaling and allow for a clearer assessment of your PAR4 antagonist's efficacy against thrombin-induced PAR4 activation.
-
-
Allosteric Modulation: Some antagonists may bind to an allosteric site and their efficacy could be dependent on the specific activating ligand (agonist peptide vs. tethered ligand).
-
Solution: Further characterize the binding site and mechanism of action of your antagonist. Consider that some novel antagonists have been identified that are effective against thrombin-induced activation but not against agonist peptides.
-
Issue 3: Difficulty in achieving complete inhibition of platelet procoagulant activity.
Possible Causes & Solutions:
-
PAR4's Specific Role: PAR4 is a key driver of sustained calcium signaling, which is critical for phosphatidylserine (PS) exposure and subsequent procoagulant activity. However, initial platelet activation and aggregation are more dependent on PAR1.
-
Solution: Ensure your assay is specifically measuring procoagulant activity (e.g., annexin V binding to assess PS exposure). Selective PAR4 inhibition has been shown to be more effective at blocking procoagulant activity than PAR1 inhibition.
-
-
Contribution from Other Pathways: While PAR4 is crucial, other signaling pathways can contribute to platelet procoagulant activity.
-
Solution: Investigate the potential for crosstalk with other receptors. For instance, co-administration of a PAR4 antagonist with a P2Y12 antagonist may have synergistic effects in reducing thrombin-induced platelet aggregation.
-
Quantitative Data Summary
Table 1: Efficacy of Selected PAR4 Antagonists
| Antagonist | Target | Assay | Agonist | IC50 / Inhibition | Reference |
| BMS-986120 | PAR4 | Platelet Aggregation (PRP) | γ-thrombin | <10 nM | |
| PAR4 | Platelet Aggregation (PRP) | PAR4-AP | <10 nM | ||
| YD-3 | PAR4 | Platelet Aggregation | Thrombin (low conc.) | Partial Inhibition | |
| VU0652925 | PAR4 | Dense Granule Release | PAR4-AP | Blocks release | |
| PAR4 | P-selectin Exposure | α-thrombin | Impairs exposure | ||
| Anti-PAR4 Antibody | PAR4 | PS Exposure | Thrombin | Abolishes sustained elevation | |
| PAR4 | Integrin αIIbβ3 Activation | Thrombin | No significant inhibition |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is adapted from validated methods for assessing PAR4 antagonist efficacy.
1. Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. c. Carefully collect the upper, straw-colored PRP layer. d. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 10-15 minutes. Use PPP to set the 100% aggregation baseline.
2. Assay Procedure: a. Pre-warm PRP aliquots to 37°C for 5-10 minutes. b. Add the PAR4 antagonist at various concentrations (or vehicle control) to the PRP and incubate for the desired time (e.g., 10-30 minutes) at 37°C. c. Place the cuvette with the antagonist-treated PRP into the aggregometer and set the 0% aggregation baseline. d. Add the PAR4 agonist (e.g., thrombin at a high concentration, or an optimized PAR4-AP like A-Phe(4-F)-PGWLVKNG at its EC80) to initiate aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis: a. Determine the maximum percentage of aggregation for each concentration of the antagonist. b. Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol allows for the measurement of intracellular calcium changes, a key downstream event of PAR4 activation.
1. Platelet Preparation and Loading: a. Prepare washed platelets from citrated whole blood. b. Resuspend the washed platelets in a suitable buffer (e.g., Tyrode's buffer) containing a calcium indicator dye (e.g., Fura-2 AM) and incubate in the dark at 37°C for 30-60 minutes. c. Centrifuge the platelets to remove excess dye and resuspend in fresh buffer.
2. Assay Procedure: a. Place the dye-loaded platelets in a fluorometer cuvette with a magnetic stirrer at 37°C. b. Add the PAR4 antagonist at various concentrations (or vehicle control) and incubate for the desired time. c. Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2). d. Add the PAR4 agonist (e.g., high concentration thrombin or PAR4-AP) and continuously record the fluorescence ratio for several minutes to capture the sustained calcium signal characteristic of PAR4 activation.
3. Data Analysis: a. Quantify the change in intracellular calcium concentration based on the fluorescence ratio. b. Determine the peak or integrated calcium response for each antagonist concentration. c. Plot the percentage of inhibition of the calcium response against the antagonist concentration to determine the IC50.
Visualizations
Caption: PAR4 signaling pathway in platelets at high thrombin concentrations.
Caption: Experimental workflow for evaluating PAR4 antagonist efficacy.
Caption: Troubleshooting decision tree for low PAR4 antagonist efficacy.
References
dealing with PAR4 antagonist 5 variability in different donor platelets
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with Protease-Activated Receptor 4 (PAR4) antagonists and encountering variability in platelet responses from different donors.
Frequently Asked Questions (FAQs)
Q1: What is PAR4 and why is it a target for antiplatelet therapy?
A1: Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) found on human platelets. It is activated by thrombin, the most potent platelet agonist. While another receptor, PAR1, mediates the initial, rapid platelet response to low thrombin concentrations, PAR4 is responsible for a more sustained, prolonged signaling that is crucial for the formation of a stable thrombus.[1][2][3] Targeting PAR4 is a promising antiplatelet strategy because inhibiting this sustained signaling may prevent occlusive thrombosis while potentially preserving the initial hemostatic functions mediated by PAR1, which could lead to a lower risk of bleeding compared to other antiplatelet agents.[1][2]
Q2: We are observing significant variability in the inhibitory effect of our PAR4 antagonist across different donor platelets. What are the primary causes?
A2: Inter-individual variability in platelet responses is a well-documented phenomenon. For PAR4, a primary cause is a common genetic variant (a single nucleotide polymorphism, SNP rs773902) in the PAR4 gene, F2RL3. This SNP results in an Alanine (Ala) to Threonine (Thr) substitution at amino acid position 120 (Ala120Thr) in the receptor's second transmembrane domain. Platelets from individuals with the Thr120 variant exhibit heightened reactivity and greater aggregation in response to PAR4 activation. This genetic difference can significantly alter the efficacy of certain PAR4 antagonists.
Q3: How does the PAR4 Ala120Thr genetic variant affect antagonist performance?
A3: The Ala120Thr variant can have a significant pharmacogenetic effect. Platelets expressing the hyper-reactive Thr120 variant have shown reduced sensitivity to certain PAR4 antagonists. For example, studies with the tool compound YD-3 showed that significantly higher concentrations were needed to inhibit platelets from donors with the Thr120 variant compared to those with the Ala120 variant. However, it is important to note that not all antagonists are affected. The clinical candidate BMS-986120, for instance, has been shown to be equally effective regardless of the donor's Ala120Thr genotype.
Q4: What is the prevalence of the Ala120Thr (rs773902) variant in the population?
A4: The allele frequency of this variant differs significantly across ancestral populations. The Thr120 variant, associated with higher platelet reactivity, is more common in individuals of African ancestry compared to those of European ancestry. This is a critical consideration when interpreting data from a diverse donor pool.
Quantitative Data on Donor Variability
The following tables summarize key quantitative data related to the PAR4 Ala120Thr variant.
Table 1: Allele Frequency of PAR4 Ala120Thr (rs773902) in Different Populations
| Population | Thr120 Allele Frequency | Ala120 Allele Frequency | Reference(s) |
| Black / African | ~63% | ~37% | |
| White / European | ~19% | ~81% | |
| Somali | ~38% | ~62% |
Frequencies are approximate and can vary within specific subpopulations.
Table 2: Impact of Ala120Thr Variant on PAR4 Antagonist Efficacy
| Antagonist | Effect on Thr120 Variant Platelets (vs. Ala120) | IC50 / Quantitative Data | Reference(s) |
| YD-3 | Reduced sensitivity; requires higher concentrations for inhibition. | Platelets with the Thr120 variant required >2-fold higher concentrations of YD-3 to achieve the same level of inhibition as Ala120 platelets. | |
| BMS-986120 | No significant difference in inhibitory effect observed between genotypes. | Showed potent inhibition (IC50 <10 nM) of PAR4-induced platelet aggregation in human platelets, with no differences seen between Ala120 and Thr120 variants. |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key biological pathway and experimental workflows.
References
Technical Support Center: PAR4 Antagonists and Cell Viability
Welcome to the technical support center for researchers working with Protease-Activated Receptor 4 (PAR4) antagonists. This resource provides troubleshooting guides and answers to frequently asked questions regarding unexpected effects on cell viability that you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Unexpected Finding: Why is the PAR4 antagonist promoting tumor cell growth and metastasis in my esophageal cancer cell line?
Question: I am using a PAR4 antagonist on my esophageal squamous cell carcinoma (ESCC) cell line, and contrary to my expectations, I am observing an increase in tumor growth and metastasis. Why is this happening?
Answer: This counterintuitive effect is likely due to the specific signaling pathways active in ESCC. In these particular cells, PAR4 activation has been shown to have an inhibitory effect on tumor growth and metastasis.[1] Therefore, antagonizing PAR4 would block this natural inhibitory pathway, leading to enhanced tumor progression.
Troubleshooting Steps:
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Confirm Cell Line Specificity: The role of PAR4 can be highly context-dependent. Verify from literature whether PAR4 activation is pro-tumorigenic or anti-tumorigenic in your specific cell model.
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Analyze Signaling Pathways: Investigate the downstream signaling of PAR4 in your cells. In ESCC, PAR4 activation inhibits tumor growth by activating the MAPK/NF-κB pathway while not affecting STAT3. In contrast, PAR1 (another protease-activated receptor) promotes ESCC growth via co-activation of STAT3 and NF-κB.[1]
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Evaluate PAR1/PAR4 Expression: The relative expression levels of PAR1 and PAR4 can dictate the overall cellular response. In late-stage ESCC, PAR1 expression is often increased while PAR4 expression is decreased, favoring a pro-tumorigenic state.[1]
Data Summary: PAR1 & PAR4 Expression in ESCC
This table summarizes the relative expression of PAR1 and PAR4 in clinical ESCC specimens, highlighting their opposing roles in metastasis.
| Patient Group | PAR1 Expression Change | PAR4 Expression Change | Implication |
| Patients with Metastasis (vs. Non-Metastatic) | ~50% Increase | Decrease | High PAR1 / Low PAR4 ratio correlates with metastasis.[1] |
| Patients in Stage III-IV (vs. Stage II) | Higher Levels | Lower Levels | Disease progression is associated with a shift in PAR1/PAR4 expression.[1] |
Signaling Pathway Diagram
Caption: Opposing effects of PAR1 and PAR4 signaling in ESCC.
Unexpected Finding: My PAR4 antagonist seems to be preventing apoptosis in certain cancer cells.
Question: I'm treating various cancer cell lines with a PAR4 antagonist and noticing that in some of them, the baseline rate of apoptosis is decreasing. Is it possible for a PAR4 antagonist to have a pro-survival effect?
Answer: Yes, this is a plausible albeit unexpected finding in specific contexts. While PAR4's role in cancer is complex, some preclinical studies have shown that PAR4 activation can promote apoptosis in several cancer cell lines. By blocking this receptor, a PAR4 antagonist could inadvertently inhibit a natural pro-apoptotic signal, thereby promoting cell survival.
Troubleshooting Steps:
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Establish a Baseline: First, characterize the role of PAR4 in your specific cancer cell line. Use a PAR4 agonist (like AYPGKF-NH2) to see if it induces apoptosis. If it does, your antagonist is likely working as expected by blocking this effect.
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Measure Apoptosis Markers: Quantify changes in apoptosis by measuring key markers. Perform a Western blot for cleaved Caspase-3 and cleaved PARP, or use a flow cytometry-based Annexin V/PI staining assay.
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Consider Off-Target Effects: Ensure your antagonist is specific for PAR4 and not interacting with other receptors that might have stronger pro-survival or anti-apoptotic roles.
Experimental Protocol: Western Blot for Apoptosis Markers
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with vehicle control, PAR4 agonist, and/or PAR4 antagonist at desired concentrations for 24-48 hours.
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Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel and run until adequate separation is achieved.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with primary antibodies against cleaved Caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and an imaging system.
Unexpected Finding: The PAR4 antagonist is protecting cells from death during my ischemia-reperfusion model.
Question: In my cardiac ischemia-reperfusion (IR) injury model, cells treated with a PAR4 antagonist are showing increased viability and reduced apoptosis. This is unexpected, as I thought PAR4 inhibition was primarily anti-thrombotic.
Answer: This is an insightful observation. While PAR4 is a key driver of thrombosis, which contributes to IR injury, studies on PAR4-deficient models (mimicking antagonism) have revealed an unexpected protective effect. PAR4 deficiency has been associated with an enhancement of anti-apoptotic signaling (e.g., increased Akt and ERK1/2 phosphorylation) in the heart following an IR event. This suggests that in the context of IR, blocking PAR4 may not only reduce thrombosis but also directly activate pro-survival pathways within the affected cells.
Troubleshooting Steps:
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Assess Pro-Survival Signaling: Perform Western blot analysis on tissue or cell lysates to check the phosphorylation status of key pro-survival proteins like Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204). An increase in phosphorylation would support this unexpected protective mechanism.
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Differentiate Anti-thrombotic vs. Direct Cellular Effects: Design experiments to isolate the effects. For instance, compare the antagonist's effect in a cell culture model of hypoxia-reoxygenation (which minimizes thrombotic factors) versus an in vivo model.
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Measure Infarct Size: In animal models, quantify the infarct size using TTC staining. A smaller infarct size in the antagonist-treated group would corroborate the pro-survival effect.
Signaling Pathway Diagram
Caption: Pro-survival signaling activated by PAR4 antagonism in IR.
Unexpected Finding: Why does the efficacy of my PAR4 antagonist vary so much between different human donor samples?
Question: I'm testing a PAR4 antagonist on platelet samples from a cohort of human donors, and the level of inhibition is highly variable and unpredictable. What could be causing this?
Answer: This variability may be due to a common single nucleotide polymorphism (SNP) in the PAR4 gene (F2RL3). The Thr120-A variant (rs773902) is associated with higher PAR4 expression on platelets and a hyper-reactive phenotype. Platelets from individuals with this variant have shown reduced sensitivity to certain PAR4 antagonists. Therefore, the genetic background of your donors could be a critical and unexpected variable determining the antagonist's efficacy.
Troubleshooting Steps:
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Genotype Your Samples: If feasible and ethically approved, perform genotyping for the rs773902 SNP in your donor samples. Correlate the genotype (Ala/Ala, Ala/Thr, Thr/Thr) with the observed antagonist efficacy.
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Stratify Your Data: Analyze your results by stratifying the donors based on their response (e.g., "high responders" vs. "low responders"). You may find that the genetic variant explains a significant portion of the variability.
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Test Different Antagonists: The impact of the SNP may be antagonist-specific. Some antagonists might be less affected by the conformational changes induced by the variant than others.
Data Summary: IC50 of Common PAR4 Antagonists
This table provides reference IC50 values for inhibiting PAR4-agonist-induced human platelet aggregation. Note that these values can vary based on experimental conditions and donor genetics.
| Antagonist | IC50 (µM) | Reference |
| YD-3 | 0.13 | |
| P4pal-i1 | 0.6 | |
| BMS-986120 | <0.01 (nM range) |
Workflow Diagram
Caption: Workflow for troubleshooting variable PAR4 antagonist efficacy.
Unexpected Finding: My PAR4 antagonist is inhibiting the proliferation of colon cancer cells.
Question: I am using colon cancer cells as a negative control in my experiments, expecting the PAR4 antagonist to have little effect. However, I'm seeing a significant inhibition of cell proliferation. Why would this happen?
Answer: This effect, while unexpected in the context of a negative control, is consistent with the known signaling of PAR4 in some colon cancer cell lines. In these cells, PAR4 activation by agonists has been shown to promote proliferation through pathways involving ErbB2 and Src kinase. Therefore, a PAR4 antagonist would be expected to block this mitogenic signal, resulting in the anti-proliferative effect you are observing. This serves as a good positive control for your antagonist's activity.
Troubleshooting Steps:
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Confirm with an Agonist: Treat the colon cancer cells with a PAR4 agonist. You should observe an increase in proliferation, confirming that the pathway is active.
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Use a Different Negative Control: If you require a cell line that is non-responsive to the PAR4 antagonist, you may need to screen for a cell type that either does not express PAR4 or where PAR4 is not coupled to proliferative pathways.
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Assess Downstream Signaling: To confirm the mechanism, you can measure the phosphorylation of Src or ErbB2 family members following treatment with the agonist and/or antagonist. Inhibition of this phosphorylation by the antagonist would validate its on-target effect.
Experimental Protocol: Cell Proliferation (MTT) Assay
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Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach for 24 hours.
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Treatment: Replace the medium with fresh medium containing various concentrations of the PAR4 antagonist, a PAR4 agonist, or a vehicle control.
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Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability or proliferation.
References
Technical Support Center: In Vivo Studies with PAR4 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAR4 antagonists in vivo, with a focus on minimizing bleeding side effects.
Frequently Asked Questions (FAQs)
Q1: Why is targeting PAR4 expected to cause less bleeding than targeting other antiplatelet pathways, such as PAR1?
A1: Targeting Protease-Activated Receptor 4 (PAR4) is hypothesized to have a wider therapeutic window with a lower bleeding risk compared to other antiplatelet agents, including PAR1 antagonists, due to the distinct roles of these receptors in thrombosis and hemostasis.[1][2][3] PAR1 is a high-affinity receptor for thrombin and is responsible for the initial, rapid phase of platelet activation, which is crucial for forming a hemostatic plug to stop bleeding.[2] In contrast, PAR4 is a lower-affinity thrombin receptor that mediates a slower, more sustained platelet activation, contributing to the growth and stabilization of a thrombus.[1] By selectively inhibiting PAR4, the initial hemostatic response mediated by PAR1 remains largely intact, while the late-stage pathological thrombus formation is suppressed. This selective targeting of late-stage thrombosis is believed to be the primary reason for the reduced bleeding risk observed with PAR4 antagonists.
Q2: What are the most common in vivo models used to assess the bleeding risk of PAR4 antagonists?
A2: The most common in vivo models to evaluate bleeding risk associated with PAR4 antagonists are tail transection bleeding time assays in mice and mesenteric artery bleeding time assays in larger animals like cynomolgus monkeys.
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Mouse Tail Transection Assay: This model involves making a small incision in the tail of an anesthetized mouse and measuring the time it takes for bleeding to stop. It is a relatively simple and widely used method to screen for bleeding tendencies of novel compounds.
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Cynomolgus Monkey Mesenteric Artery Bleeding Time: This model is considered more translatable to human physiology. It involves the surgical exposure of the mesenteric artery in an anesthetized monkey, followed by a puncture or incision, and measurement of the bleeding duration.
Q3: What are the key PAR4 antagonists currently in development, and what is known about their bleeding profile?
A3: Several PAR4 antagonists have been developed, with BMS-986120 and BMS-986141 being two of the most well-characterized. Preclinical and early clinical studies have generally shown a favorable bleeding profile for these compounds compared to existing antiplatelet drugs.
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BMS-986120: In preclinical studies in cynomolgus monkeys, BMS-986120 demonstrated robust antithrombotic efficacy with a significantly lower bleeding liability compared to clopidogrel. At doses that achieved similar antithrombotic effects, clopidogrel caused a markedly greater increase in bleeding time than BMS-986120. Phase 1 clinical trials in healthy volunteers showed that BMS-986120 was well-tolerated with no significant bleeding-related adverse events.
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BMS-986141: Similar to BMS-986120, preclinical studies with BMS-986141 in cynomolgus monkeys showed potent antithrombotic activity with minimal impact on bleeding time compared to aspirin and clopidogrel. First-in-human studies also demonstrated that BMS-986141 was safe and well-tolerated, with no clinically significant effects on bleeding times at therapeutic doses.
Troubleshooting Guides
In Vivo Bleeding Time Assays
Issue: High variability in bleeding time results within the same treatment group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent surgical technique | Ensure consistent tail transection location and depth in mice. For mesenteric artery assays, standardize the puncture or incision method. Use of a template or guide for the incision can improve consistency. |
| Animal stress and temperature variations | Anesthesia and proper temperature control are critical. Hypothermia can affect platelet function and coagulation. Maintain the animal's body temperature with a heating pad. |
| Genetic background of animals | Different mouse strains can have inherent differences in hemostasis. Ensure that all animals are from the same genetic background and supplier. |
| Pre-analytical variables | Factors such as the time of day of the experiment and the animal's diet can influence physiological responses. Standardize these variables as much as possible. |
Issue: No significant difference in bleeding time between the PAR4 antagonist-treated group and the vehicle control group, despite in vitro evidence of efficacy.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal dosing or pharmacokinetics | Verify the dose and route of administration. Check the pharmacokinetic profile of the antagonist in the specific animal model to ensure that plasma concentrations are within the therapeutic range at the time of the bleeding assay. |
| Low sensitivity of the bleeding model | The tail transection model in mice might not be sensitive enough to detect subtle bleeding differences, especially with compounds designed to have a low bleeding risk. Consider using a more sensitive model or increasing the dose of the antagonist. |
| Compensatory hemostatic mechanisms | In vivo, other hemostatic pathways may compensate for the inhibition of PAR4. Consider evaluating other hemostatic parameters in addition to bleeding time. |
Ferric Chloride-Induced Thrombosis Model
Issue: Inconsistent thrombus formation or premature embolization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable application of ferric chloride (FeCl₃) | The concentration of FeCl₃ and the application time are critical. Standardize the size of the filter paper used to apply the FeCl₃ and the duration of contact with the vessel. |
| Vessel injury variability | The degree of vessel injury can vary. Ensure gentle handling of the artery during the surgical procedure to avoid unintentional damage. |
| Animal-to-animal variability in response | Biological variability is inherent. Increase the number of animals per group to achieve sufficient statistical power. |
Issue: The PAR4 antagonist does not show a significant antithrombotic effect.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate drug exposure | Confirm that the dosing regimen achieves and maintains therapeutic plasma concentrations of the antagonist throughout the thrombosis induction period. |
| Model insensitivity | The ferric chloride model primarily assesses platelet-rich thrombus formation. If the PAR4 antagonist has a more pronounced effect on other aspects of thrombosis, this model may not fully capture its efficacy. Consider using alternative thrombosis models. |
| Off-target effects of FeCl₃ | Ferric chloride induces a complex injury involving oxidative stress and is not a purely physiological model of thrombosis. The mechanism of action of the PAR4 antagonist may be less effective against this type of injury. |
Quantitative Data Summary
Table 1: In Vivo Bleeding Time Data for PAR4 Antagonists
| Compound | Animal Model | Dose | Bleeding Time (Fold Increase vs. Vehicle) | Reference |
| BMS-986120 | Cynomolgus Monkey (Mesenteric Artery) | 0.2 mg/kg | 1.4 | |
| 0.5 mg/kg | 1.7 | |||
| 1.0 mg/kg | 1.8 | |||
| BMS-986141 | Cynomolgus Monkey (Mesenteric Artery) | 0.5 mg/kg | 1.2 | |
| Clopidogrel | Cynomolgus Monkey (Mesenteric Artery) | Dose causing 50% thrombus reduction | 7.3 - 8.1 | |
| Aspirin | Cynomolgus Monkey (Mesenteric Artery) | - | 2.2 |
Table 2: In Vitro Platelet Aggregation Inhibition by PAR4 Antagonists
| Compound | Agonist | IC₅₀ | Reference |
| BMS-986120 | PAR4-AP (Human Platelets) | ≥80% inhibition at 75 and 180 mg single doses | |
| BMS-986141 | PAR4-AP (Human Platelets) | ≥80% inhibition at 75 and 150 mg single doses | |
| Complete inhibition at ≥10 mg multiple doses |
Experimental Protocols
Mouse Tail Transection Bleeding Assay (Adapted from)
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Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
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Temperature Control: Place the anesthetized mouse on a heating pad to maintain its body temperature at 37°C.
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Tail Immersion: Submerge the tail in a tube containing saline pre-warmed to 37°C.
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Transection: After a brief equilibration period, remove the tail from the saline and make a clean transection 3 mm from the tip using a sharp scalpel blade.
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Bleeding Measurement: Immediately re-immerse the tail in the saline and start a timer. Record the time until bleeding ceases for a continuous period of at least 30 seconds. If bleeding restarts, continue timing until it stops again. The total bleeding time is the cumulative time of all bleeding episodes.
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Data Analysis: Compare the bleeding times between the vehicle-treated and PAR4 antagonist-treated groups.
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Adapted from)
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Anesthesia and Surgical Preparation: Anesthetize the mouse and surgically expose the common carotid artery.
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Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
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Vessel Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with a standardized concentration of ferric chloride solution (e.g., 5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
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Thrombus Formation Monitoring: Remove the filter paper and continuously monitor blood flow using the Doppler probe.
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Endpoint: The primary endpoint is the time to occlusion, defined as the time from the application of ferric chloride until blood flow ceases (reaches zero) for a sustained period (e.g., 2 minutes).
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Data Analysis: Compare the time to occlusion between the vehicle-treated and PAR4 antagonist-treated groups.
Visualizations
Caption: PAR4 signaling pathway in platelets.
Caption: General experimental workflow for in vivo evaluation of PAR4 antagonists.
References
PAR4 antagonist 5 stability and storage conditions
Welcome to the technical support center for PAR4 antagonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of PAR4 antagonists in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing PAR4 antagonist powders and stock solutions?
A1: As a general guideline, solid (powder) forms of PAR4 antagonists should be stored at -20°C for long-term stability. Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month). Always refer to the supplier's datasheet for specific recommendations for each compound.
Q2: My PAR4 antagonist is precipitating when I dilute my stock solution into aqueous buffer or cell culture media. What should I do?
A2: This is a common issue due to the hydrophobic nature of many small molecule antagonists. Here are some strategies to mitigate precipitation:
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Lower the final solvent concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your assay. Ensure your vehicle controls have the same final DMSO concentration.
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Use a co-solvent system: For particularly challenging compounds, a co-solvent system (e.g., DMSO, PEG300, Tween-80) may be necessary, especially for in vivo studies.
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Leverage serum proteins: If your experiment allows, the presence of serum (e.g., FBS) in your media can help solubilize the antagonist through binding to proteins like albumin.
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Pre-warm your media: Adding the antagonist stock to pre-warmed (37°C) media can sometimes improve solubility.
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Check the compound's solubility limit: Ensure your final working concentration does not exceed the antagonist's solubility in the aqueous medium.
Q3: I'm observing lower than expected potency or inconsistent results with my PAR4 antagonist. What are the possible causes?
A3: Several factors can contribute to this:
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Compound Stability: Ensure the antagonist has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. For some compounds, like YD-3, poor stability in solution can be a factor.
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Inaccurate Agonist Concentration: Prepare fresh agonist solutions (e.g., PAR4-AP, thrombin) for each experiment and verify their concentration.
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Platelet Viability and Handling: Platelet preparation is critical. Ensure minimal activation during blood collection and processing. Allow platelets to rest before starting the assay and maintain them at the appropriate temperature (usually 37°C).
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Genetic Variants: The common PAR4 variant rs773902 (Ala120Thr) can affect receptor sensitivity to both agonists and some antagonists like YD-3, leading to variability between donors.[1] However, the efficacy of BMS-986120 appears to be unaffected by this variant.[1]
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Off-Target Effects: Some PAR4 antagonists, particularly earlier generation compounds like YD-3 and ML354, may exhibit cross-reactivity with PAR1 at higher concentrations.[2] This can complicate the interpretation of results, especially when using thrombin as an agonist, which activates both PAR1 and PAR4.
Q4: Are there PAR4 antagonists that are selective and suitable for in vivo studies?
A4: Yes, compounds like BMS-986120 have been developed with high selectivity for PAR4 over PAR1 and good oral bioavailability, making them suitable for in vivo studies in animal models.[2][3] In contrast, earlier antagonists like YD-3 have limitations for in vivo use due to poor solubility and pharmacokinetic properties.
Stability and Storage Conditions
Proper storage and handling are crucial for maintaining the integrity and activity of your PAR4 antagonist. The following table summarizes the available data for common PAR4 antagonists.
| Compound Name | Supplier Example(s) | Solid Storage | Stock Solution Storage | Stability Notes |
| BMS-986120 | Cayman Chemical, MedChemExpress | -20°C | -80°C (6 months), -20°C (1 month) | Stable as a crystalline solid for ≥ 4 years when stored at -20°C. Aliquot to avoid repeated freeze-thaw cycles. |
| ML354 | MedChemExpress, NIH Probe Reports | -20°C | -80°C (6 months), -20°C (1 month) | Protect from light and store under nitrogen for solutions. Stable in PBS (pH 7.4, 10% DMSO) for at least 48 hours at 23°C. Solubility in PBS (pH 7.4, 1% DMSO) is approximately 3.3 µM. |
| YD-3 | MedKoo Biosciences | -20°C | Prepare fresh | Known to have poor solubility and stability in solution, which has limited its use as an in vivo tool compound. It is recommended to prepare solutions fresh for each experiment. |
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or low inhibition of platelet aggregation | Inactive Antagonist: Improper storage, repeated freeze-thaw cycles, or expired compound. | - Verify storage conditions and age of the compound.- Prepare a fresh stock solution from new powder.- Aliquot new stock solutions for single use. |
| Low Antagonist Concentration: Pipetting error or incorrect calculation. | - Calibrate pipettes.- Double-check all calculations for dilutions. | |
| Platelet Preparation Issues: Pre-activation of platelets during collection or processing. | - Use a large gauge needle (e.g., 21-gauge) for venipuncture and discard the first few mL of blood.- Ensure correct blood-to-anticoagulant ratio (9:1 for 3.2% sodium citrate).- Handle samples gently at room temperature. | |
| High variability between experiments | Donor-to-Donor Variability: Genetic differences in PAR4 (e.g., rs773902 variant) can alter platelet response. | - If possible, genotype donors for the Ala120Thr variant.- Pool data from multiple donors to account for individual variations.- Note that BMS-986120 efficacy is reportedly not affected by this variant. |
| Inconsistent Reagent Preparation: Variation in agonist or antagonist concentrations. | - Prepare fresh agonist solutions for each experiment.- Use freshly prepared or properly stored antagonist stock solutions. | |
| Inconsistent Timing: Variations in incubation times or time from blood collection to assay. | - Standardize all incubation times.- Perform assays within a consistent timeframe after blood collection (ideally within 4 hours). | |
| Unexpected platelet activation with antagonist alone | Agonistic Activity of Antagonist: Some compounds can have partial agonist activity at high concentrations. | - Perform a dose-response curve to determine if the effect is concentration-dependent.- Run a control with the antagonist and no agonist to check for direct activation. |
| Contaminated Reagents: Contamination of antagonist stock or buffers. | - Use fresh, sterile buffers and reagents. | |
| Inhibition of PAR1-mediated signaling | Lack of Selectivity: The antagonist may have off-target effects on PAR1, especially at high concentrations. | - Perform a selectivity screen by testing the antagonist against a PAR1-specific activating peptide (e.g., SFLLRN).- Use the lowest effective concentration of the PAR4 antagonist to minimize off-target effects.- Consider using a more selective antagonist like BMS-986120. |
Signaling Pathways & Experimental Workflows
PAR4 Signaling Pathway in Platelets
Thrombin activates PAR4 by cleaving its N-terminus, exposing a new "tethered ligand" that binds intramolecularly to the receptor. This initiates downstream signaling through Gq and G12/13 pathways, leading to an increase in intracellular calcium, platelet shape change, granule secretion, and ultimately, aggregation. PAR4 activation results in a slower but more sustained signal compared to PAR1, which is crucial for stable thrombus formation.
Caption: Simplified PAR4 signaling pathway in human platelets.
Experimental Workflow: Troubleshooting Inconsistent Results
When encountering inconsistent results in platelet-based assays with PAR4 antagonists, a systematic troubleshooting approach is essential. This workflow outlines the key areas to investigate.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
This protocol is essential for obtaining a pure platelet suspension for aggregation, flow cytometry, and calcium mobilization assays.
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Blood Collection: Draw whole blood from healthy, consenting donors (who have not taken antiplatelet medications for at least two weeks) into tubes containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.
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Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.
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PRP Isolation: Carefully aspirate the upper platelet-rich plasma (PRP) layer and transfer it to a new polypropylene tube containing acid-citrate-dextrose (ACD) solution (1 part ACD to 10 parts PRP).
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Platelet Pelleting: Centrifuge the PRP-ACD mixture at 800-1000 x g for 10 minutes to pellet the platelets.
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Washing: Decant the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer or HEPES-Tyrode's buffer) containing apyrase and PGE1 to prevent premature activation.
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Platelet Count Adjustment: Determine the platelet count using a hematology analyzer and adjust the final concentration with buffer as required for the specific assay (e.g., 2.0 x 10⁸ platelets/mL for aggregation).
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Resting Period: Allow the washed platelets to rest for at least 30 minutes at 37°C before use in experiments.
Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
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Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
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Baseline Calibration: Use platelet-poor plasma (PPP) or buffer to set the 100% aggregation baseline and a sample of the adjusted platelet suspension to set the 0% baseline.
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Sample Preparation: Pipette the washed platelet suspension (e.g., 2.0 x 10⁸ platelets/mL) into a cuvette with a magnetic stir bar and place it in the heating block of the aggregometer.
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Antagonist Incubation: Add the PAR4 antagonist (at various concentrations) or vehicle control (e.g., DMSO) to the platelet suspension and incubate for 5-10 minutes.
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Initiate Aggregation: Add the PAR4 agonist (e.g., PAR4-AP or γ-thrombin) to the cuvette to initiate aggregation.
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Data Recording: Record the change in light transmittance for 10-15 minutes. The data is typically reported as the percentage of maximum aggregation.
Protocol 3: Calcium Mobilization Assay
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Platelet Preparation: Prepare washed human platelets as described in Protocol 1.
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Dye Loading: Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
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Washing: After incubation, wash the platelets to remove excess extracellular dye.
-
Sample Plating: Add the dye-loaded platelets to a 96- or 384-well black, clear-bottom plate.
-
Antagonist Incubation: Add the PAR4 antagonist or vehicle control to the wells and incubate for the desired time (e.g., 5-10 minutes) at 37°C.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject the PAR4 agonist and immediately begin recording the fluorescence intensity over time (e.g., every second for several minutes) to measure the change in intracellular calcium concentration.
References
Technical Support Center: Refining PAR4 Antagonist 5 Delivery for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAR4 antagonist 5 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of PAR4 activation?
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) primarily activated by the serine protease thrombin. Unlike PAR1, which is a high-affinity thrombin receptor, PAR4 has a lower affinity and its activation leads to a slower but more sustained intracellular signal.[1][2] This prolonged signaling is crucial for stable thrombus formation.[1]
The activation process involves the cleavage of the N-terminal domain of the receptor by thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling cascades.[3]
Q2: What are the key downstream signaling pathways activated by PAR4?
PAR4 activation primarily signals through Gαq and Gα12/13 G-proteins.[1]
-
Gαq pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Gα12/13 pathway: This pathway activates Rho GTPases, which are involved in regulating cell shape and migration.
These signaling events culminate in platelet activation, granule secretion, and aggregation.
Q3: What are the common delivery routes for small molecule PAR4 antagonists in animal studies?
The most common delivery route for small molecule PAR4 antagonists in preclinical animal models is oral administration (e.g., oral gavage). Intravenous injection has also been used for some compounds, particularly in acute thrombosis models. The choice of administration route depends on the physicochemical properties of the specific antagonist, the experimental design, and the desired pharmacokinetic profile.
Troubleshooting Guide
Formulation and Administration
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | The compound has low aqueous solubility, a common characteristic of indole-based inhibitors. | - Vehicle Selection: Test a panel of biocompatible vehicles. Common choices include: Aqueous solutions of cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin)Suspensions in vehicles like 0.5% methylcellulose or carboxymethylcellulose (CMC)Solutions in a mixture of polyethylene glycol (PEG) and saline- pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can improve solubility. |
| Compound Precipitation in Formulation | The concentration of the antagonist exceeds its solubility limit in the chosen vehicle. The formulation is not stable over time. | - Determine Solubility Limit: Empirically determine the maximum solubility in the chosen vehicle before preparing stock solutions. - Prepare Fresh Formulations: Prepare formulations fresh daily or assess stability at different storage conditions (e.g., 4°C, room temperature) to determine the usable window. The stability of ML354, an indole-based PAR4 antagonist, was confirmed to be high in PBS for at least 48 hours. |
| Inconsistent Dosing with Oral Gavage | Improper animal restraint or gavage technique can lead to stress, inaccurate dosing, or injury. | - Proper Restraint: Ensure the animal is securely restrained to prevent movement. - Correct Needle Placement: Insert the gavage needle along the side of the mouth to avoid the trachea. There should be no resistance. - Use of Flexible Tubes: Consider using flexible plastic feeding tubes to minimize the risk of esophageal injury. - Sucrose Pre-coating: Pre-coating the gavage needle with a sucrose solution may reduce stress and facilitate swallowing in mice. |
| Adverse Animal Reactions (e.g., distress, weight loss) | The vehicle or the compound itself may be causing toxicity or discomfort. | - Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to rule out any adverse effects. - Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD). - Monitor Animal Welfare: Closely monitor animals for signs of distress, including changes in weight, behavior, and food/water intake. |
Pharmacokinetics and Efficacy
| Problem | Potential Cause | Recommended Solution |
| Low Bioavailability after Oral Dosing | Poor absorption from the GI tract or high first-pass metabolism. | - Formulation Optimization: Improve solubility and dissolution rate as described above. - Consider Alternative Routes: If oral bioavailability remains low, consider intravenous (IV) or intraperitoneal (IP) administration to bypass first-pass metabolism. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | - Insufficient target engagement due to low exposure at the site of action. - Rapid metabolism and clearance of the compound. - Species-specific differences in PAR4 pharmacology. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate plasma concentrations of the antagonist with the inhibition of PAR4-mediated platelet aggregation ex vivo. - Metabolic Stability Assessment: Evaluate the in vitro metabolic stability of the compound in liver microsomes from the animal species being used. - Cross-species Activity: Confirm the antagonist's potency against the PAR4 of the animal species used in the study, as there can be differences between human and rodent receptors. |
Quantitative Data Summary
Table 1: In Vitro Potency of Select PAR4 Antagonists
| Compound | Target | Assay | IC50 | Reference |
| BMS-986120 | Human PAR4 | PAR4-AP induced platelet aggregation | 9.5 nM | |
| BMS-986120 | Monkey PAR4 | PAR4-AP induced platelet aggregation | 2.1 nM | |
| ML354 | Human PAR4 | PAR4-AP induced integrin activation | 140 nM | |
| YD-3 | Human PAR4 | PAR4-AP induced platelet aggregation | 0.13 µM |
Table 2: In Vivo Efficacy of BMS-986120 in a Cynomolgus Monkey Thrombosis Model
| Dose (oral) | Reduction in Thrombus Weight | Reference |
| 0.2 mg/kg | 35% | |
| 0.5 mg/kg | 49% | |
| 1.0 mg/kg | 83% |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Prepare the this compound formulation at the desired concentration in the selected vehicle. Ensure the compound is fully dissolved or homogeneously suspended.
-
Draw the calculated volume into a syringe fitted with an appropriately sized, ball-tipped gavage needle (flexible plastic needles are recommended).
-
-
Restraint:
-
Grasp the mouse by the loose skin at the nape of the neck to immobilize the head.
-
Ensure the body is held securely to prevent struggling.
-
-
Administration:
-
Gently introduce the gavage needle into the side of the mouth.
-
Advance the needle along the esophagus until the tip is estimated to be in the stomach. Do not force the needle if resistance is met.
-
Slowly depress the syringe plunger to deliver the formulation.
-
Carefully withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or lethargy.
-
Continue to monitor the animal's health, weight, and behavior throughout the study period.
-
Protocol 2: Ex Vivo Platelet Aggregation Assay
-
Blood Collection:
-
At predetermined time points after antagonist administration, collect whole blood from the animals into tubes containing an anticoagulant (e.g., sodium citrate).
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Aggregation Measurement:
-
Place a sample of PRP into an aggregometer cuvette with a stir bar.
-
Add a PAR4-specific agonist (e.g., PAR4-AP) to induce platelet aggregation.
-
Measure the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition by comparing the response in samples from antagonist-treated animals to that of vehicle-treated controls.
-
Visualizations
Caption: Simplified PAR4 signaling pathway in platelets.
Caption: General experimental workflow for in vivo evaluation.
References
Validation & Comparative
Validating PAR4 Antagonist Specificity: A Comparative Guide Using PAR4 Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel drug candidate is a critical step. This guide provides a comparative overview of validating the specificity of a Protease-Activated Receptor 4 (PAR4) antagonist, with a focus on the definitive role of PAR4 knockout cells.
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor that, along with PAR1, mediates thrombin-induced platelet activation. While PAR1 initiates a rapid and transient response, PAR4 activation leads to a more sustained signaling cascade, making it a compelling target for antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk compared to broader antiplatelet agents.[1]
To ensure that a PAR4 antagonist exerts its therapeutic effect solely through the inhibition of PAR4, rigorous specificity testing is paramount. The gold standard for this validation is the use of PAR4 knockout (KO) cells or animal models. These models provide an unambiguous biological system to discern on-target effects from potential off-target activities.
Comparing Antagonist Performance: Wild-Type vs. PAR4 Knockout
The fundamental principle of using PAR4 knockout cells is straightforward: a truly specific PAR4 antagonist should inhibit PAR4-mediated responses in wild-type (WT) cells but have no effect in cells lacking the PAR4 receptor.
One of the leading PAR4 antagonists in development, BMS-986120 , has demonstrated high potency and selectivity. Studies in humanized PAR4 mice, where the mouse PAR4 gene is replaced with the human PAR4 gene on a mouse PAR4 knockout background, have provided compelling in vivo evidence of its specificity.[2]
| Cell Type | Agonist | Antagonist | Endpoint | Result |
| Humanized PAR4 Mouse Platelets (in vivo) | PAR4 Agonist Peptide (AYPGKF) | BMS-986120 | Integrin αIIbβ3 activation (Jon/A binding) | Significant reduction in platelet activation (p<0.05)[2] |
| Humanized PAR4 Mouse Platelets (in vivo) | GPVI Agonist | BMS-986120 | Integrin αIIbβ3 activation (Jon/A binding) | No effect on platelet activation[2] |
This data clearly illustrates that BMS-986120's inhibitory action is specific to the PAR4 signaling pathway, as it does not affect platelet activation through another receptor, GPVI.
Other PAR4 antagonists, such as YD-3 , have also been characterized for their selectivity. While effective in blocking PAR4-mediated responses, some earlier antagonists have shown cross-reactivity with PAR1.[1]
| Antagonist | Target | IC50 (Platelet Aggregation) | Selectivity Notes |
| BMS-986120 | PAR4 | ~9.5 nM (human) | Highly selective over PAR1 and other platelet receptors. |
| YD-3 | PAR4 | Not specified in provided results | Known to have some cross-reactivity with PAR1. |
| ML354 | PAR4 | 140 nM | Reasonable selectivity versus PAR1. |
Visualizing the Validation Workflow
The process of validating PAR4 antagonist specificity using knockout cells can be visualized as a clear, logical progression.
Figure 1: Logical workflow for validating PAR4 antagonist specificity.
The PAR4 Signaling Pathway
Understanding the PAR4 signaling pathway is essential for designing and interpreting validation experiments. Upon activation by thrombin, PAR4 couples primarily to Gq and G12/13 proteins, initiating downstream signaling cascades that lead to platelet activation.
Figure 2: Simplified PAR4 signaling pathway in platelets.
Experimental Protocols
1. Platelet Aggregation Assay
This assay measures the ability of a PAR4 antagonist to inhibit agonist-induced platelet aggregation.
-
Materials: Platelet-rich plasma (PRP) from wild-type and PAR4 knockout mice, PAR4 agonist (e.g., thrombin or PAR4-AP), PAR4 antagonist, aggregometer.
-
Method:
-
Prepare PRP from blood samples of both WT and PAR4 KO mice.
-
Pre-incubate PRP with varying concentrations of the PAR4 antagonist or vehicle control for a specified time.
-
Induce platelet aggregation by adding a PAR4 agonist.
-
Monitor the change in light transmission using an aggregometer to quantify the extent of aggregation.
-
Expected Outcome: The antagonist will inhibit aggregation in WT PRP in a dose-dependent manner but will have no effect on the already abolished thrombin-induced aggregation in PAR4 KO PRP.
-
2. Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration following PAR4 activation.
-
Materials: Washed platelets from WT and PAR4 KO mice, calcium-sensitive fluorescent dye (e.g., Fura-2 AM), PAR4 agonist, PAR4 antagonist, spectrofluorometer.
-
Method:
-
Load washed platelets from both WT and PAR4 KO mice with a calcium-sensitive dye.
-
Pre-incubate the loaded platelets with the PAR4 antagonist or vehicle.
-
Stimulate the platelets with a PAR4 agonist.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium levels.
-
Expected Outcome: The antagonist will block the calcium influx in WT platelets but will show no effect in PAR4 KO platelets, which will already exhibit no calcium response to the PAR4 agonist.
-
3. Western Blotting for Downstream Signaling
This technique can be used to assess the phosphorylation state of key proteins in the PAR4 signaling cascade.
-
Materials: Platelet lysates from treated WT and PAR4 KO platelets, primary antibodies against phosphorylated and total forms of downstream targets (e.g., Akt, PKC substrates), secondary antibodies, electrophoresis and blotting equipment.
-
Method:
-
Treat platelets from WT and PAR4 KO mice with the PAR4 agonist in the presence and absence of the antagonist.
-
Lyse the platelets and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with specific primary and secondary antibodies.
-
Visualize and quantify the protein bands to determine the level of phosphorylation.
-
Expected Outcome: The antagonist will reduce the agonist-induced phosphorylation of downstream targets in WT platelets but will have no effect in PAR4 KO platelets, where the signaling pathway is already inactive.
-
Conclusion
The use of PAR4 knockout cells is an indispensable tool for the unambiguous validation of PAR4 antagonist specificity. By demonstrating a clear differential effect between wild-type and knockout systems, researchers can confidently establish the on-target mechanism of action of their drug candidates. The experimental protocols outlined in this guide provide a robust framework for conducting these critical validation studies, ensuring the development of safe and effective next-generation antiplatelet therapies.
References
A Comparative Guide to PAR4 Antagonists: BMS-986120 Versus Compound 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized clinical candidate BMS-986120 and a hypothetical early-stage compound, PAR4 Antagonist 5. The objective is to offer a framework for evaluating novel PAR4 antagonists against a benchmark compound with published clinical data.
Introduction to PAR4 Antagonism
Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a crucial role in thrombin-mediated platelet activation.[1][2] Its inhibition is a promising antiplatelet strategy with the potential for a wider therapeutic window and reduced bleeding risk compared to other antiplatelet agents.[1][3] BMS-986120 is a first-in-class, oral, reversible, and highly selective PAR4 antagonist that has undergone Phase I and II clinical trials.[4] This guide will use the extensive publicly available data on BMS-986120 as a reference to compare with a hypothetical this compound.
Comparative Data
The following tables summarize key quantitative data for BMS-986120 and provide a template for evaluating this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | BMS-986120 | This compound |
| PAR4 Binding Affinity (Kd) | 0.098 nM (HEK293T membranes) | Data not available |
| PAR4 Functional Inhibition (IC50) | 0.56 nM (Calcium mobilization, HEK293 cells) | Data not available |
| Platelet Aggregation Inhibition (IC50) | 9.5 nM (Human whole blood) | Data not available |
| Selectivity vs. PAR1 | >5,000 nM (Calcium mobilization, HEK293 cells) | Data not available |
Table 2: Pharmacokinetic Properties
| Parameter | BMS-986120 | This compound |
| Route of Administration | Oral | Data not available |
| Half-life (Human) | ~4-84 hours (dose-dependent) | Data not available |
| Absorption | Rapid | Data not available |
| Metabolism | Involves CYP3A4 | Data not available |
Table 3: In Vivo Efficacy (Preclinical)
| Model | BMS-986120 | This compound |
| Cynomolgus Monkey Arterial Thrombosis | 82% thrombus weight reduction at 1 mg/kg | Data not available |
| Bleeding Risk (Monkey) | Markedly wider therapeutic window than clopidogrel | Data not available |
Table 4: Human Pharmacodynamic Effects
| Parameter | BMS-986120 | This compound |
| Inhibition of PAR4-AP Induced Platelet Aggregation | ≥80% inhibition with single doses of 75 and 180 mg through 24 hours | Data not available |
| Ex Vivo Thrombus Formation (High Shear) | ~29% reduction with a single 60 mg dose | Data not available |
| Effect on Coagulation Tests | No clinically meaningful impact | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of compounds. Below are representative protocols for key experiments.
Calcium Mobilization Assay
Objective: To determine the in vitro potency of a PAR4 antagonist in blocking PAR4-agonist-induced intracellular calcium release.
Methodology:
-
HEK293 cells stably expressing human PAR4 are cultured and harvested.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Loaded cells are incubated with varying concentrations of the test antagonist (e.g., this compound) or vehicle control.
-
A specific PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader.
-
IC50 values are calculated by plotting the inhibition of the calcium response against the antagonist concentration.
Platelet Aggregation Assay
Objective: To assess the effect of a PAR4 antagonist on platelet aggregation in whole blood or platelet-rich plasma (PRP).
Methodology:
-
Freshly drawn human blood is collected into citrate-containing tubes.
-
For PRP assays, blood is centrifuged at a low speed to separate the PRP. For whole blood assays, the blood is used directly.
-
The test antagonist (e.g., this compound) at various concentrations or vehicle is pre-incubated with the blood or PRP.
-
A PAR4-AP is added to induce platelet aggregation.
-
Aggregation is measured using light transmission aggregometry for PRP or impedance aggregometry for whole blood.
-
The percentage of inhibition of aggregation is calculated relative to the vehicle control, and IC50 values are determined.
In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)
Objective: To evaluate the antithrombotic efficacy of a PAR4 antagonist in a relevant preclinical model.
Methodology:
-
Cynomolgus monkeys are anesthetized, and the carotid artery is exposed.
-
An electrolytic injury is induced to the arterial wall to stimulate thrombus formation.
-
The test antagonist (e.g., this compound) or vehicle is administered orally at various doses prior to the injury.
-
Blood flow is monitored, and after a set period, the thrombus is excised and weighed.
-
The percentage of thrombus inhibition is calculated for each dose group compared to the vehicle control.
Signaling Pathway and Experimental Workflow
PAR4 Signaling Pathway
Caption: Simplified PAR4 signaling pathway in platelets.
Experimental Workflow for PAR4 Antagonist Evaluation
Caption: A typical preclinical to clinical workflow.
Conclusion
BMS-986120 represents a significant advancement in the development of PAR4 antagonists, demonstrating potent and selective inhibition of PAR4-mediated platelet activity with a promising safety profile in early clinical trials. Although clinical development was discontinued for undisclosed reasons, the data available for BMS-986120 provides a valuable benchmark for the evaluation of new chemical entities targeting PAR4, such as the hypothetical this compound. A thorough comparative analysis of in vitro potency, selectivity, pharmacokinetics, and in vivo efficacy is essential for identifying promising new antiplatelet therapies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to PAR4 Antagonist 5 and YD-3 in the Inhibition of PAR4-AP Induced Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule antagonists of the Protease-Activated Receptor 4 (PAR4): the 2-methoxy-6-arylimidazo[2,1-b][1][2][3]thiadiazole derivative, referred to herein as PAR4 antagonist 5 , and the well-characterized compound YD-3 . The focus of this comparison is their efficacy in inhibiting platelet aggregation induced by the PAR4 activating peptide (PAR4-AP). This document summarizes key quantitative data, outlines experimental methodologies, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and YD-3 against PAR4-AP induced platelet aggregation are summarized below. It is important to note that the data for each compound were generated in separate studies under different experimental conditions. Therefore, a direct comparison of potency should be made with caution.
| Antagonist | Reported Inhibitory Concentration | PAR4-AP Used | Platelet Source | Reference |
| This compound | Significant inhibition at 316 nM to 1 µM | Not specified | Human | [2] |
| YD-3 | IC50 = 0.13 ± 0.02 µM | GYPGKF | Washed Human | [4] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Mechanism of Action and Signaling Pathway
Both this compound and YD-3 are competitive antagonists of the PAR4 receptor. PAR4 is a G-protein coupled receptor (GPCR) that, upon activation by its activating peptide (PAR4-AP) or by thrombin cleavage, initiates a signaling cascade leading to platelet activation and aggregation. This signaling primarily involves the Gq and G12/13 pathways, resulting in increased intracellular calcium levels and activation of protein kinase C (PKC), ultimately leading to the conformational change of integrin αIIbβ3 and platelet aggregation.
Experimental Protocols
The following are generalized protocols for platelet aggregation assays based on the methodologies described in the cited literature. Specific parameters may vary between studies.
Preparation of Washed Human Platelets
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Platelet Isolation: The PRP is treated with a prostaglandin (e.g., PGE1) and further centrifuged at a higher speed (e.g., 800-1000 x g) to pellet the platelets.
-
Washing and Resuspension: The platelet pellet is washed and then resuspended in a Tyrode's buffer containing albumin and apyrase to a final concentration of approximately 3 x 10⁸ platelets/mL.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Sample Preparation: A defined volume of the washed platelet suspension is placed in an aggregometer cuvette with a stir bar.
-
Antagonist Incubation: The platelet suspension is pre-incubated with either the PAR4 antagonist (this compound or YD-3) at various concentrations or a vehicle control for a specified period (e.g., 2-5 minutes) at 37°C.
-
Stimulation: Platelet aggregation is initiated by the addition of a PAR4 activating peptide (e.g., GYPGKF or a more potent analog).
-
Data Acquisition: The change in light transmission through the platelet suspension is monitored over time (typically 5-10 minutes). As platelets aggregate, the suspension becomes clearer, allowing more light to pass through. The maximum aggregation percentage is recorded.
-
Data Analysis: For determining IC50 values, the percentage of inhibition at each antagonist concentration is calculated relative to the vehicle control, and the data is fitted to a dose-response curve.
Conclusion
Both this compound and YD-3 have demonstrated the ability to inhibit platelet aggregation induced by PAR4-AP, positioning them as valuable research tools for studying PAR4-mediated signaling and as potential starting points for the development of novel antiplatelet therapies. While the available data suggests that YD-3 has a well-defined IC50 in the sub-micromolar range, the data for this compound, though indicative of potent activity, is less precise. A direct, head-to-head study under identical experimental conditions would be necessary to definitively compare the potencies of these two compounds. Researchers should consider the specific experimental context and the desired level of antagonist characterization when selecting between these two inhibitors for their studies.
References
A Comparative Analysis of PAR4 Antagonist BMS-986120 and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel oral PAR4 (Protease-Activated Receptor 4) antagonist, BMS-986120, and the widely-used antiplatelet agent, clopidogrel. This comparison is intended to offer objective insights into their respective mechanisms of action, pharmacological profiles, and performance in preclinical and clinical studies, supported by experimental data.
Introduction
Thrombotic diseases, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment for these conditions. Clopidogrel, a P2Y12 receptor antagonist, has been a standard of care for many years. However, the search for novel antiplatelet agents with improved efficacy and safety profiles continues. PAR4 antagonists, such as BMS-986120, represent a promising new class of drugs that target a different pathway in platelet activation, potentially offering a wider therapeutic window.
Mechanism of Action
BMS-986120: A PAR4 Antagonist
BMS-986120 is a first-in-class, oral, reversible, and highly selective antagonist of the PAR4 receptor.[1] PAR4 is a G-protein coupled receptor on the platelet surface that, along with PAR1, mediates thrombin-induced platelet activation.[1] Thrombin, the most potent platelet activator, cleaves the N-terminus of PAR4 to expose a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. This leads to downstream signaling, resulting in platelet aggregation and secretion. BMS-986120 competitively inhibits the binding of the tethered ligand to the PAR4 receptor, thereby blocking thrombin-mediated platelet activation.[2]
Clopidogrel: A P2Y12 Receptor Antagonist
Clopidogrel is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C19.[3][4] Its active metabolite irreversibly binds to the P2Y12 receptor on platelets. The P2Y12 receptor is a key receptor for adenosine diphosphate (ADP), another important platelet agonist. By blocking the P2Y12 receptor, clopidogrel inhibits ADP-induced platelet activation and aggregation.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by BMS-986120 and clopidogrel.
Figure 1: PAR4 Signaling Pathway and BMS-986120 Inhibition.
Figure 2: Clopidogrel Metabolism and P2Y12 Signaling Pathway Inhibition.
Quantitative Data Presentation
The following tables summarize the key quantitative data for BMS-986120 and clopidogrel from various studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | BMS-986120 | Clopidogrel (Active Metabolite) | Reference(s) |
| Target | PAR4 Receptor | P2Y12 Receptor | |
| Binding Affinity (Kd) | 0.098 nM (HEK293 cells) | Not widely reported | |
| IC50 (Calcium Mobilization) | 0.56 nM (PAR4-AP induced) | Not applicable | |
| IC50 (Platelet Aggregation) | 9.5 nM (Human, PAR4-AP induced) | Varies with ADP concentration | |
| Selectivity | No inhibition of PAR1-AP, ADP, or collagen-induced platelet aggregation | Specific for P2Y12 receptor |
Table 2: Preclinical In Vivo Efficacy (Cynomolgus Monkey Models)
| Parameter | BMS-986120 (1 mg/kg) | Clopidogrel (dose for >80% thrombus reduction) | Reference(s) |
| Thrombus Weight Reduction | >80% | >80% | |
| Bleeding Time Increase | ~2-fold | >8-fold | |
| Therapeutic Window | Markedly wider than clopidogrel | Narrower |
Table 3: Human Pharmacodynamics (Platelet Aggregation Inhibition)
| Parameter | BMS-986120 | Clopidogrel (75 mg/day) | Reference(s) |
| Onset of Action | Rapid | Slow (loading dose required for rapid effect) | |
| Inhibition of Target-Mediated Aggregation | ≥80% inhibition of PAR4-AP induced aggregation with single doses of 75 and 180 mg | Variable inhibition of ADP-induced aggregation (inter-individual variability) | |
| Reversibility | Reversible | Irreversible (effect lasts for the platelet lifespan of 7-10 days) |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and was used to evaluate the effects of both BMS-986120 and clopidogrel.
Objective: To measure the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is collected into a tube containing an anticoagulant (typically 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 g for 15 minutes).
-
Calibration: The aggregometer is calibrated using PPP (set to 100% light transmission) and PRP (set to 0% light transmission).
-
Assay: A cuvette containing PRP and a magnetic stir bar is placed in the aggregometer and warmed to 37°C. A baseline light transmission is recorded.
-
Agonist Addition: A specific agonist is added to the PRP to induce platelet aggregation. For BMS-986120 studies, a PAR4-activating peptide (PAR4-AP) is used. For clopidogrel studies, ADP is the primary agonist.
-
Data Recording: The change in light transmission is recorded over time as platelets aggregate, forming larger clumps that allow more light to pass through. The maximum aggregation percentage is a key endpoint.
Flow Cytometry for Platelet Activation Markers
Flow cytometry is a powerful technique to analyze the expression of cell surface markers on individual platelets, providing insights into their activation state.
Objective: To quantify the expression of activation-dependent platelet surface markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding).
Methodology:
-
Blood Collection: Whole blood is collected into an anticoagulant.
-
Platelet Stimulation: Aliquots of whole blood or PRP are incubated with an agonist (e.g., PAR4-AP for BMS-986120, ADP for clopidogrel) or a vehicle control.
-
Antibody Staining: Fluorochrome-conjugated monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P, PAC-1) are added to the samples and incubated in the dark.
-
Fixation: Samples are often fixed with a solution like paraformaldehyde to stabilize the cells and antibody binding.
-
Acquisition: The stained samples are run on a flow cytometer. The instrument uses lasers to excite the fluorochromes, and detectors measure the emitted light from individual platelets.
-
Data Analysis: The data is analyzed to determine the percentage of platelets expressing the activation marker and the mean fluorescence intensity, which reflects the density of the marker on the platelet surface.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)
This is a widely used preclinical model to evaluate the antithrombotic efficacy of novel compounds.
Objective: To induce thrombus formation in a carotid artery and assess the effect of a test compound on thrombus size and vessel occlusion.
Methodology:
-
Animal Preparation: An animal (e.g., a mouse or cynomolgus monkey) is anesthetized.
-
Surgical Procedure: The carotid artery is surgically exposed.
-
Drug Administration: The test compound (BMS-986120 or clopidogrel) or vehicle is administered orally or intravenously at a predetermined time before injury.
-
Vessel Injury: A piece of filter paper saturated with ferric chloride (FeCl₃) is applied to the adventitial surface of the carotid artery for a specific duration. This induces oxidative injury to the vessel wall, exposing thrombogenic subendothelial components and triggering thrombus formation.
-
Thrombus Monitoring: Blood flow through the artery is monitored using a Doppler flow probe to determine the time to vessel occlusion. Alternatively, at a set time point, the injured arterial segment is excised.
-
Outcome Measurement: The excised thrombus is weighed to quantify the extent of thrombosis. Bleeding time can also be assessed in a separate procedure to evaluate the safety profile.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the preclinical comparison of antiplatelet agents.
Figure 3: Preclinical Experimental Workflow for Comparing Antiplatelet Agents.
Conclusion
BMS-986120 and clopidogrel represent two distinct approaches to antiplatelet therapy. Clopidogrel, an irreversible P2Y12 antagonist, has a well-established clinical history but is limited by its prodrug nature, irreversible action, and inter-individual variability in response. BMS-986120, a reversible and selective PAR4 antagonist, offers a novel mechanism of action that targets thrombin, the most potent platelet activator. Preclinical data suggest that BMS-986120 has a potent antithrombotic effect with a potentially wider therapeutic window and a lower bleeding risk compared to clopidogrel. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of BMS-986120 in various patient populations. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the pharmacological landscape of these two important antiplatelet agents.
References
A Comparative Guide to PAR4 and PAR1 Antagonism in Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Thrombin is the most potent activator of platelets, playing a critical role in both hemostasis and pathological thrombosis. Its effects are mediated primarily through two G-protein coupled receptors on the platelet surface: Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4). While both are activated by thrombin cleavage, they exhibit distinct kinetic and signaling properties, making them unique targets for antiplatelet therapy. This guide provides an objective comparison of the effects of PAR4 and PAR1 antagonists on platelet activation, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Core Differences in PAR1 and PAR4 Signaling
Human platelets utilize a dual-receptor system to respond to thrombin. PAR1, possessing a high-affinity thrombin binding site, is responsible for the initial, rapid platelet response to low concentrations of thrombin.[1][2] This activation leads to a swift, but transient, signaling cascade. In contrast, PAR4 has a lower affinity for thrombin and is activated more slowly, typically at higher thrombin concentrations that develop as a clot forms.[2] However, PAR4 activation results in a slow, prolonged, and more sustained signal that is crucial for the later stages of platelet activation, stabilization of platelet aggregates, and robust procoagulant activity.[2][3]
Simultaneous inhibition of both PAR1 and PAR4 has been shown to virtually eliminate platelet secretion and aggregation in response to high concentrations of thrombin, indicating they are the primary mediators of thrombin signaling in platelets.
Comparative Efficacy of PAR1 and PAR4 Antagonists
The distinct roles of PAR1 and PAR4 suggest that their selective antagonism will have different impacts on platelet function. PAR1 antagonists are expected to inhibit the initial phase of platelet activation, while PAR4 antagonists target the sustained, prothrombotic signaling.
Inhibition of Platelet Aggregation
Platelet aggregation is a hallmark of activation. The inhibitory potential of selective antagonists is typically measured by their half-maximal inhibitory concentration (IC50).
| Antagonist Class | Compound Example | Target | Agonist | Assay | IC50 Value | Reference |
| PAR4 Antagonist | BMS-986120 | PAR4 | γ-thrombin / PAR4-AP | Platelet Aggregation (PRP) | < 10 nM | |
| PAR4 Antagonist | ML354 | PAR4 | PAR4-AP | Platelet Activation | 140 nM | |
| PAR1 Antagonist | Vorapaxar | PAR1 | TRAP-6 | Whole Blood Aggregometry | >80% inhibition achieved | |
| PAR1 Antagonist | BMS-200261 | PAR1 | Thrombin (1 nM) | Platelet Aggregation | Marked Inhibition |
Note: Direct head-to-head IC50 comparisons in the same study are limited. The data reflects values reported in separate experiments.
Studies show that inhibiting PAR1 alone blocks platelet activation by low (e.g., 1 nM) thrombin concentrations but only modestly affects activation by high (e.g., 30 nM) thrombin concentrations. Conversely, while PAR4 inhibition alone has little effect at low thrombin levels, it is crucial for reducing the maximal response at higher thrombin concentrations. For instance, the PAR4 antagonist BMS-986120 effectively suppresses platelet aggregation in response to the PAR4-selective agonist γ-thrombin.
Inhibition of Platelet Secretion (P-selectin Expression)
The release of alpha-granule contents, measured by the surface expression of P-selectin, is a key marker of platelet activation.
| Antagonist Class | Compound Example | Target | Agonist | % Inhibition / Effect | Reference |
| PAR4 Antagonist | BMS-986120 | PAR4 | PAR4-AP (100 µM) | 91.7% reduction in P-selectin expression | |
| PAR4 Antagonist | VU0652925 | PAR4 | Thrombin, Cathepsin G | Impaired P-selectin exposure | |
| PAR1 Antagonist | SCH 79797 | PAR1 | Thrombin | No significant effect on P-selectin exposure |
Experimental data indicates that PAR4 activation leads to a more robust procoagulant response than PAR1, including greater P-selectin expression and microparticle generation. Studies using selective inhibitors have confirmed that PAR4 activity is critical for thrombin-induced P-selectin exposure, whereas PAR1 inhibition has a lesser effect on this specific marker.
Effects on Intracellular Calcium Mobilization
Calcium signaling is a critical downstream event following PAR activation. PAR1 and PAR4 induce distinct calcium signatures.
-
PAR1 Activation : Leads to a rapid, transient spike in intracellular calcium.
-
PAR4 Activation : Induces a slower, but more robust and prolonged, calcium signal.
Selective inhibition confirms these distinct roles. A PAR1 antagonist significantly attenuates the initial transient calcium increase but does not affect the sustained phase. In contrast, a PAR4 antagonist abolishes the sustained calcium plateau, which is thought to be essential for later-stage platelet events like stable thrombus formation.
Signaling Pathways and Antagonist Action
Thrombin cleaves PAR1 and PAR4 to reveal a tethered ligand that initiates intracellular signaling. Both receptors couple to Gq (activating PLCβ and calcium mobilization) and G12/13 (activating RhoA and shape change). However, a key distinction is that PAR1, but not PAR4, also couples to Gi, leading to the activation of PI3K. This differential G-protein coupling contributes to their distinct functional roles. PAR1 antagonists like vorapaxar competitively inhibit the receptor, primarily blocking the rapid, transient signaling. PAR4 antagonists such as BMS-986120 block the slower, sustained signaling cascade that is critical for thrombus stabilization.
Experimental Protocols
Accurate comparison of antagonist efficacy relies on standardized experimental procedures. Below are summaries of key protocols used to generate the data in this guide.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation in vitro.
Methodology:
-
Blood Collection: Whole blood is drawn into tubes containing 3.2% sodium citrate anticoagulant. Samples are kept at room temperature and processed within 4 hours.
-
PRP Preparation: The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to pellet red and white blood cells. The supernatant, platelet-rich plasma (PRP), is carefully collected.
-
PPP Preparation: A portion of the remaining blood is centrifuged at a high speed (e.g., 2,500 x g) for 10 minutes to pellet all cellular components, yielding platelet-poor plasma (PPP).
-
Assay: PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. PPP is used as a reference to set 100% light transmission. After establishing a baseline, the antagonist (or vehicle control) is added for a pre-incubation period. An agonist (e.g., thrombin, PAR1-AP, PAR4-AP) is then added to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is recorded as an increase in light transmission.
Flow Cytometry for P-selectin Expression
Flow cytometry allows for the quantitative analysis of cell surface markers on individual platelets.
Methodology:
-
Blood Collection: Whole blood is collected in sodium citrate tubes. To avoid spurious platelet activation, samples are handled gently, and red cell lysis is avoided.
-
Sample Preparation: Whole blood or PRP is diluted in a suitable buffer.
-
Incubation: The diluted sample is incubated with the PAR1/PAR4 antagonist or vehicle control.
-
Activation: A specific agonist is added to activate the platelets.
-
Staining: The sample is stained with fluorescently-labeled antibodies. A platelet-specific marker (e.g., anti-CD41a) is used to identify the platelet population, and an anti-P-selectin (anti-CD62P) antibody is used to quantify activation.
-
Analysis: The sample is run on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. The percentage of platelets positive for P-selectin or the mean fluorescence intensity is measured to quantify the level of activation.
Conclusion and Future Directions
The antagonism of PAR1 and PAR4 presents two distinct strategies for antiplatelet therapy.
-
PAR1 Antagonism (e.g., Vorapaxar): Primarily targets the initial, rapid response to thrombin. This approach is effective at inhibiting platelet activation at low thrombin concentrations. However, its efficacy can be overcome at sites of significant injury where high thrombin concentrations engage PAR4.
-
PAR4 Antagonism (e.g., BMS-986120): Targets the sustained, prolonged signaling necessary for thrombus growth and stabilization. This strategy may offer a wider therapeutic window, potentially reducing thrombosis with a lower risk of bleeding compared to broader antiplatelet agents, by preserving the initial hemostatic functions mediated by PAR1.
The choice of antagonist depends on the desired therapeutic outcome. For preventing initial thrombus formation, PAR1 antagonism is a logical approach. For preventing thrombus growth and stabilization, particularly in high-shear arterial environments, PAR4 antagonism is an emerging and promising strategy. Future research will likely focus on optimizing the selectivity of PAR4 antagonists and exploring their efficacy and safety in various thrombotic disorders, potentially in combination with other antiplatelet agents.
References
- 1. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of PAR4 Antagonist Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiplatelet therapy is evolving, with a growing focus on targets that offer a balance between efficacy and bleeding risk. Protease-activated receptor 4 (PAR4), a key receptor in thrombin-mediated platelet activation, has emerged as a promising target. This guide provides a comparative analysis of the binding reversibility of a novel PAR4 antagonist, BMS-986120, against other antiplatelet agents, supported by experimental data and detailed methodologies. The reversible nature of BMS-986120 presents a significant potential advantage in clinical settings where controlled and predictable antiplatelet effects are paramount.
Comparative Analysis of Antiplatelet Agent Reversibility
The binding characteristics of an antiplatelet agent to its target are a critical determinant of its clinical profile. Irreversible antagonists offer long-lasting inhibition but can be challenging to manage in cases of bleeding or when urgent surgery is required. Reversible antagonists, in contrast, provide a more flexible therapeutic window.
| Compound | Target | Binding Nature | Half-Life | Duration of Platelet Inhibition | Key Characteristics |
| BMS-986120 | PAR4 | Reversible | ~4 hours[1][2] | Platelet aggregation returns to near baseline 24 hours after a single dose.[3][4] | High affinity and selective for PAR4.[5] Offers a wider therapeutic window with a lower bleeding risk compared to clopidogrel in preclinical models. |
| Aspirin | COX-1 | Irreversible | ~15-20 minutes (for aspirin itself) | Lifespan of the platelet (7-10 days) | Irreversibly acetylates cyclooxygenase-1, preventing thromboxane A2 synthesis. |
| Clopidogrel | P2Y12 | Irreversible | ~6 hours (active metabolite) | Lifespan of the platelet (7-10 days) | An irreversible inhibitor of the P2Y12 receptor, preventing ADP-mediated platelet activation. |
| Vorapaxar | PAR1 | Reversible (functionally irreversible) | ~8 days | Inhibition persists for weeks after discontinuation. | A potent antagonist of PAR1 with a very long half-life, leading to prolonged antiplatelet effects. |
| YD-3 | PAR4 | Reversible | Not well-established in humans | Primarily used as a research tool. | An early, non-peptide PAR4 antagonist with some cross-reactivity towards PAR1. |
| ML354 | PAR4 | Reversible | Not well-established in humans | Primarily used as a research tool. | A selective in vitro tool compound for studying PAR4. |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity and Reversibility
Objective: To determine the binding affinity (Kd) and reversibility of a PAR4 antagonist.
Materials:
-
HEK293 cells expressing human PAR4.
-
Radiolabeled PAR4 antagonist (e.g., [3H]-BMS-986120).
-
Unlabeled PAR4 antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing PAR4. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Saturation Binding: Incubate cell membranes with increasing concentrations of the radiolabeled antagonist to determine total binding. In parallel, incubate with the same concentrations of radiolabeled antagonist plus a high concentration of unlabeled antagonist to determine non-specific binding.
-
Competition Binding: Incubate cell membranes with a fixed concentration of radiolabeled antagonist and increasing concentrations of the unlabeled antagonist.
-
Washout/Dissociation: To assess reversibility, pre-incubate membranes with the radiolabeled antagonist. Then, initiate dissociation by adding a large excess of unlabeled antagonist or by dilution. Collect samples at various time points.
-
Filtration and Counting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold binding buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax (maximal number of binding sites), and the dissociation rate constant (koff).
Platelet Aggregation Assay (Washout Study)
Objective: To assess the functional reversibility of a PAR4 antagonist by measuring the recovery of platelet aggregation after drug removal.
Materials:
-
Freshly isolated human platelets.
-
PAR4 antagonist (e.g., BMS-986120).
-
PAR4 agonist (e.g., PAR4-AP, AYPGKF-NH2).
-
Platelet-rich plasma (PRP) or washed platelets.
-
Aggregometer.
Procedure:
-
Platelet Preparation: Isolate PRP from whole blood by centrifugation. To obtain washed platelets, further process the PRP by centrifugation and resuspend the platelet pellet in a suitable buffer.
-
Incubation with Antagonist: Treat a sample of PRP or washed platelets with the PAR4 antagonist at a concentration known to inhibit aggregation.
-
Washout: Pellet the platelets by centrifugation and discard the supernatant containing the antagonist. Resuspend the platelets in fresh buffer. Repeat this washing step multiple times to ensure complete removal of the unbound antagonist.
-
Control Samples: Prepare a control sample of platelets treated with vehicle and subjected to the same washing procedure. Also, prepare a sample of platelets continuously exposed to the antagonist (no washout).
-
Platelet Aggregation: Place the platelet samples in the aggregometer. Add a PAR4 agonist to induce aggregation and record the change in light transmission over time.
-
Data Analysis: Compare the aggregation response of the washout sample to the control and non-washout samples. A return of aggregation in the washout sample to a level similar to the control indicates reversible binding of the antagonist.
Visualizing Pathways and Workflows
PAR4 Signaling Pathway
Caption: PAR4 signaling cascade in platelets.
Experimental Workflow for Assessing Reversibility
Caption: Workflow for washout experiment.
References
- 1. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? [mdpi.com]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of PAR4 Antagonist 5 (BMS-986120) Cross-Reactivity with Other Protease-Activated Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the selective PAR4 antagonist, compound 5 (BMS-986120), with other members of the protease-activated receptor family: PAR1, PAR2, and PAR3. The following sections present quantitative data on its selectivity, detailed experimental protocols for assessing cross-reactivity, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Potency and Selectivity of PAR4 Antagonist 5 (BMS-986120)
The selectivity of BMS-986120 for PAR4 over other PARs has been demonstrated in cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of BMS-986120 against PAR4, PAR1, and PAR2 in a calcium mobilization assay.
| Receptor Target | IC50 (nM) of BMS-986120 | Fold Selectivity vs. PAR4 |
| PAR4 | 0.56 | - |
| PAR1 | >5,000 | >8,900-fold |
| PAR2 | >42,000 | >75,000-fold |
| PAR3 | Not explicitly quantified, but functional assays show high selectivity for PAR4. | Not applicable |
These data clearly indicate that BMS-986120 is a highly potent and selective antagonist of PAR4, with negligible activity against PAR1 and PAR2 at concentrations where it completely inhibits PAR4. Further functional assays, such as platelet aggregation studies, have confirmed this selectivity, showing no inhibition of PAR1-mediated platelet activation.[1][2]
Experimental Protocols
To determine the cross-reactivity and selectivity of a PAR4 antagonist like BMS-986120, two primary types of in vitro assays are commonly employed: calcium mobilization assays and platelet aggregation assays.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium that occurs upon receptor activation.
Objective: To determine the potency (IC50) of the antagonist in inhibiting agonist-induced calcium flux mediated by PAR1, PAR2, and PAR4.
Materials:
-
HEK293T cells stably expressing human PAR1, PAR2, or PAR4.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
PAR1, PAR2, and PAR4 specific activating peptides (agonists).
-
BMS-986120 (or test antagonist).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and automated injection capabilities.
Procedure:
-
Cell Culture: Culture the HEK293T cells expressing the specific PAR subtype in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into the microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Incubation: Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate the plates for 1 hour at 37°C in the dark.
-
Antagonist Addition: Prepare serial dilutions of BMS-986120 in the assay buffer. Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.
-
Automated Injection: Use the plate reader's injector to add the specific PAR agonist to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Kinetic Reading: Immediately after agonist addition, continue to record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Platelet Aggregation Assay
This functional assay assesses the antagonist's ability to inhibit platelet aggregation induced by specific PAR agonists.
Objective: To evaluate the functional selectivity of the antagonist in a more physiologically relevant system.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAR1-activating peptide (PAR1-AP) and PAR4-activating peptide (PAR4-AP).
-
BMS-986120 (or test antagonist).
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used to set the 100% aggregation baseline.
-
Assay Setup: Pipette a defined volume of PRP into the aggregometer cuvettes with stir bars and allow it to equilibrate to 37°C.
-
Antagonist Incubation: Add varying concentrations of BMS-986120 or vehicle control to the PRP and incubate for a specified time (e.g., 10 minutes).
-
Agonist Addition: Add the PAR1-AP or PAR4-AP to initiate platelet aggregation.
-
Aggregation Monitoring: Record the change in light transmission through the PRP suspension for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. Calculate the percentage inhibition of aggregation at each antagonist concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways of Protease-Activated Receptors
The following diagrams illustrate the primary G-protein signaling pathways activated by PAR1, PAR2, PAR3, and PAR4.
Caption: Simplified signaling pathways of PAR1, PAR2, PAR3, and PAR4.
Experimental Workflow for Selectivity Profiling
The diagram below outlines the general workflow for assessing the selectivity of a PAR4 antagonist.
Caption: Workflow for determining PAR4 antagonist selectivity.
References
head-to-head comparison of PAR4 antagonist 5 with ML354
A Comprehensive Guide for Researchers in Drug Development
In the landscape of antiplatelet therapies, Protease-Activated Receptor 4 (PAR4) has emerged as a compelling target. This guide provides a detailed, data-driven comparison of two notable PAR4 antagonists: PAR4 antagonist 5 and ML354. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance and experimental backing of these compounds.
Compound Overview
This compound , identified as HY-163504, is a PAR4 antagonist with anti-platelet aggregation activity.[1] Another publication describes an indole-based PAR4 antagonist, designated as "compound 5," which represents a minimal pharmacophore of its series. This guide will consider data for both where applicable, noting the specific compound identifier.
ML354 is a well-characterized selective PAR4 antagonist with an indole core structure.[2] It has been established as a valuable in vitro tool compound for studying platelet activation.[2]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and ML354, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Potency (IC50)
| Compound | Assay | Agonist | IC50 | Source |
| This compound (HY-163504) | Platelet Aggregation | Not Specified | < 20 µM | [1] |
| Indole "compound 5" | PAC-1 Binding | γ-thrombin | 1.0 µM | |
| PAC-1 Binding | PAR4-AP | 21 nM | ||
| ML354 | PAR4 Inhibition | Not Specified | 140 nM | [2] |
| Integrin Activation | PAR4-AP | 140 nM |
Table 2: Selectivity Profile
| Compound | Target | Off-Target | Selectivity (Fold) | Source |
| Indole "compound 5" | PAR4 | PAR1 | >476-fold (vs. PAR4-AP IC50) | |
| ML354 | PAR4 | PAR1 | ~70-fold |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize PAR4 antagonists.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to a PAR4 agonist.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect fresh human whole blood anticoagulated with 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Adjust the platelet count of the PRP to 2.5 x 108 platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 2000 x g for 10 minutes.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add the PAR4 antagonist (e.g., this compound or ML354) or vehicle control (DMSO) to the PRP and incubate for a specified time (e.g., 10 minutes).
-
Place the cuvette in a light transmission aggregometer and establish a baseline reading.
-
Add a PAR4 agonist, such as PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2) at a final concentration of 50-200 µM or γ-thrombin (e.g., 100 nM), to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage of aggregation relative to the vehicle control.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration ([Ca2+]i) in platelets following PAR4 activation.
Protocol:
-
Platelet Preparation and Dye Loading:
-
Prepare washed platelets from fresh human blood.
-
Load the platelets with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., at a final concentration of 5 µM), by incubating at 37°C for 30-60 minutes in the dark.
-
Wash the platelets to remove extracellular dye and resuspend them in a suitable buffer.
-
-
Assay Procedure:
-
Add the dye-loaded platelets to a microplate.
-
Add the PAR4 antagonist (e.g., this compound or ML354) or vehicle control and incubate for a specified time.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a PAR4 agonist (e.g., PAR4-AP or γ-thrombin) to stimulate the platelets.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced fluorescence signal in the presence and absence of the compound.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs are essential for clear communication in scientific research.
Caption: PAR4 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for PAR4 Antagonist Characterization.
In Vivo and Preclinical Data
ML354 has been investigated in in vivo models. For instance, in a mouse model of transient middle cerebral artery occlusion (tMCAO), administration of ML354 after the event led to a reduction in infarct size and markers of apoptosis. This suggests a neuroprotective role for PAR4 antagonism beyond its antiplatelet effects.
At present, publicly available in vivo efficacy and pharmacokinetic data for This compound is limited.
Summary and Conclusion
This guide provides a comparative overview of this compound and ML354, presenting key performance data and experimental protocols.
-
ML354 is a well-established tool compound with a clear potency (IC50 = 140 nM) and a good selectivity profile (~70-fold over PAR1). Its utility has been demonstrated in both in vitro and in vivo settings.
-
This compound shows promise, particularly the indole-based "compound 5" with a potent IC50 of 21 nM against PAR4-AP. However, the currently available data for the commercially available HY-163504 is less specific (IC50 < 20 µM). Further characterization is required to fully understand its potential.
For researchers selecting a PAR4 antagonist, the choice will depend on the specific experimental needs. ML354 offers a solid baseline with a wealth of supporting data for in vitro studies. This compound, especially if its more potent variants become accessible and further characterized, could represent a valuable alternative. The continuous development of more potent and selective PAR4 antagonists, such as BMS-986120, highlights the therapeutic potential of targeting this receptor.
References
Unveiling the Efficacy of PAR4 Antagonists on Genetically Varied Platelet Receptors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antiplatelet therapy is evolving, with a growing focus on the Protease-Activated Receptor 4 (PAR4) as a promising target for mitigating thrombotic events. However, the genetic diversity of the PAR4 receptor across different populations presents a critical challenge to the uniform efficacy of PAR4 antagonists. This guide provides a comprehensive comparison of the performance of PAR4 antagonists against common PAR4 single nucleotide polymorphism (SNP) variants, supported by experimental data and detailed protocols to aid in the research and development of next-generation antiplatelet therapeutics.
Executive Summary
Genetic variations in the F2RL3 gene, which encodes the PAR4 receptor, can significantly alter platelet reactivity and the effectiveness of PAR4 inhibitors. A key SNP, rs773902, results in an alanine-to-threonine substitution at amino acid position 120 (Ala120Thr). The Thr120 variant, more prevalent in individuals of African ancestry, has been associated with heightened platelet aggregation and a diminished response to certain PAR4 antagonists.[1][2][3][4][5] In contrast, the Ala120 variant is more common in individuals of European descent. This guide delves into the efficacy of different PAR4 antagonists in the context of these variants, providing a framework for evaluating novel compounds.
Comparative Efficacy of PAR4 Antagonists on PAR4 SNP Variants
The inhibitory effects of PAR4 antagonists can be significantly influenced by the Ala120Thr genetic variant. Below is a summary of the efficacy of two well-characterized PAR4 antagonists, YD-3 and BMS-986120, on platelets expressing either the Ala120 or Thr120 PAR4 variant.
| PAR4 Antagonist | PAR4 Variant | Efficacy Measure | Result | Reference |
| YD-3 | Ala120 | IC50 (Platelet Aggregation) | ~0.13 µM | |
| Thr120 | IC50 (Platelet Aggregation) | >2-fold higher than Ala120 | ||
| BMS-986120 | Ala120 (AA120) | Inhibition of PAR4-AP induced platelet aggregation | No significant difference compared to TT120 | |
| Thr120 (TT120) | Inhibition of PAR4-AP induced platelet aggregation | No significant difference compared to AA120 |
Key Findings:
-
The PAR4 antagonist YD-3 demonstrates reduced efficacy in inhibiting platelet aggregation in individuals carrying the Thr120 variant of PAR4.
-
In contrast, the novel oral PAR4 antagonist BMS-986120 shows comparable efficacy against both the Ala120 and Thr120 PAR4 variants, suggesting it may be a more broadly effective antiplatelet agent.
Visualizing the PAR4 Signaling Pathway
The activation of PAR4 by thrombin initiates a cascade of intracellular events crucial for platelet activation and aggregation. Understanding this pathway is fundamental to developing effective antagonists.
Caption: PAR4 signaling cascade upon thrombin activation.
Experimental Protocols for Assessing PAR4 Antagonist Efficacy
Accurate and reproducible experimental methods are paramount for comparing the efficacy of PAR4 antagonists. The following are detailed protocols for key assays.
Platelet Aggregation Assay
This assay measures the ability of a PAR4 antagonist to inhibit platelet aggregation in response to a PAR4 agonist.
Workflow Diagram:
Caption: Workflow for platelet aggregation assay.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy, consenting donors (genotyped for the PAR4 Ala120Thr variant) into tubes containing an anticoagulant (e.g., acid-citrate-dextrose). PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Incubation with Antagonist: PRP is pre-incubated with varying concentrations of the PAR4 antagonist or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Platelet aggregation is initiated by adding a PAR4-activating peptide (PAR4-AP), such as AYPGKF-NH2, at a concentration known to induce robust aggregation (e.g., 100-200 µM).
-
Measurement: Light transmission is monitored using a light transmission aggregometer for a set duration (e.g., 10 minutes). As platelets aggregate, the light transmission through the sample increases.
-
Data Analysis: The maximum aggregation percentage is recorded for each antagonist concentration. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
Calcium Mobilization Assay
This assay assesses the antagonist's ability to block the increase in intracellular calcium concentration that occurs upon PAR4 activation.
Methodology:
-
Platelet Preparation and Loading: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer. Platelets are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation at 37°C.
-
Antagonist Incubation: The dye-loaded platelets are incubated with different concentrations of the PAR4 antagonist or vehicle control.
-
Stimulation and Measurement: The platelet suspension is placed in a fluorometer, and baseline fluorescence is recorded. A PAR4 agonist is added to stimulate the platelets, and the change in fluorescence, corresponding to the intracellular calcium concentration, is continuously measured.
-
Data Analysis: The peak increase in intracellular calcium is determined for each condition. The inhibitory effect of the antagonist is calculated as the percentage reduction in the peak calcium response compared to the control.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of cell surface markers of platelet activation, such as P-selectin (CD62P) expression and the activation of the GPIIb/IIIa complex (PAC-1 binding).
Workflow Diagram:
References
- 1. Common variants in the human platelet PAR4 thrombin receptor alter platelet function and differ by race - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common variants in the human platelet PAR4 thrombin receptor alter platelet function and differ by race - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Variant in Human PAR (Protease-Activated Receptor) 4 Enhances Thrombus Formation Resulting in Resistance to Antiplatelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The predominant PAR4 variant in individuals of African ancestry worsens murine and human stroke outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PAR4 Antagonist 5
The responsible disposal of laboratory reagents is fundamental to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of PAR4 (Protease-Activated Receptor 4) Antagonist 5, a novel research compound. As specific data for "PAR4 Antagonist 5" is not publicly available, this protocol is based on established best practices for the handling and disposal of new or uncharacterized chemical compounds.[1] Researchers must always consult the Safety Data Sheet (SDS) provided by the supplier and their institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2][3]
I. Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. All research chemicals should be treated as potentially hazardous.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, promptly clean the area using appropriate protective apparel and equipment. Absorb liquid spills with an inert material and dispose of all contaminated materials as hazardous waste.
II. Waste Characterization and Segregation
Proper identification and segregation of waste streams are critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Treat as Hazardous Waste: Unless confirmed otherwise by a specific SDS, treat all waste containing this compound as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like weighing paper, gloves, and pipette tips, in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines. For instance, halogenated and non-halogenated solvents should generally be kept in separate containers.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
-
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
1. Container Selection and Labeling:
- Select a waste container that is compatible with the chemical properties of the waste (e.g., glass for many acids, not metal). The container must be in good condition, leak-proof, and have a secure screw-top cap.
- Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added. If it is a chemical mixture, identify all components by percentage or volume.
2. Waste Accumulation:
- Keep the waste container securely closed except when adding waste.
- Store the waste container in a designated, supervised area near the point of generation and away from regular lab activity.
- Use secondary containment, such as a plastic tub, to contain any potential leaks.
- Do not overfill liquid waste containers; leave approximately 10% of headspace to allow for expansion.
3. Final Disposal:
- Once the waste container is full or the experiment is complete, arrange for disposal through your institution's EHS department.
- Do not dispose of this compound or its solutions down the drain or in the regular trash. Evaporation is not an acceptable method of disposal.
IV. Quantitative Data Summary
For any novel compound, obtaining its physical and chemical properties is a prerequisite for safe handling and disposal. This information should be available in the compound's SDS. In the absence of specific data for this compound, the following table highlights the necessary information to be obtained from the supplier.
| Property | Value | Source |
| Chemical Formula | Data not available | Consult Supplier's SDS |
| Molecular Weight | Data not available | Consult Supplier's SDS |
| Physical State | Data not available | Consult Supplier's SDS |
| Solubility | Data not available | Consult Supplier's SDS |
| Hazard Class | Data not available | Consult Supplier's SDS |
Experimental Protocols
Protocol for Disposal of Solid this compound Waste
-
Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Designate a hazardous waste container for solid waste.
-
Labeling: Affix a "Hazardous Waste" label to the container. Write "Solid Waste: this compound" and the accumulation start date.
-
Collection: Place all materials contaminated with solid this compound (e.g., unused compound, contaminated gloves, weighing boats, paper towels) into the labeled container.
-
Storage: Securely seal the container after each addition. Store in a designated secondary containment bin in a satellite accumulation area.
-
Disposal Request: When the container is full, submit a chemical waste collection request to your institution's EHS department.
Protocol for Disposal of Liquid this compound Waste
-
Preparation: Don appropriate PPE. Select a compatible, leak-proof liquid waste container with a screw cap.
-
Labeling: Label the container with "Hazardous Waste," "Liquid Waste: this compound," the solvent system (e.g., "in DMSO"), and the accumulation start date.
-
Collection: Carefully pour or pipette all liquid waste containing this compound into the labeled container.
-
Storage: Keep the container tightly sealed when not in use. Store in secondary containment, segregated from incompatible waste streams.
-
Disposal Request: Once the container is 90% full, arrange for a waste pickup from your institution's EHS department.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling PAR4 Antagonist 5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PAR4 antagonist 5. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this potent research compound.
Hazard Identification and Risk Assessment
While specific hazard data for "this compound" is not available, it should be handled as a potent compound with potential biological effects at low doses. PAR4 antagonists are designed to inhibit platelet aggregation, which suggests that the primary physiological risk is an increased potential for bleeding.[1][2] Similar compounds in powder form can also pose an inhalation risk.[3] A thorough risk assessment should be conducted before any handling, considering the quantity of the compound and the specific experimental procedures involved.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling to minimize contamination spread.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne powder particles and potential splashes of solutions.[3] |
| Body Protection | Dedicated, disposable lab coat. | Prevents contamination of personal clothing. It should be removed before leaving the designated work area. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Recommended for weighing and handling the powder outside of a certified chemical fume hood or glove box to minimize inhalation of fine particles. |
| Foot Protection | Closed-toe shoes. | Mandatory in a laboratory setting to protect feet from spills. |
Engineering Controls
All handling of the powdered form of this compound should occur in a designated area with appropriate engineering controls to contain airborne particles.
-
Primary Engineering Control: A certified chemical fume hood or a glove box is required for all manipulations of the solid compound, including weighing and solution preparation.
-
Secondary Controls: The laboratory should have controlled access and be maintained under negative pressure to prevent the escape of contaminants.
Standard Operating Procedures
A systematic approach from receipt to disposal is essential for safe handling.
4.1. Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term stability, storage at -20°C is common for similar research compounds.
-
Labeling: The storage location must be clearly labeled with the compound's identity and relevant hazard warnings.
4.2. Handling and Solution Preparation
-
Designated Area: All handling of the powder must be performed within a chemical fume hood or glove box.
-
Weighing: Ensure the analytical balance is clean and located in an area with minimal air currents. Use appropriate tools like spatulas and weighing paper.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly and carefully to avoid splashing.
4.3. Spill Management
-
Contingency Plan: A spill cleanup kit appropriate for chemical spills should be readily available.
-
Procedure:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Gently collect the material into a sealed container for hazardous waste.
-
Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
4.4. Disposal Plan
-
Waste Segregation: All disposable materials that come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused compound and solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
Experimental Protocols and Methodologies
5.1. Platelet Aggregation Assay (Illustrative)
This protocol outlines a general method to assess the inhibitory activity of this compound on platelet aggregation.
-
Blood Collection: Draw whole blood from healthy volunteers into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Agonist-Induced Aggregation: Initiate platelet aggregation by adding a PAR4 agonist peptide (PAR4-AP).
-
Measurement: Monitor the change in light transmission using a platelet aggregometer to determine the extent of aggregation.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the platelet aggregation response induced by the PAR4-AP.
Visual Diagrams
Caption: Workflow for a platelet aggregation assay.
Caption: Inhibition of the PAR4 signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
